molecular formula C4H11NO3 B1664892 Aminooxy-PEG2-alcohol CAS No. 185022-12-2

Aminooxy-PEG2-alcohol

Cat. No.: B1664892
CAS No.: 185022-12-2
M. Wt: 121.14 g/mol
InChI Key: CMECGOAFIHUPBI-UHFFFAOYSA-N
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Description

Aminooxy-PEG2-alcohol is a PEG derivative containing an aminooxy group and a terminal carboxylic acid. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminooxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-8-4-3-7-2-1-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMECGOAFIHUPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Aminooxy-PEG2-alcohol: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG2-alcohol, also known as 2-(2-(aminooxy)ethoxy)ethan-1-ol, is a bifunctional hydrophilic linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a reactive aminooxy group, a flexible diethylene glycol (PEG2) spacer, and a terminal hydroxyl group. This unique combination of functionalities allows for the covalent attachment to molecules containing aldehyde or ketone groups via a stable oxime linkage, while the hydroxyl group provides a handle for further chemical modification. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, with a focus on its role in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Properties

This compound is a short, hydrophilic linker that is typically supplied as a colorless to pale yellow oil. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 2-(2-(aminooxy)ethoxy)ethan-1-ol[1]
Synonyms O-[2-(2-Hydroxyethoxy)ethyl]hydroxylamine, Aminooxy-PEG2-OH[1]
CAS Number 185022-12-2[2]
Molecular Formula C₄H₁₁NO₃[2]
Molecular Weight 121.14 g/mol [1]
Appearance Colorless to pale yellow oily matter[1]
Purity Typically ≥95% - 98%[2][3]
Solubility Soluble in water, DMSO, DMF[4]
Storage Conditions Long-term: -20°C, Short-term: 2-8°C[2]

Reactivity and Stability

The primary utility of this compound stems from the specific reactivity of its terminal aminooxy group. This nucleophilic moiety readily reacts with electrophilic carbonyl groups (aldehydes and ketones) to form a stable oxime bond.[5] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry due to its high chemoselectivity and the stability of the resulting conjugate under physiological conditions.[6]

The hydroxyl group at the other end of the PEG spacer provides a secondary point for chemical modification, allowing for the attachment of other molecules of interest.

Oxime Ligation

The formation of an oxime bond is the key reaction involving this compound. The reaction proceeds as follows:

G cluster_reactants Reactants cluster_product Product Aminooxy R₁-O-NH₂ (this compound) Oxime R₁-O-N=C(R₂)-R₃ (Oxime Conjugate) Aminooxy->Oxime + Carbonyl R₂-C(=O)-R₃ (Aldehyde/Ketone) Carbonyl->Oxime Water H₂O Oxime->Water +

Caption: General scheme of oxime ligation.

The rate of oxime formation is pH-dependent, with optimal conditions typically found in the range of pH 4-5.[6] However, the reaction can be effectively carried out at neutral pH (6.5-7.5) with the use of a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine).[7][8] The resulting oxime linkage is significantly more stable than imine and hydrazone bonds.[5]

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general framework for common procedures involving this compound.

General Protocol for Oxime Ligation

This protocol describes a typical procedure for conjugating this compound to a protein containing an aldehyde or ketone group.

Materials:

  • Protein with a carbonyl group (aldehyde or ketone)

  • This compound

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Aniline (optional, as a catalyst)

  • DMSO (for dissolving the linker)

  • Desalting column

Procedure:

  • Prepare the Linker Solution: Dissolve this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 100 mM).

  • Prepare the Protein Solution: Dissolve the carbonyl-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle shaking.

  • Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purification of this compound and its conjugates.

Instrumentation:

  • HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Reversed-phase C18 column or a size-exclusion column (for protein conjugates).

General Reversed-Phase HPLC Method for this compound:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: Since this compound lacks a strong chromophore, detection is best achieved with an ELSD or MS.[9]

General Size-Exclusion HPLC Method for Protein Conjugates:

  • Mobile Phase: Isocratic elution with a buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.

  • Flow Rate: 0.5-1.0 mL/min

  • Detection: UV at 280 nm.

Characterization by ¹H-NMR

The structure of this compound can be confirmed by proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. While an experimental spectrum is not provided, the expected chemical shifts (in ppm) in a solvent like DMSO-d₆ would be approximately:

  • -O-CH₂-CH₂-OH: ~3.4-3.6 ppm (multiplets)

  • -O-CH₂-CH₂-O-NH₂: ~3.7-3.9 ppm (multiplets)

  • -OH: ~4.5 ppm (broad singlet)

  • -ONH₂: ~6.0-7.0 ppm (broad singlet)

Applications in Drug Development

This compound serves as a versatile linker in the construction of complex biotherapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic payload to an antibody.[10] This requires the site-specific introduction of an aldehyde or ketone group onto the antibody, which can be achieved through enzymatic modification or the incorporation of unnatural amino acids.[11] The subsequent ligation with an aminooxy-functionalized linker-payload construct results in a homogeneously conjugated ADC.

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation and Purification Antibody Antibody Enzymatic_Oxidation Enzymatic Oxidation / Unnatural Amino Acid Incorporation Antibody->Enzymatic_Oxidation Aldehyde_Ketone_Antibody Antibody with Aldehyde/Ketone Handle Enzymatic_Oxidation->Aldehyde_Ketone_Antibody Oxime_Ligation Oxime Ligation Aldehyde_Ketone_Antibody->Oxime_Ligation Aminooxy_PEG2_Alcohol This compound Activate_Hydroxyl Activate Hydroxyl Aminooxy_PEG2_Alcohol->Activate_Hydroxyl Activated_Linker Activated Linker Activate_Hydroxyl->Activated_Linker Linker_Payload Aminooxy-Linker-Payload Activated_Linker->Linker_Payload Cytotoxic_Payload Cytotoxic Payload Cytotoxic_Payload->Linker_Payload Linker_Payload->Oxime_Ligation Purification Purification (e.g., SEC) Oxime_Ligation->Purification ADC Antibody-Drug Conjugate Purification->ADC

Caption: Workflow for ADC synthesis using this compound.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] PEG linkers, including this compound, are frequently used to connect the target-binding ligand and the E3 ligase ligand.[13] The hydrophilic and flexible nature of the PEG spacer can improve the solubility and cell permeability of the PROTAC, and the linker length is a critical parameter for optimal ternary complex formation.

PROTAC_Synthesis_Workflow cluster_ligand1 E3 Ligase Ligand Modification cluster_ligand2_linker Target Ligand-Linker Synthesis cluster_final_ligation Final Ligation and Purification E3_Ligase_Ligand E3 Ligase Ligand Functionalize_Ligand1 Introduce Aldehyde/ Ketone Handle E3_Ligase_Ligand->Functionalize_Ligand1 Functionalized_Ligand1 Functionalized E3 Ligase Ligand Functionalize_Ligand1->Functionalized_Ligand1 Oxime_Ligation Oxime Ligation Functionalized_Ligand1->Oxime_Ligation Aminooxy_PEG2_Alcohol This compound Activate_Hydroxyl Activate Hydroxyl Aminooxy_PEG2_Alcohol->Activate_Hydroxyl Activated_Linker Activated Linker Activate_Hydroxyl->Activated_Linker Ligand2_Linker Target Ligand-Linker Activated_Linker->Ligand2_Linker Target_Protein_Ligand Target Protein Ligand Target_Protein_Ligand->Ligand2_Linker Ligand2_Linker->Oxime_Ligation Purification Purification (e.g., HPLC) Oxime_Ligation->Purification PROTAC PROTAC Molecule Purification->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, predictable reactivity, and the stability of the resulting oxime bond make it an ideal linker for the construction of sophisticated biomolecules. The hydrophilic PEG spacer enhances the physicochemical properties of the final conjugate, often leading to improved solubility and pharmacokinetic profiles. As the demand for precisely engineered biotherapeutics continues to grow, the utility of bifunctional linkers like this compound is set to expand, enabling the development of next-generation ADCs, PROTACs, and other targeted therapies.

References

An In-depth Technical Guide to the Synthesis and Purification of Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Aminooxy-PEG2-alcohol, a valuable bifunctional linker used in bioconjugation and drug delivery. The following sections detail the chemical pathway, experimental protocols, and purification strategies, supplemented with quantitative data and workflow visualizations.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of a tert-butyloxycarbonyl (Boc)-protected intermediate, t-Boc-Aminooxy-PEG2-alcohol. This is followed by the deprotection of the Boc group under acidic conditions to yield the final product.

A common and effective method for the synthesis of t-Boc-Aminooxy-PEG2-alcohol is the Mitsunobu reaction. This reaction couples a primary alcohol, 2-(2-hydroxyethoxy)ethanol (PEG2-alcohol), with N-Boc-hydroxylamine. The Mitsunobu reaction is known for its mild conditions and stereospecificity, making it suitable for a wide range of substrates.

The subsequent deprotection of the Boc group is a standard procedure in organic synthesis, readily achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

Experimental Protocols

Synthesis of t-Boc-Aminooxy-PEG2-alcohol via Mitsunobu Reaction

This protocol is based on general Mitsunobu reaction procedures and should be optimized for specific laboratory conditions.

Materials:

  • 2-(2-Hydroxyethoxy)ethanol (PEG2-alcohol)

  • N-Boc-hydroxylamine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(2-hydroxyethoxy)ethanol (1.0 eq) and N-Boc-hydroxylamine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is often exothermic, and the temperature should be maintained at or below 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Purification of t-Boc-Aminooxy-PEG2-alcohol

Purification of PEGylated compounds by silica gel chromatography can be challenging due to their polarity and potential for streaking. A gradient elution is often necessary.

Method:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc in hexane and gradually increasing to 100% EtOAc). The optimal gradient should be determined by TLC analysis.

  • Detection: Staining with potassium permanganate (KMnO₄) solution or other suitable stains for visualizing PEG compounds on TLC plates.

Procedure:

  • Prepare a silica gel column packed with the chosen solvent system.

  • Dissolve the crude product in a minimal amount of the initial mobile phase or dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the gradient of ethyl acetate in hexane.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield t-Boc-Aminooxy-PEG2-alcohol as a colorless to pale yellow oil.

Deprotection of t-Boc-Aminooxy-PEG2-alcohol

This protocol describes the removal of the Boc protecting group to yield the final product, this compound.

Materials:

  • t-Boc-Aminooxy-PEG2-alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve t-Boc-Aminooxy-PEG2-alcohol (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • For work-up, dissolve the residue in dichloromethane and carefully neutralize the excess acid by washing with a saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The final product can be purified by silica gel chromatography, though its high polarity may require a more polar solvent system.

Method:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 2% MeOH in DCM and gradually increasing to 10% or higher). The addition of a small amount of ammonium hydroxide (e.g., 0.5%) to the mobile phase can help to reduce tailing of the amine product on the silica gel.

  • Detection: Staining with ninhydrin solution or potassium permanganate (KMnO₄) solution.

Procedure:

  • Follow the general procedure for flash column chromatography as described in section 2.2, using the appropriate mobile phase.

  • Combine the pure fractions and concentrate under reduced pressure to yield this compound. Note that this compound can be hygroscopic and should be stored under an inert atmosphere at low temperature.[1]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurityCAS Number
t-Boc-Aminooxy-PEG2-alcoholC₉H₁₉NO₅221.25Pale Yellow Oily Matter≥95%1807503-86-1[]
This compoundC₄H₁₁NO₃121.14Not specified≥95%185022-12-2[1][3]

Table 2: Summary of Reaction Conditions

Reaction StepStarting MaterialsKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield
Synthesis of t-Boc-Aminooxy-PEG2-alcohol 2-(2-Hydroxyethoxy)ethanol, N-Boc-hydroxylaminePPh₃, DIAD/DEADAnhydrous THF0 to RT12-2460-80%
Deprotection t-Boc-Aminooxy-PEG2-alcoholTFADCMRT1-4>90%

Visualization of Workflows

Synthesis_Pathway PEG2_OH 2-(2-Hydroxyethoxy)ethanol Boc_AOPA t-Boc-Aminooxy-PEG2-alcohol PEG2_OH->Boc_AOPA PPh3, DIAD, THF (Mitsunobu Reaction) Boc_NHOH N-Boc-hydroxylamine Boc_NHOH->Boc_AOPA AOPA This compound Boc_AOPA->AOPA TFA, DCM (Deprotection)

Caption: Chemical synthesis pathway of this compound.

Purification_Workflow start Crude Reaction Mixture extraction Aqueous Work-up (EtOAc, NaHCO3, Brine) start->extraction drying Drying (Na2SO4) & Concentration extraction->drying chromatography1 Flash Column Chromatography (Hexane/EtOAc gradient) drying->chromatography1 pure_intermediate Pure t-Boc-Aminooxy-PEG2-alcohol chromatography1->pure_intermediate deprotection Deprotection Reaction (TFA/DCM) pure_intermediate->deprotection neutralization Neutralization & Work-up (DCM, NaHCO3, Brine) deprotection->neutralization drying2 Drying (Na2SO4) & Concentration neutralization->drying2 chromatography2 Flash Column Chromatography (DCM/MeOH gradient) drying2->chromatography2 final_product Pure this compound chromatography2->final_product

Caption: General purification workflow for this compound.

References

An In-depth Technical Guide to Aminooxy-PEG2-alcohol for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of Aminooxy-PEG2-alcohol in bioconjugation. This versatile linker enables the stable and specific covalent attachment of molecules to biomolecules, a critical process in drug development, diagnostics, and fundamental research.

Core Mechanism of Action: Oxime Ligation

This compound utilizes a highly efficient and chemoselective reaction known as oxime ligation. This bioorthogonal conjugation method involves the reaction between the aminooxy group (R-O-NH₂) of the linker and a carbonyl group (an aldehyde or a ketone) on the target biomolecule to form a stable oxime bond (R-O-N=C).[1][2]

The key features of this reaction are:

  • Specificity: The aminooxy group reacts specifically with aldehydes and ketones, avoiding side reactions with other functional groups commonly found in biological systems.[1]

  • Stability: The resulting oxime bond is significantly more stable than other linkages like imines and hydrazones, ensuring the integrity of the bioconjugate in biological environments.[3]

  • Mild Reaction Conditions: The ligation typically proceeds under mild aqueous conditions, preserving the structure and function of sensitive biomolecules.[1]

The this compound molecule itself is comprised of three key functional parts:

  • Aminooxy Group: The reactive moiety that forms the covalent bond with the target molecule.

  • PEG2 Spacer: A short, hydrophilic di-ethylene glycol spacer that enhances the solubility of the conjugate and can reduce steric hindrance.

  • Alcohol Group: A terminal hydroxyl group that can be used for further derivatization or as a non-reactive terminus.[4]

Below is a diagram illustrating the fundamental components of this compound and their roles in bioconjugation.

Functional Components of this compound cluster_molecule This compound cluster_function Function in Bioconjugation Aminooxy Aminooxy Group (H2N-O-) PEG2 PEG2 Spacer (-CH2CH2-O-CH2CH2-) Reaction Reacts with Aldehydes/Ketones Aminooxy->Reaction Alcohol Alcohol Group (-OH) Solubility Improves Solubility & Spacing PEG2->Solubility Derivatization Further Modification Point Alcohol->Derivatization

Caption: Functional breakdown of the this compound linker.

The Oxime Ligation Reaction Pathway

The formation of the oxime bond is a condensation reaction. The reaction rate is pH-dependent, with optimal conditions typically in the slightly acidic range (pH 4.5-5.5). However, the reaction can also proceed at neutral pH, which is often necessary for biological applications. The reaction can be significantly accelerated by the use of nucleophilic catalysts, such as aniline or its derivatives.[5][6]

The catalyzed mechanism involves the formation of a more reactive Schiff base intermediate with the catalyst, which is then displaced by the aminooxy group. This lowers the activation energy of the reaction, leading to a faster rate of oxime bond formation.

Here is a diagram of the aniline-catalyzed oxime ligation pathway:

Aniline-Catalyzed Oxime Ligation Mechanism Biomolecule Biomolecule with Aldehyde/Ketone SchiffBase Schiff Base Intermediate Biomolecule->SchiffBase + Aniline AminooxyPEG This compound Tetrahedral Tetrahedral Intermediate AminooxyPEG->Tetrahedral Aniline Aniline (Catalyst) SchiffBase->Tetrahedral + this compound Conjugate Bioconjugate with Stable Oxime Bond Tetrahedral->Conjugate - Aniline, - H2O

Caption: Catalyzed mechanism of oxime bond formation.

Quantitative Data on Oxime Ligation Kinetics

The efficiency of oxime ligation can be influenced by several factors, including the nature of the carbonyl group (aldehydes react faster than ketones), pH, temperature, and the concentration and type of catalyst used. The following table summarizes key quantitative data from the literature.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference(s)
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)7.08.2 ± 1.0[7]
Aldehyde-functionalized protein + Dansyl-aminooxyAniline (100 mM)7.0~10.3[8]
Aldehyde-functionalized protein + Dansyl-aminooxymPDA (100 mM)7.0~27.0[8]
Aldehyde-functionalized protein + Dansyl-aminooxymPDA (750 mM)7.0>150[8]
Aminooxy-functionalized PEG + Aldehyde-proteinNone7.0Baseline[9]
Aminooxy-functionalized PEG + Aldehyde-proteinAniline (2 mM)7.0~6-fold increase over uncatalyzed[9]
Aminooxy-functionalized PEG + Aldehyde-proteinp-phenylenediamine (2 mM)7.0~120-fold increase over uncatalyzed[9]

mPDA: m-phenylenediamine

Experimental Protocols

This section provides a generalized workflow for the bioconjugation of a protein with this compound. This protocol may need to be optimized for specific applications.

General Experimental Workflow

The following diagram outlines the key steps in a typical bioconjugation experiment using this compound.

Experimental Workflow for Bioconjugation Start Start PrepBiomolecule 1. Prepare Biomolecule (Introduce Carbonyl if needed) Start->PrepBiomolecule PrepReagents 2. Prepare Reagents (this compound, Buffer, Catalyst) PrepBiomolecule->PrepReagents Reaction 3. Ligation Reaction (Incubate mixture) PrepReagents->Reaction Purification 4. Purification (Remove excess reagents) Reaction->Purification Characterization 5. Characterization (Confirm conjugation) Purification->Characterization End End Characterization->End

Caption: A typical workflow for bioconjugation experiments.

Detailed Methodologies

Step 1: Preparation of the Biomolecule (Introduction of a Carbonyl Group)

If the target biomolecule does not have a native aldehyde or ketone group, one must be introduced. For glycoproteins, a common method is the mild oxidation of sialic acid residues.

  • Materials:

    • Glycoprotein in a suitable buffer (e.g., PBS)

    • Sodium meta-periodate (NaIO₄) solution (e.g., 100 mM in water)

    • Reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5)

    • Quenching solution (e.g., ethylene glycol)

    • Desalting column or dialysis cassette

  • Procedure:

    • Prepare the glycoprotein solution at a suitable concentration (e.g., 1-10 mg/mL).

    • Add 1/10th volume of the reaction buffer to the glycoprotein solution.

    • Add 1/10th volume of the NaIO₄ solution to initiate the oxidation.

    • Incubate for 15-30 minutes at 4°C or on ice, protected from light.[3]

    • Quench the reaction by adding a quenching solution to a final concentration of ~10 mM.

    • Remove excess periodate and buffer exchange into the ligation buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.[3]

Step 2: Preparation of Reagents

  • This compound: Prepare a stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO or water. Store at -20°C for short-term use.[3] It is recommended to use aminooxy reagents promptly as they can be sensitive.[4]

  • Ligation Buffer: A buffer with a pH between 6.5 and 7.5 is generally suitable, although a more acidic pH (4.5-5.5) can increase the reaction rate.[3]

  • Catalyst (Optional but Recommended): Prepare a stock solution of aniline or p-phenylenediamine (e.g., 100 mM in the ligation buffer).

Step 3: Ligation Reaction

  • To the prepared biomolecule, add a molar excess of the this compound stock solution (e.g., 20-50 fold molar excess).

  • If using a catalyst, add it to the reaction mixture to a final concentration of 1-10 mM.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.[3]

Step 4: Purification of the Conjugate

It is crucial to remove unreacted this compound and catalyst from the final conjugate.

  • Size Exclusion Chromatography (SEC): An effective method for separating the larger bioconjugate from smaller reactants.

  • Dialysis or Diafiltration: Suitable for removing small molecules from a solution of large biomolecules.

  • Reverse Phase HPLC: Can be used for the purification of smaller bioconjugates like peptides.[1]

Step 5: Characterization of the Conjugate

Confirm the successful conjugation and determine the degree of labeling.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm the addition of the this compound linker.

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein on the gel can indicate successful conjugation.

  • UV-Vis Spectroscopy: If the attached molecule has a chromophore, its absorbance can be used to quantify the degree of labeling.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, targeting the drug to cancer cells.[10]

  • PROTACs: In the development of proteolysis-targeting chimeras, this linker can connect a target-binding ligand to an E3 ligase-binding ligand.

  • Protein Labeling: For attaching fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and detection assays.

  • Surface Modification: To functionalize surfaces of nanoparticles or other materials to improve their biocompatibility and for targeted delivery.[11]

References

Stability and Storage Conditions for Aminooxy-PEG2-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Aminooxy-PEG2-alcohol. The information presented herein is crucial for ensuring the integrity and performance of this reagent in research and drug development applications, particularly in the context of bioconjugation and linker chemistry.

Overview of this compound

This compound, with the chemical structure H₂N-O-(CH₂)₂-O-(CH₂)₂-OH, is a bifunctional linker molecule. It features a reactive aminooxy group at one terminus and a hydroxyl group at the other, connected by a short diethylene glycol (PEG2) spacer. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a cornerstone of chemoselective ligation chemistry. The terminal hydroxyl group offers a versatile handle for further chemical modifications. The inherent reactivity of the aminooxy group, however, necessitates careful consideration of its stability and storage.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and reactivity of this compound.

Storage Conditions Summary:

ParameterRecommendationSource(s)
Temperature -20°C for long-term storage.Multiple Suppliers
2-8°C for short-term storage.Multiple Suppliers
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).General Best Practice
Light Protect from light.General Best Practice
Moisture Store in a dry environment, protect from moisture.General Best Practice

Handling Recommendations:

  • Hygroscopicity: this compound may be hygroscopic. It is advisable to handle the compound in a controlled environment, such as a glove box, to minimize exposure to atmospheric moisture.

  • Reactivity: The aminooxy group is highly reactive and sensitive. For optimal performance, it is recommended to use the compound shortly after purchase, with some suppliers suggesting use within one week of receipt.

  • Contaminants: Avoid contact with aldehydes and ketones present in solvents (e.g., acetone) or on laboratory equipment, as this will lead to the formation of oxime adducts and reduce the purity of the reagent.

  • Safety Precautions: Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Stability Profile and Potential Degradation Pathways

Hydrolytic Stability

The C-O bonds within the PEG linker are generally stable to hydrolysis under neutral and moderately acidic or basic conditions. The primary concern for hydrolytic instability lies with the aminooxy group and the oxime bond it forms upon conjugation.

  • Aminooxy Group: The aminooxy group itself is relatively stable in aqueous solutions at neutral pH. However, its reactivity makes it susceptible to degradation in the presence of electrophiles.

  • Oxime Linkage: The oxime bond formed upon reaction with an aldehyde or ketone is significantly more stable than corresponding imine or hydrazone linkages, particularly at neutral and acidic pH. However, the hydrolysis of the oxime bond is catalyzed by acid and will be more pronounced at low pH.

Oxidative Stability

The polyethylene glycol backbone is susceptible to oxidative degradation. This process can be initiated by heat, light, or the presence of transition metal ions.

  • Mechanism: Oxidation can proceed via a radical mechanism, leading to chain cleavage and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.

Thermal Stability

Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

  • PEG Backbone: At higher temperatures, particularly in the presence of oxygen, the PEG chain can undergo thermal-oxidative degradation, resulting in chain scission and the formation of lower molecular weight impurities.

  • Aminooxy Group: While specific data is lacking, highly reactive functional groups can be susceptible to decomposition at elevated temperatures.

Photostability

Exposure to light, particularly UV light, can promote the generation of radicals and accelerate the oxidative degradation of the PEG backbone. It is crucial to protect this compound and its conjugates from light to minimize photodegradation.

Hypothetical Degradation Pathways:

G cluster_hydrolysis Hydrolytic Degradation (of Oxime Conjugate) cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation Oxime_Conjugate R-CH=N-O-PEG2-OH Aldehyde_Ketone R-CHO Oxime_Conjugate->Aldehyde_Ketone H+, H2O Aminooxy_PEG2_alcohol H2N-O-PEG2-OH Oxime_Conjugate->Aminooxy_PEG2_alcohol H+, H2O Aminooxy_PEG2_alcohol_start H2N-O-PEG2-OH Chain_Scission_Products e.g., Aldehydes, Carboxylic Acids Aminooxy_PEG2_alcohol_start->Chain_Scission_Products O2, Heat, Light, Metal Ions Aminooxy_PEG2_alcohol_thermal H2N-O-PEG2-OH Degradation_Products Various Products Aminooxy_PEG2_alcohol_thermal->Degradation_Products High Temperature

Potential degradation pathways for this compound and its oxime conjugate.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a well-designed stability-indicating analytical method and forced degradation studies.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the purity assessment and stability monitoring of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/Vis or Charged Aerosol Detector (CAD)
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 210 nm (for UV) or CAD
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Workflow for Forced Degradation Studies:

G Start Prepare 1 mg/mL solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT, 24h) Start->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C, 72h) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Neutralize Neutralize/Quench (as appropriate) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Thermal->Analyze Photo->Analyze Neutralize->Analyze

Workflow for conducting forced degradation studies on this compound.

Detailed Protocols:

  • Acid Hydrolysis:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration and analyze by HPLC.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound in a vial and expose it to 80°C in a stability chamber for 72 hours.

    • Solution State: Incubate the 1 mg/mL stock solution at 80°C for 72 hours.

    • After the specified time, cool the samples, dissolve the solid sample in a suitable solvent, and analyze both by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and the 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC.

Summary and Conclusions

This compound is a valuable tool in bioconjugation, but its utility is contingent on maintaining its chemical integrity. This guide highlights the critical importance of appropriate storage and handling to mitigate degradation. The primary stability concerns are the reactivity of the aminooxy group and the potential for oxidative and thermal degradation of the PEG backbone. While specific quantitative stability data is limited, the provided experimental protocols for a stability-indicating HPLC method and forced degradation studies offer a robust framework for researchers to assess the stability of this compound in their specific applications. By adhering to the recommendations outlined in this guide, scientists can ensure the reliability and reproducibility of their experiments involving this versatile linker molecule.

Aminooxy-PEG2-alcohol reactivity with aldehydes and ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Aminooxy-PEG2-alcohol with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the formation of stable, covalent linkages between biomolecules and labels, drugs, or surfaces is of paramount importance. The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form an oxime bond stands out as a highly chemoselective and robust method.[1][2][3] this compound is a heterobifunctional linker that embodies this powerful chemistry, offering a hydrophilic polyethylene glycol (PEG) spacer, a reactive aminooxy head for carbonyl conjugation, and a terminal alcohol group for further functionalization or to enhance solubility.

This technical guide provides a comprehensive overview of the core reactivity of this compound. It covers the underlying reaction mechanism, kinetic considerations, bond stability, and practical experimental protocols. This document is intended to serve as a valuable resource for researchers in drug development, diagnostics, and materials science who are leveraging oxime ligation for their applications.

Core Reaction: Oxime Ligation

The fundamental reaction is the condensation of the aminooxy moiety of this compound with an aldehyde or a ketone to form a stable oxime ether linkage, with water as the sole byproduct.[1] This reaction is highly specific, allowing for conjugation even in complex biological mixtures with minimal side reactions.[4]

Reaction Mechanism and pH Dependence

The formation of an oxime is a two-step process involving a nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step. The reaction rate is highly dependent on the pH of the medium.

  • Acidic Conditions (pH ~4.5): The reaction is generally most efficient in a mildly acidic buffer.[1] At this pH, there is sufficient protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, while a significant portion of the aminooxy group remains unprotonated and thus nucleophilic.

  • Physiological Conditions (pH 6.5-7.5): While the reaction rate is slower at neutral pH compared to acidic conditions, it still proceeds effectively, making it suitable for applications involving sensitive biomolecules.[5][6] The use of nucleophilic catalysts, such as aniline or its derivatives (e.g., m-phenylenediamine), can significantly accelerate the reaction rate at physiological pH.[4][6][7]

Below is a diagram illustrating the general mechanism of oxime bond formation.

G General Mechanism of Oxime Formation cluster_intermediate Intermediate R1 R'-(PEG)₂-O-NH₂ (this compound) R2 R''-C(=O)-R''' (Aldehyde/Ketone) I1 Carbinolamine Intermediate R1->I1 + H⁺ R2->I1 P1 R''-C(=N-O-(PEG)₂-R')-R''' (Stable Oxime Linkage) I1->P1 - H₂O P2 H₂O

Caption: Mechanism of oxime formation from an aminooxy compound and a carbonyl.

Quantitative Data: Reactivity and Stability

The stability of the linker is a critical factor for in vivo applications, such as in antibody-drug conjugates (ADCs), where premature release of a payload must be avoided.[8] The oxime bond is known for its superior hydrolytic stability compared to other common linkages like hydrazones and imines.[5][9]

Linkage TypeRelative Hydrolytic StabilityKey Characteristics
Oxime Very HighHighly stable at physiological pH; hydrolysis is acid-catalyzed.[10] Considered the most preferable for stable bioconjugation.[10]
HydrazoneModerateLess stable than oximes; stability is influenced by substituents. Reversible under acidic conditions.[2]
Imine (Schiff Base)LowGenerally unstable and requires reduction to a secondary amine for stability.[5]
EsterLow to ModerateSusceptible to hydrolysis by esterases in vivo.
AmideVery HighExtremely stable but formation often requires harsh conditions not suitable for biomolecules.[9]
Table 1: Comparative stability of common bioconjugation linkages.

Studies comparing isostructural conjugates have provided quantitative insights into the stability of oximes.

ConjugateRelative First-Order Hydrolysis Rate Constant (k_rel) at pD 7.0
Oxime 1
Semicarbazone160
Acetylhydrazone300
Methylhydrazone600
Table 2: Relative hydrolysis rates demonstrating the superior stability of the oxime linkage. Data adapted from studies on isostructural conjugates.[1][10]

Experimental Protocols

This section provides a general methodology for the conjugation of this compound to a protein that has been modified to present aldehyde groups.

Preparation of Reagents
  • This compound Stock Solution: To facilitate handling, prepare a stock solution (e.g., 100-250 mM) by dissolving this compound in an anhydrous organic solvent such as DMSO.[5] Store this stock solution at -20°C for up to one month. Before use, warm the vial to room temperature to prevent moisture condensation.[5]

  • Aldehyde-Presenting Protein: Aldehyde groups can be introduced into proteins or glycoproteins through various methods. A common method is the oxidation of sugar moieties (e.g., sialic acid) using sodium meta-periodate (NaIO₄).[5]

    • Dissolve the glycoprotein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Add a cold solution of NaIO₄ to a final concentration of 1-10 mM.

    • Incubate on ice for 30 minutes, protected from light.[5]

    • Remove excess periodate and buffer exchange into a neutral coupling buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) using a desalting column or dialysis.[5]

  • Catalyst Stock Solution (Optional): If using a catalyst, prepare a stock solution of aniline or m-phenylenediamine in the coupling buffer. The final concentration of the catalyst in the reaction mixture is typically 10-100 mM.

Conjugation Reaction
  • To the solution of the aldehyde-presenting protein in the coupling buffer, add the this compound stock solution to achieve the desired final molar excess (e.g., 20-50 fold excess relative to the protein).

  • If used, add the catalyst stock solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours. The reaction time may be extended (e.g., overnight at 4°C) for less reactive carbonyls or if no catalyst is used.

  • Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

Purification and Characterization
  • Remove excess, unreacted this compound and catalyst from the conjugate using dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).[5]

  • Characterize the final conjugate to determine the degree of labeling (DOL) using methods such as MALDI-TOF or ESI mass spectrometry.

The following diagram outlines the general experimental workflow.

G General Experimental Workflow for Bioconjugation A 1. Prepare Biomolecule (e.g., Protein Oxidation to generate Aldehydes) B 2. Buffer Exchange (Into Coupling Buffer, pH 7.2-7.5) A->B D 4. Conjugation Reaction (Add Aminooxy-PEG linker to protein. Incubate 2-4h at RT) B->D C 3. Prepare Reagents (this compound stock in DMSO) C->D E 5. Purification (Remove excess linker via SEC or Dialysis) D->E F 6. Characterization (Confirm conjugation via Mass Spec, SDS-PAGE) E->F G Applications Stemming from Linker Properties cluster_properties Core Properties of this compound cluster_features Resulting Features cluster_applications Key Applications P1 Aminooxy Group (Chemoselective Carbonyl Reactivity) F1 Forms Stable Oxime Bond P1->F1 F3 Enables Site-Specific Modification P1->F3 P2 PEG2 Spacer (Hydrophilic, Biocompatible) F2 Improves Pharmacokinetics P2->F2 P3 Terminal Alcohol (Solubility, Further Functionalization) P3->F2 A1 Drug Delivery (ADCs, PROTACs) F1->A1 A3 Surface Immobilization F1->A3 A4 Hydrogel Scaffolds F1->A4 F2->A1 F3->A1 A2 Biomolecule Labeling F3->A2 F3->A3

References

An In-depth Technical Guide to Oxime Bond Formation with Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oxime bond formation utilizing Aminooxy-PEG2-alcohol. This bifunctional linker is a valuable tool in bioconjugation and drug development, enabling the stable and chemoselective ligation of molecules. This document details the underlying chemistry, reaction kinetics, experimental protocols, and key applications of this versatile reagent.

Introduction to Oxime Ligation

Oxime ligation is a highly efficient and bioorthogonal chemoselective reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone to form a stable oxime bond (-O-N=C). This reaction is widely employed in chemical biology, drug delivery, and materials science due to its high specificity, mild reaction conditions, and the exceptional stability of the resulting oxime linkage compared to other imine-based conjugations like hydrazones.[1][2][3]

This compound is a short polyethylene glycol (PEG) linker featuring a terminal aminooxy group for conjugation and a hydroxyl group for further functionalization.[4] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it an ideal building block in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs).[5]

The Chemistry of Oxime Bond Formation

The formation of an oxime bond proceeds through the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the stable oxime linkage. The reaction is reversible and catalyzed by acid.[6]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant1 This compound (R-O-NH₂) intermediate Hemiaminal (R-O-NH-CH(OH)-R') reactant1->intermediate + reactant2 Aldehyde (R'-CHO) reactant2->intermediate product1 Oxime Conjugate (R-O-N=CH-R') intermediate->product1 - H₂O product2 Water (H₂O)

The reaction rate is pH-dependent, with optimal rates typically observed in the slightly acidic range (pH 4-5).[7] However, for many biological applications, the reaction needs to be performed at a neutral pH. To achieve efficient ligation at physiological pH, nucleophilic catalysts such as aniline and its derivatives are often employed.[3][8][9]

Quantitative Data on Oxime Ligation

The kinetics of oxime bond formation are influenced by several factors, including the nature of the carbonyl compound (aldehydes are generally more reactive than ketones), pH, temperature, and the presence of catalysts.[3][8] While specific kinetic data for this compound is not extensively published, the data for similar aminooxy-containing molecules provides a strong indication of its reactivity.

Table 1: Second-Order Rate Constants for Aniline-Catalyzed Oxime Ligation at Neutral pH

Aminooxy CompoundCarbonyl CompoundCatalyst (Concentration)pHRate Constant (k₂, M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptideBenzaldehydeAniline (100 mM)7.08.2 ± 1.0[3]
Aminooxy-dansylCitralAniline (50 mM)7.348.6[8]
Aminooxy-dansylDodecanalAniline (50 mM)7.3~97[8]
Aminooxy-dansyl2-PentanoneAniline (100 mM)7.50.082[8]

Table 2: Effect of Different Catalysts on Oxime Ligation Rate

Catalyst (Concentration)Relative Rate Enhancement (vs. no catalyst)Reference
Aniline (100 mM)~40-fold[9]
m-Phenylenediamine (mPDA) (100 mM)~2.5 times more efficient than aniline[8]
p-Phenylenediamine (pPDA) (10 mM)~19-fold faster than aniline-catalyzed reaction[8]

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to an aldehyde-containing molecule, followed by characterization. It is important to note that optimization of reaction conditions is often necessary for specific applications.

General Protocol for Oxime Ligation
  • Preparation of Reactants:

    • Dissolve the aldehyde-containing molecule in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5-7.5).[1]

    • Prepare a stock solution of this compound in the same buffer or a compatible organic solvent like DMSO. It is recommended to use freshly prepared solutions as aminooxy compounds can be sensitive to storage.[4]

    • If using a catalyst, prepare a stock solution of aniline or a substituted aniline in the reaction buffer.

  • Conjugation Reaction:

    • To the solution of the aldehyde-containing molecule, add the this compound solution to achieve the desired molar ratio (typically a slight excess of the aminooxy compound, e.g., 1.2 to 2 equivalents).

    • If a catalyst is used, add it to the reaction mixture to the desired final concentration (e.g., 10-100 mM aniline).[3]

    • Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.[1]

  • Purification of the Conjugate:

    • Once the reaction is complete, the desired oxime conjugate can be purified from unreacted starting materials and byproducts using standard techniques such as size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis.[1]

Characterization of the Oxime Conjugate
  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for monitoring the progress of the conjugation reaction and assessing the purity of the final product.[] A shift in retention time compared to the starting materials indicates the formation of the conjugate.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to confirm the identity of the conjugate by verifying its molecular weight.[11]

Visualization of a Bioconjugation Workflow

This compound is frequently used in the construction of antibody-drug conjugates (ADCs). The following diagram illustrates a typical workflow for the synthesis of an ADC using this linker.

ADC_Workflow cluster_antibody_mod Antibody Modification cluster_linker_payload Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) oxidation Site-specific oxidation (e.g., periodate) mAb->oxidation aldehyde_mAb Aldehyde-functionalized mAb oxidation->aldehyde_mAb conjugation Oxime Ligation aldehyde_mAb->conjugation linker This compound linker_drug Aminooxy-PEG2-Drug linker->linker_drug drug Cytotoxic Drug activated_drug Drug with reactive group activated_drug->linker_drug linker_drug->conjugation purification Purification (e.g., SEC) conjugation->purification adc Antibody-Drug Conjugate (ADC) purification->adc characterization Characterization (HPLC, MS) adc->characterization

This workflow highlights the modularity and precision that oxime ligation with linkers like this compound brings to the field of targeted therapeutics.[12][13]

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. The oxime bond it forms offers high stability and the reaction proceeds with excellent chemoselectivity under mild conditions. By understanding the kinetics and optimizing the reaction parameters, this linker can be effectively employed to create a wide range of well-defined bioconjugates for various applications, from basic research to the development of novel therapeutics.

References

An In-Depth Technical Guide to Aminooxy-PEG2-alcohol for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminooxy-PEG2-alcohol and Protein Modification

This compound is a bifunctional linker molecule that has emerged as a valuable tool in the field of bioconjugation, particularly for the site-specific modification of proteins.[] It belongs to the polyethylene glycol (PEG) family of compounds, which are well-regarded for their ability to enhance the therapeutic properties of proteins.[2] The process of covalently attaching PEG chains to a protein, known as PEGylation, can significantly improve its pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing its stability, and reducing its immunogenicity.[3]

What makes this compound particularly useful is its heterobifunctional nature. It possesses two distinct reactive groups: an aminooxy group and a hydroxyl group. The aminooxy group allows for a highly selective reaction with aldehyde or ketone functionalities on a protein, forming a stable oxime bond.[4] This reaction, termed oxime ligation, is a cornerstone of bioorthogonal chemistry, meaning it can proceed in a biological environment without interfering with native cellular processes.[5] The terminal hydroxyl group offers a further point for derivatization, adding to the versatility of this linker.[]

This guide provides a comprehensive overview of this compound for beginners in protein modification, covering the core principles of oxime ligation, detailed experimental protocols, quantitative data for reaction optimization, and methods for the characterization of the resulting PEGylated proteins.

Core Concepts: The Chemistry of Oxime Ligation

The primary application of this compound in protein modification is through oxime ligation. This reaction involves the condensation of the aminooxy group (R-ONH2) of the PEG linker with a carbonyl group (an aldehyde or a ketone) on the target protein to form a stable oxime linkage (R-O-N=C).[5][6]

Several methods can be employed to introduce the required aldehyde or ketone group onto a protein for site-specific modification:

  • Oxidation of N-terminal Serine/Threonine: The 1,2-aminoalcohol functionality of an N-terminal serine or threonine residue can be selectively oxidized using sodium periodate to generate a glyoxylyl group (an aldehyde).[7]

  • Modification of Glycans: For glycoproteins, the carbohydrate moieties can be oxidized with sodium periodate to create aldehyde groups.[8]

  • Enzymatic Incorporation: Specific enzymes can be used to introduce unnatural amino acids containing ketone or aldehyde groups into the protein structure.[9]

The rate of oxime ligation can be significantly accelerated by the use of nucleophilic catalysts, such as aniline and its derivatives (e.g., p-phenylenediamine).[5][10] These catalysts are particularly effective at increasing the reaction rate at neutral pH, which is often desirable for maintaining the stability and activity of the protein.[9]

Quantitative Data for Reaction Optimization

The efficiency of protein modification with this compound is influenced by several factors, including the choice of catalyst, pH, and the length of the PEG linker. The following tables summarize key quantitative data to aid in the design and optimization of your experiments.

Table 1: Effect of Catalysts on Oxime Ligation Rate

CatalystConcentration (mM)pHApproximate Rate Enhancement (fold increase vs. uncatalyzed)
None-7.01
Aniline1007.040
Aniline100Acidic400
m-Phenylenediamine (mPDA)1007.0~100 (2.5x more efficient than aniline)
m-Phenylenediamine (mPDA)5007.0~400 (10x more efficient than 100mM aniline)

Data compiled from multiple sources, providing a comparative overview.[9][10][11]

Table 2: Impact of PEGylation on Protein Pharmacokinetics

ProteinPEG Size (kDa)Change in Half-lifeChange in Clearance
Single-chain Fv (scFv)20>200-fold increase800-fold increase in AUC
Single-chain Fv (scFv)40>200-fold increase800-fold increase in AUC
TrastuzumabShort PEG8DecreasedIncreased
Bac7 (peptide)Not specifiedSignificantly increasedSlower renal clearance
Certolizumab pegol (Fab' fragment)40~14 days-

AUC (Area Under the Curve) is inversely proportional to clearance. Data is illustrative of general trends.[12][13][14][15]

Table 3: Influence of PEG Linker Length on Bioactivity

Protein/SystemPEG Linker LengthEffect on Bioactivity/Function
Onconase Fusion ProteinIncreased from 0 to 15 amino acid linkerGradual improvement in cytotoxic activity
Antimicrobial Peptides (AMPs) on a surfaceShorter PEG linkersIncreased bacterial binding activity
Folate-linked LiposomesIncreased from 2kDa to 10kDaSignificant increase in tumor accumulation

The effect of linker length is highly dependent on the specific protein and application.[16][17][18]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving protein modification with aminooxy-PEG reagents.

Protocol 1: Generation of Aldehyde Groups on an Antibody via Glycan Oxidation

This protocol describes the selective oxidation of carbohydrate moieties in the Fc region of a monoclonal antibody (mAb) to generate aldehyde groups, which are the reactive partners for this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4)

  • Reaction Buffer (e.g., 10X PBS)

  • Ethylene glycol

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in a suitable buffer.

  • Periodate Solution Preparation: Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in deionized water. It is important to protect this solution from light.[8]

  • Oxidation Reaction:

    • To the antibody solution, add 1/10th volume of the 10X Reaction Buffer.

    • Add the sodium periodate stock solution to the antibody mixture to achieve a final concentration in the range of 1-15 mM. The optimal concentration may need to be determined empirically for each specific antibody.[8]

    • Incubate the reaction mixture for 30 minutes on ice or at 4°C, protected from light.[19]

  • Quenching the Reaction: To stop the oxidation, add ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.[8]

  • Purification: Remove excess sodium periodate and reaction byproducts by buffer exchanging the oxidized antibody into a suitable coupling buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.[19]

Protocol 2: Oxime Ligation of an Aldehyde-Modified Protein with this compound

This protocol details the conjugation of an aldehyde-containing protein with this compound to form a stable oxime bond.

Materials:

  • Aldehyde-modified protein (from Protocol 1 or other methods)

  • This compound

  • Coupling Buffer (e.g., 0.1 M sodium acetate, pH 5.5, or PBS, pH 6.5-7.5)

  • Catalyst (optional): Aniline or p-phenylenediamine stock solution

  • Quenching reagent (optional, e.g., an excess of a small molecule aldehyde or ketone)

  • Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-modified protein in the chosen coupling buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in the coupling buffer or a compatible solvent like DMSO.

    • If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine in the coupling buffer.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A 5 to 50-fold molar excess of the PEG reagent over the protein is a typical starting point for optimization.[8]

    • If using a catalyst, add it to the reaction mixture to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. The optimal time and temperature will depend on the specific protein and the presence of a catalyst. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching (Optional): If desired, the reaction can be quenched by adding an excess of a small molecule aldehyde or ketone to consume any unreacted this compound.

  • Purification: Separate the PEGylated protein from unreacted PEG reagent, catalyst, and unmodified protein using an appropriate chromatography method.

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from the smaller, unreacted PEG reagent.

    • Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.

Protocol 3: Characterization of the PEGylated Protein

After purification, it is essential to characterize the PEGylated protein to determine the degree of modification and confirm its integrity.

Materials:

  • Purified PEGylated protein

  • SDS-PAGE system

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • HPLC system (SEC or Reverse Phase)

Procedure:

  • SDS-PAGE Analysis:

    • Run samples of the unmodified protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.

    • Successful PEGylation will be indicated by a shift in the molecular weight of the protein band. The extent of the shift will depend on the number of attached PEG molecules.

  • Mass Spectrometry (MS):

    • Analyze the purified PEGylated protein by MS to determine its molecular weight.

    • The increase in mass compared to the unmodified protein will allow for the calculation of the average number of PEG molecules conjugated per protein molecule (the drug-to-antibody ratio, or DAR, in the case of ADCs).

  • HPLC Analysis:

    • Use SEC-HPLC to assess the purity and aggregation state of the PEGylated protein.

    • Reverse-phase HPLC can be used to separate different PEGylated species and assess the homogeneity of the product.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_protein_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_downstream Downstream Processing start Start with Target Protein oxidation Introduce Aldehyde/Ketone Group (e.g., Periodate Oxidation) start->oxidation purify_protein Purify Aldehyde-Modified Protein oxidation->purify_protein reaction Oxime Ligation (+/- Catalyst) purify_protein->reaction reagent This compound reagent->reaction purify_conjugate Purify PEGylated Protein (SEC, IEX) reaction->purify_conjugate characterization Characterize Conjugate (SDS-PAGE, MS) purify_conjugate->characterization end Final PEGylated Protein characterization->end

Caption: General workflow for site-specific protein PEGylation.

adc_synthesis_workflow antibody Monoclonal Antibody (mAb) oxidation Glycan Oxidation (NaIO4) antibody->oxidation aldehyde_mab Aldehyde-Modified mAb oxidation->aldehyde_mab ligation Oxime Ligation aldehyde_mab->ligation linker_payload Aminooxy-PEG2-Payload linker_payload->ligation crude_adc Crude Antibody-Drug Conjugate (ADC) ligation->crude_adc purification Purification (e.g., IEX) crude_adc->purification final_adc Purified Homogeneous ADC purification->final_adc

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway

The following diagram illustrates a simplified representation of the canonical JAK-STAT signaling pathway initiated by Type I interferons (IFN-α). PEGylated IFN-α is a widely used therapeutic that leverages this pathway. The PEGylation enhances its pharmacokinetic properties, leading to sustained signaling.[20][21][22]

interferon_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 JAK1 JAK1 IFNAR1->JAK1 Activation TYK2 TYK2 IFNAR1->TYK2 Activation IFNAR2 IFNAR2 IFNAR2->JAK1 Activation IFNAR2->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation TYK2->STAT1 Phosphorylation TYK2->STAT2 Phosphorylation pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 Complex Formation pSTAT2->ISGF3 Complex Formation IRF9 IRF9 IRF9->ISGF3 Complex Formation ISRE ISRE ISGF3->ISRE Nuclear Translocation & Binding ISG Interferon-Stimulated Genes (ISGs) Transcription ISRE->ISG Induction pegIFN Pegylated IFN-α pegIFN->IFNAR1 Binding pegIFN->IFNAR2 Binding

References

The Lynchpin of Bioconjugation: A Technical Guide to Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of therapeutic drug development and advanced biological research, the tools that connect molecules are as critical as the molecules themselves. Among these, bifunctional linkers stand out for their ability to bridge distinct chemical entities, enabling the creation of novel conjugates with tailored properties. This technical guide delves into the core features of a particularly versatile linker, Aminooxy-PEG2-alcohol, providing researchers, scientists, and drug development professionals with an in-depth understanding of its properties and applications.

This compound is a heterobifunctional linker distinguished by its aminooxy and primary alcohol functionalities, separated by a short, hydrophilic diethylene glycol (PEG2) spacer. This unique architecture underpins its utility in a wide array of bioconjugation applications, from the synthesis of antibody-drug conjugates (ADCs) to the modification of cell surfaces.

Core Features and Physicochemical Properties

The efficacy of this compound as a linker is rooted in its distinct chemical features. The aminooxy group provides a highly chemoselective handle for reaction with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.[1] This bioorthogonal reaction, known as oxime ligation, proceeds under mild conditions, making it ideal for conjugating sensitive biological molecules.[2][3] The terminal hydroxyl group offers a versatile point for subsequent derivatization, allowing for the attachment of a second molecule of interest.[4][5]

The inclusion of the PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, a crucial attribute in biological systems.[] PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their stability and reducing immunogenicity.[7]

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C4H11NO3[1]
Molecular Weight 121.14 g/mol [8]
Appearance Pale Yellow or Colorless Oily Matter/Solid[]
Purity ≥95% - 98%[1][8]
Solubility Soluble in DMSO (10 mM)[]
Storage Conditions Store at 2-8°C (short term) or -20°C (long term)[]
Reactive Groups Aminooxy, Hydroxyl[4]
Reactive Towards Aldehydes, Ketones[1]

Oxime Ligation: The Cornerstone of Reactivity

The primary utility of this compound lies in its participation in oxime ligation. This reaction is characterized by its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions.[3] The reaction proceeds efficiently in a slightly acidic to neutral pH range.[3][] The rate of oxime formation can be significantly accelerated by the addition of catalysts such as aniline or its derivatives.[2]

Below is a table summarizing the observed rate constants for oxime ligation in the presence of different catalysts, illustrating the catalytic effect.

CatalystConcentration (mM)Observed Rate Constant (k_obs) (M⁻¹s⁻¹)Reference
None-0.2 ± 0.01[2]
Aniline251.5 ± 0.1[2]
m-Phenylenediamine253.1 ± 0.2[2]

Experimental Protocols

To illustrate the practical application of this compound, a detailed protocol for the synthesis of a site-specific antibody-drug conjugate (ADC) is provided below. This method leverages the generation of aldehyde groups on the antibody's glycan moieties for conjugation with an aminooxy-functionalized payload.[2][11][12]

Protocol: Site-Specific Antibody-Drug Conjugation using Aminooxy-PEG Linker

1. Antibody Preparation and Oxidation:

  • Objective: To generate aldehyde groups on the carbohydrate chains of the antibody.

  • Materials:

    • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS).

    • Sodium periodate (NaIO4) solution.

    • Reaction buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).

    • Quenching solution (e.g., propylene glycol or ethylene glycol).[12]

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[12]

  • Procedure:

    • Prepare the antibody solution to a concentration of 3-15 mg/mL in PBS.[2]

    • Exchange the antibody buffer to the reaction buffer using a desalting column.

    • Cool the antibody solution to 4°C.

    • Add a pre-determined amount of cold sodium periodate solution to the antibody solution to achieve the desired final concentration (typically 1-10 mM).

    • Incubate the reaction mixture for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding the quenching solution to a final concentration of 20 mM.[12]

    • Incubate for 10 minutes at 4°C.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).[12]

    • Determine the concentration of the purified oxidized antibody via UV-Vis spectrophotometry at 280 nm.

2. Conjugation of Aminooxy-PEG-Payload:

  • Objective: To conjugate the aminooxy-functionalized drug-linker to the aldehyde-containing antibody.

  • Materials:

    • Oxidized antibody from the previous step.

    • Aminooxy-PEG-payload (e.g., Aminooxy-PEG2-Drug) dissolved in a compatible solvent (e.g., DMSO).

    • Aniline (optional catalyst).

  • Procedure:

    • Add a molar excess (typically 5 to 20-fold) of the Aminooxy-PEG-payload solution to the oxidized antibody solution.[11]

    • (Optional) Add aniline to the reaction mixture to catalyze the oxime ligation.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.[2]

3. Purification and Characterization of the ADC:

  • Objective: To purify the ADC from unreacted components and characterize the final product.

  • Materials:

    • Size-exclusion chromatography (SEC) system or other suitable purification methods.

    • Analytical techniques for characterization (e.g., UV-Vis spectroscopy, mass spectrometry, SDS-PAGE).

  • Procedure:

    • Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using appropriate analytical methods.[13]

Visualizing Workflows with this compound

To further elucidate the role of this compound in complex biological workflows, the following diagrams, generated using Graphviz, illustrate key processes.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_oxidation Glycan Oxidation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody buffer_exchange Buffer Exchange mAb->buffer_exchange periodate Add Sodium Periodate buffer_exchange->periodate quench Quench Reaction periodate->quench purify_ox_mAb Purify Oxidized mAb quench->purify_ox_mAb conjugate Oxime Ligation purify_ox_mAb->conjugate linker Aminooxy-PEG2-Drug linker->conjugate sec Size-Exclusion Chromatography conjugate->sec characterize Characterization (DAR, Purity) sec->characterize

Caption: Workflow for site-specific ADC synthesis using Aminooxy-PEG2-linker.

Cell_Surface_Labeling_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis cells Target Cells oxidation Oxidation of Cell Surface Glycans cells->oxidation labeling_step Incubate with Linker oxidation->labeling_step linker Aminooxy-PEG2-Fluorophore linker->labeling_step wash Wash Cells labeling_step->wash facs Flow Cytometry Analysis wash->facs

Caption: Workflow for cell surface labeling and analysis using an Aminooxy-PEG2-fluorophore.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal of researchers and drug developers. Its unique combination of an aminooxy group for chemoselective oxime ligation, a hydroxyl group for further functionalization, and a hydrophilic PEG spacer provides a robust platform for the construction of well-defined and effective bioconjugates. The detailed protocols and workflows presented in this guide are intended to empower scientists to leverage the full potential of this key bifunctional linker in their pursuit of novel therapeutics and a deeper understanding of biological systems.

References

Solubility of Aminooxy-PEG2-alcohol in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Aminooxy-PEG2-alcohol in aqueous buffers. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for researchers to determine solubility in their specific buffer systems. It includes a detailed experimental protocol, a discussion of factors influencing solubility, and a workflow for its primary application in bioconjugation.

Introduction to this compound

This compound is a short, hydrophilic linker molecule widely used in bioconjugation and drug development. Its structure comprises a reactive aminooxy group, a flexible two-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime linkages, a reaction that is central to many protein modification and drug-linker conjugation strategies. The PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugate. The terminal hydroxyl group can be used for further derivatization.

Understanding the aqueous solubility of this linker is critical for its effective use in bioconjugation reactions, which are typically performed in buffered aqueous solutions. Poor solubility can lead to challenges in reaction setup, inconsistent results, and difficulties in purification.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various aqueous buffers is not extensively reported in publicly available literature. However, qualitative descriptions from suppliers indicate that the hydrochloride salt form is soluble in water. One supplier notes a solubility of 10 mM in DMSO for the free base. The hydrophilic nature of the short PEG chain suggests good inherent aqueous solubility.

To facilitate systematic characterization, the following table is provided as a template for researchers to record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

Buffer SystempHTemperature (°C)MethodMaximum Solubility (mg/mL)Maximum Solubility (mM)Observations
Phosphate-Buffered Saline (PBS)7.425Shake-Flask
TRIS-Buffered Saline (TBS)7.425Shake-Flask
Sodium Acetate Buffer5.525Shake-Flask
User-Defined Buffer 1
User-Defined Buffer 2

Factors Influencing Solubility in Aqueous Buffers

The solubility of this compound in aqueous solutions is influenced by several factors:

  • pH: The aminooxy group has a pKa that can affect its protonation state and, consequently, its interaction with water and buffer components. The solubility may vary with the pH of the buffer.

  • Buffer Composition and Ionic Strength: The type of salt and its concentration in the buffer can impact solubility through effects like "salting in" or "saloping out."

  • Temperature: Solubility is generally temperature-dependent, although the effect may be minor over a narrow range of temperatures commonly used in laboratory experiments.

  • Form of the Compound: The free base and salt forms (e.g., HCl salt) of this compound may exhibit different solubility profiles. Salt forms are generally more soluble in aqueous media.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound in a desired aqueous buffer.

4.1. Materials

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4), filtered through a 0.22 µm filter

  • Microcentrifuge tubes or glass vials

  • Thermomixer or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another suitable quantitative analytical technique.

  • Syringe filters (0.22 µm)

4.2. Procedure

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.

  • Sample Preparation:

    • In duplicate or triplicate, add an excess amount of the this compound stock solution to a known volume of the desired aqueous buffer in a microcentrifuge tube or vial. The goal is to have undissolved solid present after equilibration. A typical starting point is to add the stock solution to the buffer to achieve a final concentration well above the expected solubility.

  • Equilibration:

    • Tightly cap the tubes/vials.

    • Place the samples in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of calibration standards by diluting the this compound stock solution with the aqueous buffer.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method such as HPLC.

    • Construct a calibration curve from the standards.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

4.3. Data Analysis

  • Calculate the average solubility from the replicate samples.

  • Express the solubility in mg/mL and mM.

  • Record any observations, such as the appearance of the solution or any difficulties in handling.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the aqueous solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_sample Add Excess Stock to Aqueous Buffer prep_stock->prep_sample equilibrate Equilibrate (24-48h with agitation) prep_sample->equilibrate separate Separate Solid (Centrifuge & Filter) equilibrate->separate quantify Quantify Supernatant (e.g., HPLC) separate->quantify result Determine Solubility (mg/mL, mM) quantify->result

Workflow for Aqueous Solubility Determination.

5.2. Bioconjugation Reaction using this compound

This diagram shows the logical flow of a typical bioconjugation reaction involving the formation of an oxime bond between an aldehyde-containing biomolecule and this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product biomolecule Aldehyde-containing Biomolecule conjugate PEGylated Biomolecule (Stable Oxime Bond) biomolecule->conjugate linker This compound linker->conjugate buffer Aqueous Buffer (pH 6.5 - 7.5) buffer->conjugate catalyst Optional: Aniline Catalyst catalyst->conjugate

Bioconjugation via Oxime Ligation.

Conclusion

Aminooxy-PEG2-alcohol: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Aminooxy-PEG2-alcohol (CAS: 185022-12-2), a bifunctional linker critical in bioconjugation and pharmaceutical research. Due to the limited availability of specific safety data for this compound, this guide incorporates information from safety data sheets (SDS) of structurally analogous compounds, such as 2-(2-Aminoethoxy)ethanol, to provide a conservative and thorough overview of best practices.

Chemical and Physical Properties

This compound, also known as 2-(2-(aminooxy)ethoxy)ethanol, is a short polyethylene glycol (PEG) derivative containing a reactive aminooxy group and a primary alcohol.[1] The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a key reaction in bioconjugation.[1] The terminal hydroxyl group offers a site for further chemical modification.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 185022-12-2[1][2]
Molecular Formula C4H11NO3[1][2]
Molecular Weight 121.1 g/mol [1][2]
Purity Typically ≥95% - 98%[1][2]
Appearance Data not available; likely a liquid or oilN/A

Hazard Identification and Toxicological Information

Table 2: Hazard Classification of Analogous Compound 2-(2-Aminoethoxy)ethanol

Hazard ClassCategoryHazard Statement
Skin Corrosion1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage1H318: Causes serious eye damage.

Source: Safety Data Sheet for 2-(2-Aminoethoxy)ethanol

Based on this information, it is prudent to handle this compound as a corrosive substance that can cause severe skin burns and eye damage upon contact. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound. This includes the use of appropriate personal protective equipment and handling the substance in a controlled environment.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[3]

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Ensure a safety shower and eyewash station are readily accessible.

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

G prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handle this compound fume_hood->handling waste Dispose of Waste in Designated Containers handling->waste cleanup Clean Work Area waste->cleanup decontaminate Decontaminate and Remove PPE cleanup->decontaminate wash Wash Hands Thoroughly decontaminate->wash

Standard Laboratory Workflow for Handling this compound.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following first aid measures are based on protocols for corrosive substances.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Storage and Stability

Proper storage of this compound is necessary to maintain its integrity and prevent hazardous situations.

  • Storage Temperature: Store at -20°C for long-term stability.[1][5]

  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Protect from moisture.

  • Reactivity: Aminooxy compounds are noted to be reactive and sensitive; immediate use (within 1 week of receipt) is often recommended.[1] Avoid contact with strong oxidizing agents.

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Do not allow the product to enter drains.

  • Ventilation: Ensure adequate ventilation of the area.

The following diagram illustrates a decision-making process for handling a spill.

G spill Spill of this compound Occurs assess Assess Spill Size and Location spill->assess small_spill Is the spill small and contained? assess->small_spill Evaluate large_spill Large or Uncontained Spill small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate the Area large_spill->evacuate notify Notify Safety Officer evacuate->notify contain Contain Spill with Inert Material ppe->contain collect Collect Absorbed Material contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugation using Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed protocols for the site-specific conjugation of antibodies to drug payloads using a hydrophilic, non-cleavable Aminooxy-PEG2-alcohol linker.

The conjugation strategy relies on the formation of a stable oxime bond between an aminooxy group on the linker and an aldehyde group introduced onto the antibody. This bioorthogonal reaction offers high selectivity and efficiency. Two primary methods for introducing the aldehyde handle onto the antibody are described:

  • Periodate Oxidation of Glycans: This method leverages the natural glycosylation of antibodies, typically in the Fc region, by oxidizing vicinal diols on sugar residues to create reactive aldehydes.

  • Genetically Encoded Aldehyde Tag: This chemoenzymatic approach involves the genetic insertion of a short peptide sequence (e.g., LCTPSR) into the antibody backbone. The formylglycine-generating enzyme (FGE) then converts the cysteine residue within this tag into a formylglycine, which contains a bioorthogonal aldehyde group.[1][2]

These methods enable the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute affecting the therapeutic window of the ADC.[3][4]

Mechanism of Action of Antibody-Drug Conjugates

The general mechanism of action for an ADC begins with the antibody component binding to a specific antigen on the surface of a target cell, such as a cancer cell.[5] Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[5][6] The complex is then trafficked to lysosomes, where the antibody is degraded. For ADCs with non-cleavable linkers like the one described here, the degradation of the antibody releases the linker-drug conjugate, which can then exert its cytotoxic effect, leading to apoptosis of the target cell.[5]

Target Signaling Pathways

ADCs are often designed to target receptors that are overexpressed on cancer cells and play a crucial role in tumor growth and survival. Two such prominent pathways are the HER2 and EGFR signaling pathways.

  • HER2 Signaling: The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways, promoting cell proliferation, survival, and invasion.[5][7] ADCs targeting HER2 can disrupt these signals and deliver a potent cytotoxic payload directly to HER2-positive cancer cells.[6][8]

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, upon ligand binding, activates similar downstream pathways to regulate cell growth and proliferation.[9][] Overexpression or mutations in EGFR are common in various cancers, making it an attractive target for ADC therapy.[11][12]

Experimental Protocols

Method 1: Antibody-Drug Conjugation via Periodate Oxidation of Glycans

This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans followed by conjugation with an this compound-activated drug.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Propylene glycol

  • This compound-activated drug

  • Aniline (optional, as a catalyst)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 6.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Protocol:

  • Antibody Preparation:

    • Buffer exchange the antibody into a phosphate-buffered saline (PBS) solution at a concentration of 5-10 mg/mL.

  • Antibody Oxidation:

    • Chill the antibody solution to 4°C.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.[13]

    • Incubate the reaction on ice (4°C) in the dark for 30 minutes to 2 hours. The reaction time can be varied to control the extent of oxidation.[13]

    • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate on ice for 10 minutes.

    • Remove excess periodate and quenching agent by buffer exchange into the Reaction Buffer (pH 6.0) using a desalting column or tangential flow filtration.

  • Oxime Ligation:

    • Dissolve the this compound-activated drug in a suitable solvent (e.g., DMSO) at a high concentration.

    • Add the activated drug-linker to the oxidized antibody solution at a molar excess of 5-20 fold.

    • If using a catalyst, add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction at room temperature or 37°C for 4-16 hours. The reaction kinetics are pH-dependent, with acidic conditions generally favoring the reaction.[2]

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and antibody using SEC or HIC.[14][15]

    • The choice of purification method will depend on the properties of the ADC. HIC is particularly useful for separating species with different DARs.[16]

Method 2: Antibody-Drug Conjugation via Genetically Encoded Aldehyde Tag

This protocol involves the co-expression of an antibody containing a specific peptide tag with the formylglycine-generating enzyme (FGE) to create a site-specific aldehyde handle for conjugation.

Materials:

  • Expression vector containing the antibody gene with an inserted aldehyde tag sequence (e.g., LCTPSR).

  • Expression vector for formylglycine-generating enzyme (FGE).

  • Mammalian or bacterial expression system.

  • Protein A affinity chromatography materials.

  • This compound-activated drug.

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 6.0.

  • Purification system (e.g., SEC or HIC).

Protocol:

  • Protein Expression and Purification:

    • Co-transfect the host cells with the antibody and FGE expression vectors.

    • Culture the cells under conditions that promote protein expression. FGE will convert the cysteine in the aldehyde tag to formylglycine.[2]

    • Purify the aldehyde-tagged antibody from the cell culture supernatant using Protein A affinity chromatography.

    • Buffer exchange the purified antibody into the Reaction Buffer (pH 6.0).

  • Oxime Ligation:

    • Follow the same oxime ligation procedure as described in Method 1, step 3.

  • Purification:

    • Follow the same purification procedure as described in Method 1, step 4.

Characterization of the Antibody-Drug Conjugate

The resulting ADC must be thoroughly characterized to ensure its quality and homogeneity.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The retention time on the HIC column increases with the hydrophobicity of the ADC, which is directly related to the DAR. The average DAR can be calculated from the peak areas of the different species.[3][17][18]

  • Mass Spectrometry (MS): Native or denaturing mass spectrometry can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated antibody and the ADC allows for the precise determination of the number of conjugated drugs and thus the DAR.[17][19]

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.[15]

3. Antigen Binding Affinity:

  • ELISA or Surface Plasmon Resonance (SPR): These immunoassays are used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Data Presentation

The following tables provide a summary of expected quantitative data from the conjugation and characterization experiments.

Table 1: Summary of Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Conjugation MethodAntibody TargetMolar Excess of Drug-LinkerAverage DAR (by HIC)Average DAR (by MS)
Periodate OxidationTrastuzumab (HER2)10x1.81.9
Aldehyde TagCetuximab (EGFR)15x2.02.0
Periodate OxidationAnti-PRAME20x2.1N/A

Data synthesized from literature examples where oxime ligation was used.[20][21]

Table 2: ADC Characterization Results

ADCPurity by SEC (%)Aggregate Content by SEC (%)Antigen Binding (Relative to unconjugated mAb)
Trastuzumab-ADC (DAR 1.9)>98%<2%>95%
Cetuximab-ADC (DAR 2.0)>99%<1%>98%
Anti-PRAME-ADC (DAR 2.1)>97%<3%>90%

Expected results based on typical ADC characterization data.

Visualizations

ADC_Workflow cluster_aldehyde Aldehyde Introduction cluster_conjugation Conjugation cluster_analysis Purification & Analysis mAb Monoclonal Antibody ox_mAb Oxidized Antibody (Aldehyde Groups) mAb->ox_mAb Periodate Oxidation tag_mAb Aldehyde-Tagged Antibody mAb->tag_mAb FGE + Aldehyde Tag ADC Antibody-Drug Conjugate ox_mAb->ADC tag_mAb->ADC drug_linker Aminooxy-PEG2-Drug drug_linker->ADC Oxime Ligation purified_ADC Purified ADC ADC->purified_ADC Purification HIC HIC (DAR) purified_ADC->HIC MS Mass Spec (DAR) purified_ADC->MS SEC SEC (Purity) purified_ADC->SEC

Caption: Experimental workflow for ADC synthesis and characterization.

HER2_Signaling HER2 HER2 Receptor Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 Receptor HER3->Dimer PI3K PI3K Dimer->PI3K Activation RAS RAS Dimer->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Caption: Simplified HER2 signaling pathway targeted by ADCs.

ADC_MOA ADC 1. ADC binds to a cell surface antigen Endocytosis 2. Receptor-mediated endocytosis ADC->Endocytosis Lysosome 3. Trafficking to lysosome Endocytosis->Lysosome Release 4. Antibody degradation & drug-linker release Lysosome->Release Apoptosis 5. Cytotoxic drug induces apoptosis Release->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Aminooxy-PEG2-alcohol in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4][5][6] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[2][4][5]

Aminooxy-PEG2-alcohol is a bifunctional linker that incorporates a short, hydrophilic polyethylene glycol (PEG) spacer.[1][] The aminooxy group provides a versatile handle for conjugation to a protein of interest (POI) ligand, often through the formation of a stable oxime bond with an aldehyde or ketone functionality. The terminal alcohol can be activated for subsequent coupling to an E3 ligase ligand. The PEG component can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[4]

This document provides detailed application notes and protocols for the utilization of this compound in the development of PROTACs, using a representative example of a hypothetical BRD4-degrading PROTAC.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating a novel PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC PROTAC (with this compound linker) POI->PROTAC binds cluster_ternary cluster_ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->PROTAC binds POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Ub_chain Polyubiquitin Chain E3_bound E3 Ligase E3_bound->PROTAC_bound Ub Ubiquitin Ub->Ub_chain Polyubiquitination Proteasome 26S Proteasome Ub_chain->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation cluster_ternary->Ub Ubiquitination

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Linker_Activation Activation of This compound Ligand_Coupling1 Coupling to POI Ligand Linker_Activation->Ligand_Coupling1 Ligand_Coupling2 Coupling to E3 Ligase Ligand Ligand_Coupling1->Ligand_Coupling2 Purification Purification and Characterization Ligand_Coupling2->Purification Cell_Culture Cell Culture Purification->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis Viability_Assay Cell Viability Assay Data_Analysis->Viability_Assay Target_Engagement Target Engagement Assay

Figure 2: Experimental workflow for PROTAC development.

Data Presentation: Representative Data for a Hypothetical BRD4 Degrader

The following table summarizes hypothetical quantitative data for a BRD4-targeting PROTAC ("BRD4-PEG2-Pomalidomide") synthesized using this compound.

ParameterCell LineValue
DC50 (nM) MCF750
MDA-MB-23175
HeLa60
Dmax (%) MCF7>95
MDA-MB-231>90
HeLa>95
BRD4 Binding Affinity (Kd, nM) 25
Cereblon Binding Affinity (Kd, nM) 150
Cell Viability IC50 (µM) MCF71.2
MDA-MB-2312.5
HeLa1.8

Note: The data presented in this table is for illustrative purposes only and represents typical values for a potent PROTAC degrader. Actual experimental results will vary.

Experimental Protocols

I. Synthesis of a Hypothetical BRD4-Targeting PROTAC

This protocol describes a plausible synthetic route for "BRD4-PEG2-Pomalidomide".

Materials:

  • JQ1-aldehyde (POI ligand)

  • This compound

  • Pomalidomide (E3 ligase ligand)

  • Dess-Martin periodinane (DMP)

  • Sodium triacetoxyborohydride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents (DCM, DMF)

  • Reagents for purification (silica gel, HPLC solvents)

Procedure:

  • Oxime Formation:

    • Dissolve JQ1-aldehyde (1 eq) and this compound (1.1 eq) in anhydrous ethanol.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, the intermediate JQ1-oxime-PEG2-alcohol is carried forward without purification.

  • Activation of the Terminal Alcohol:

    • To a solution of the crude JQ1-oxime-PEG2-alcohol in anhydrous DCM, add Dess-Martin periodinane (1.5 eq).

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract with DCM, dry over sodium sulfate, and concentrate to yield the crude aldehyde intermediate.

  • Reductive Amination with Pomalidomide:

    • Dissolve the crude aldehyde intermediate and pomalidomide (1.2 eq) in anhydrous dichloroethane.

    • Add sodium triacetoxyborohydride (1.5 eq).

    • Stir at room temperature overnight, monitoring by LC-MS.

    • Quench with saturated sodium bicarbonate solution.

    • Extract with DCM, dry, and concentrate.

  • Purification:

    • Purify the final PROTAC compound by flash column chromatography or preparative HPLC to yield the desired BRD4-PEG2-Pomalidomide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

II. In Vitro Protein Degradation Assay (Western Blot)

This protocol details the determination of DC50 and Dmax values.

Materials:

  • Cancer cell lines (e.g., MCF7, MDA-MB-231)

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range is 1 nM to 10 µM.

    • Include a vehicle control (DMSO).

    • Aspirate the old medium and add the medium containing the PROTAC dilutions.

    • Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

III. Cell Viability Assay

Materials:

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Treat cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).

  • Assay:

    • Perform the cell viability assay according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its defined length, hydrophilicity, and reactive handles facilitate the construction of effective protein degraders. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation, enabling the rational design and evaluation of novel PROTAC therapeutics. While the presented data is hypothetical, it reflects the expected outcomes for a successful PROTAC development campaign.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. Aminooxy-PEG2-alcohol is a heterobifunctional linker that offers a versatile and efficient method for nanoparticle surface functionalization. This molecule incorporates a short polyethylene glycol (PEG) spacer, an aminooxy group, and a terminal alcohol group.

The PEG component provides a hydrophilic shield to the nanoparticle surface, a process known as PEGylation. This modification can enhance colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong circulation half-life in vivo. The aminooxy group facilitates covalent conjugation to nanoparticles functionalized with aldehyde or ketone groups via a highly efficient and stable oxime ligation. The terminal alcohol group can be used for further derivatization if desired.

These application notes provide an overview of the utility of this compound in nanoparticle surface modification and present detailed protocols for the functionalization of liposomes, gold nanoparticles (AuNPs), and quantum dots (QDs).

Key Features and Applications

  • Enhanced Biocompatibility and Stability: The PEG spacer minimizes aggregation and reduces recognition by the immune system.

  • Versatile Bioconjugation: The aminooxy group allows for highly specific and efficient oxime ligation for the attachment of various biomolecules.

  • Controlled Drug Delivery: The stable oxime bond can be engineered for controlled release under specific physiological conditions.[1][2]

  • Improved Pharmacokinetics: PEGylation can lead to longer circulation times and improved biodistribution of nanoparticles.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification with this compound. The exact values will vary depending on the nanoparticle type, size, and specific experimental conditions.

Table 1: Physicochemical Properties of Modified Nanoparticles

Nanoparticle TypeParameterBefore ModificationAfter Modification with this compound
Liposomes Hydrodynamic Diameter (nm)100 ± 5110 - 120
Polydispersity Index (PDI)< 0.2< 0.2
Zeta Potential (mV)-25 ± 3-15 ± 3
Gold Nanoparticles Hydrodynamic Diameter (nm)20 ± 230 - 35
Surface Plasmon Resonance (nm)520525 - 528
Zeta Potential (mV)-30 ± 4-10 ± 4
Quantum Dots Hydrodynamic Diameter (nm)15 ± 325 - 30
Quantum Yield (%)~60~55-60
Zeta Potential (mV)-20 ± 5-8 ± 5

Table 2: Drug Loading and Release Characteristics (Example with Doxorubicin)

Nanoparticle TypeParameterThis compound Modified
Liposomes Drug Loading Capacity (%)5 - 10
Encapsulation Efficiency (%)> 90
Drug Release at pH 7.4 (24h, %)10 - 15
Drug Release at pH 5.5 (24h, %)30 - 40
Gold Nanoparticles Drug Loading (µg/mg)10 - 20
Drug Release at pH 7.4 (24h, %)5 - 10
Drug Release at pH 5.5 (24h, %)25 - 35

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of different nanoparticle types with this compound. The overall workflow involves two main stages: functionalization of the nanoparticle with an aldehyde or ketone group, followed by oxime ligation with this compound.

Protocol 1: Surface Modification of Liposomes

This protocol describes the preparation of aldehyde-functionalized liposomes and their subsequent conjugation with this compound.

Materials:

  • Lipid mixture (e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Amine)

  • 4-Formylbenzoic acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • This compound

  • Chloroform, Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline (catalyst)

Procedure:

Part A: Preparation of Aldehyde-Functionalized Liposomes

  • Lipid Film Hydration: Prepare a lipid film by dissolving the lipid mixture and 4-formylbenzoic acid (in a molar ratio of approximately 1:0.05 lipid to aldehyde) in chloroform/methanol. Remove the solvent under reduced pressure to form a thin film.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs).

  • Activation of Carboxylic Acid: To the LUV suspension, add EDC and NHS in a 2-fold molar excess to the 4-formylbenzoic acid. Incubate for 30 minutes at room temperature to activate the carboxylic acid groups.

  • Amine Coupling: Add DSPE-PEG(2000)-Amine to the activated liposome suspension and stir overnight at room temperature.

  • Purification: Remove unreacted reagents by dialysis or size exclusion chromatography.

Part B: Oxime Ligation with this compound

  • Reaction Setup: To the purified aldehyde-functionalized liposomes in PBS (pH 7.4), add this compound in a 10-fold molar excess relative to the surface aldehyde groups.

  • Catalysis: Add aniline to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification: Purify the this compound modified liposomes by dialysis or size exclusion chromatography to remove excess reagents.

  • Characterization: Characterize the final product for size, zeta potential, and surface modification efficiency.

Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol details the functionalization of citrate-stabilized AuNPs with an aldehyde-terminated thiol linker, followed by conjugation with this compound.

Materials:

  • Citrate-stabilized AuNPs (e.g., 20 nm)

  • Aldehyde-terminated thiol linker (e.g., 11-mercaptoundecanal)

  • This compound

  • Ethanol

  • PBS, pH 7.4

  • Aniline

Procedure:

Part A: Aldehyde Functionalization of AuNPs

  • Ligand Exchange: To a solution of citrate-stabilized AuNPs, add a solution of the aldehyde-terminated thiol linker in ethanol. The molar ratio of thiol to surface gold atoms should be optimized, but a starting point of 1000:1 is recommended.

  • Incubation: Stir the mixture for 12-24 hours at room temperature.

  • Purification: Centrifuge the AuNP solution to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in PBS (pH 7.4). Repeat the washing step three times to remove excess thiol linker.

Part B: Oxime Ligation with this compound

  • Reaction Setup: Resuspend the purified aldehyde-functionalized AuNPs in PBS (pH 7.4). Add this compound in a 10-fold molar excess.

  • Catalysis: Add aniline to a final concentration of 10-20 mM.

  • Incubation: Stir the reaction mixture for 2-4 hours at room temperature.

  • Purification: Purify the modified AuNPs by centrifugation. Resuspend the pellet in fresh PBS. Repeat the washing steps to remove unreacted reagents.

  • Characterization: Characterize the final product using UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM).

Protocol 3: Surface Modification of Quantum Dots (QDs)

This protocol outlines the surface modification of hydrophobic QDs with an aldehyde-functionalized amphiphilic polymer, followed by conjugation with this compound.

Materials:

  • Hydrophobic QDs (e.g., CdSe/ZnS) in toluene

  • Aldehyde-functionalized amphiphilic polymer (e.g., custom synthesized)

  • This compound

  • Chloroform, THF

  • PBS, pH 7.4

  • Aniline

Procedure:

Part A: Aldehyde Functionalization of QDs

  • Ligand Exchange/Encapsulation: Mix the hydrophobic QDs in chloroform with a solution of the aldehyde-functionalized amphiphilic polymer in THF.

  • Solvent Evaporation: Slowly evaporate the organic solvents.

  • Hydration: Resuspend the resulting film in PBS (pH 7.4) and sonicate to form a stable aqueous dispersion of aldehyde-functionalized QDs.

  • Purification: Purify the functionalized QDs by size exclusion chromatography.

Part B: Oxime Ligation with this compound

  • Reaction Setup: To the purified aqueous QD solution, add this compound in a 10-fold molar excess.

  • Catalysis: Add aniline to a final concentration of 10-20 mM.

  • Incubation: Incubate the mixture for 2-4 hours at room temperature.

  • Purification: Purify the final this compound modified QDs using size exclusion chromatography.

  • Characterization: Characterize the modified QDs for their photophysical properties (absorption and emission spectra, quantum yield) and hydrodynamic size.

Visualizations

experimental_workflow cluster_np Nanoparticle Core cluster_func Surface Functionalization cluster_lig Ligation cluster_final Final Product liposome Liposome aldehyde Introduce Aldehyde/Ketone Groups liposome->aldehyde Step 1 aunp Gold Nanoparticle aunp->aldehyde Step 1 qd Quantum Dot qd->aldehyde Step 1 aminooxy This compound oxime Oxime Ligation aldehyde->oxime Reacts with aminooxy->oxime Step 2 modified_np Surface Modified Nanoparticle oxime->modified_np Yields signaling_pathway peg_np PEGylated Nanoparticle (this compound) cell_membrane Cell Membrane peg_np->cell_membrane Interaction clathrin Clathrin-Coated Pit cell_membrane->clathrin Internalization via endosome Early Endosome clathrin->endosome Vesicle Formation lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release endosome->drug_release Endosomal Escape & Drug Release lysosome->drug_release cellular_target Cellular Target (e.g., DNA, enzymes) drug_release->cellular_target Therapeutic Effect

References

Application Notes and Protocols: Site-Specific Protein Modification using Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for the development of novel therapeutics, diagnostics, and research reagents. The ability to attach a molecule of interest to a precise location on a protein allows for the creation of highly defined conjugates with preserved biological activity. One robust method for achieving this is through oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone. Aminooxy-PEG2-alcohol is a versatile bifunctional linker that facilitates this conjugation, offering a hydrophilic polyethylene glycol (PEG) spacer that can enhance the solubility and pharmacokinetic properties of the modified protein.

These application notes provide a detailed overview and protocols for the use of this compound in site-specific protein modification. The primary strategy involves the incorporation of a ketone-bearing unnatural amino acid, p-acetylphenylalanine (pAcPhe), into the protein of interest, which then serves as a chemical handle for conjugation with this compound.

Principle of the Method

The core of this methodology is a two-step process:

  • Introduction of a Ketone Handle: The unnatural amino acid p-acetylphenylalanine (pAcPhe), which contains a ketone group, is site-specifically incorporated into the target protein using amber stop codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG (amber) codon and inserts pAcPhe during protein expression.

  • Oxime Ligation: The ketone group on the pAcPhe residue reacts with the aminooxy group of this compound to form a stable oxime bond. This reaction is highly specific and can be accelerated by the use of a catalyst, such as aniline or its derivatives. The hydroxyl group on the other end of the this compound linker can be used for further derivatization if desired.

Quantitative Data

The efficiency of oxime ligation is influenced by several factors, including pH, catalyst concentration, and reaction time. The following tables summarize key quantitative data related to the oxime ligation reaction for protein modification.

Table 1: Catalyst Efficiency in Oxime Ligation

CatalystConcentration (mM)Relative Reaction Rate (vs. no catalyst)Fold Increase vs. AnilineReference
None-1-[1]
Aniline100~6.31[1][2]
m-Phenylenediamine (mPDA)100~15.8~2.5[2]
m-Phenylenediamine (mPDA)500~94.5~15[2]
p-Phenylenediamine (pPDA)1012019[1]

Table 2: Time Course of Protein PEGylation with Aminooxy-PEG at pH 7.0 [2]

Time (hours)% PEGylation (with 500 mM mPDA)% PEGylation (with 100 mM Aniline)
1~50%~10%
3~75%~25%
8~90%~50%
17>95%~70%

Data is estimated from graphical representations in the source material and represents the PEGylation of DHFR protein containing p-acetylphenylalanine with a 3 kDa aminooxy-PEG.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Acetylphenylalanine (pAcPhe) into a Target Protein

This protocol outlines the general steps for expressing a protein containing pAcPhe at a specific site in E. coli.

Materials:

  • Expression plasmid for the target protein with a UAG (amber) stop codon at the desired modification site.

  • pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase and tRNA for pAcPhe.

  • Competent E. coli strain (e.g., DH10B).

  • Luria-Bertani (LB) agar plates and broth containing appropriate antibiotics for plasmid selection.

  • p-Acetylphenylalanine (pAcPhe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-Arabinose.

Procedure:

  • Co-transformation: Co-transform the expression plasmid for the target protein and the pEVOL plasmid into a suitable E. coli strain.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with the required antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Add pAcPhe to a final concentration of 1 mM.

    • Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the synthetase/tRNA pair.

    • Add IPTG to a final concentration of 0.2 mM to induce the expression of the target protein.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Protein Purification: Purify the pAcPhe-containing protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

Protocol 2: Site-Specific Protein Modification with this compound

This protocol describes the conjugation of this compound to a protein containing a pAcPhe residue.

Materials:

  • Purified protein containing pAcPhe (in a suitable buffer, e.g., 100 mM phosphate buffer, pH 7.0).

  • This compound.

  • Catalyst stock solution (e.g., 1 M m-phenylenediamine (mPDA) in water, or a saturated solution of aniline).

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Quenching solution (e.g., acetone).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified pAcPhe-containing protein (e.g., to a final concentration of 7 µM) and this compound (e.g., to a final concentration of 5 mM) in the reaction buffer.

  • Catalyst Addition: Add the catalyst to the reaction mixture. For mPDA, a final concentration of 500 mM is effective. For aniline, a final concentration of 100 mM can be used.[2]

  • Incubation: Incubate the reaction mixture at room temperature. The reaction progress can be monitored over time (e.g., at 1, 3, 8, and 17 hours) by taking aliquots for analysis.[2]

  • Quenching (Optional): To stop the reaction, an excess of a ketone-containing compound like acetone can be added to consume the unreacted aminooxy groups.

  • Purification of the Modified Protein: Remove the excess this compound and catalyst from the modified protein using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[3]

Protocol 3: Characterization of the Modified Protein

1. SDS-PAGE Analysis:

  • Analyze the reaction aliquots and the purified modified protein by SDS-PAGE.

  • The PEGylated protein will exhibit a significant shift in apparent molecular weight compared to the unmodified protein.

  • The percentage of modification can be estimated by densitometry analysis of the stained gel.[2]

2. Mass Spectrometry:

  • Confirm the successful conjugation and determine the precise mass of the modified protein using mass spectrometry (e.g., ESI-MS).[4]

  • The expected mass increase corresponds to the molecular weight of the this compound linker minus one molecule of water.

Visualizations

experimental_workflow cluster_protein_expression Protein Expression & Purification cluster_conjugation Oxime Ligation cluster_analysis Purification & Characterization pAcPhe_incorporation Site-specific incorporation of p-acetylphenylalanine protein_purification Purification of ketone-tagged protein pAcPhe_incorporation->protein_purification reaction_setup Reaction with This compound and catalyst protein_purification->reaction_setup Oxime Ligation conjugate_purification Purification of modified protein (SEC/HIC) reaction_setup->conjugate_purification characterization Characterization (SDS-PAGE, Mass Spec) conjugate_purification->characterization signaling_pathway Protein Protein with pAcPhe Oxime_Product Site-specifically Modified Protein (Stable Oxime Bond) Protein->Oxime_Product Aminooxy_PEG This compound Aminooxy_PEG->Oxime_Product Catalyst Catalyst (e.g., mPDA, Aniline) Catalyst->Oxime_Product accelerates

References

Bioconjugation Techniques Employing Aminooxy-PEG2-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG2-alcohol is a versatile bifunctional linker that plays a crucial role in modern bioconjugation strategies. Its unique chemical properties enable the stable and specific linkage of molecules, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and various labeled biomolecules for research and diagnostic applications. This document provides detailed application notes and experimental protocols for the effective use of this compound in bioconjugation.

The core of this technology lies in the formation of a highly stable oxime bond through the reaction of the aminooxy group with an aldehyde or ketone. This chemoselective ligation proceeds under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.[1][2] The short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility and can reduce aggregation of the resulting conjugate.[3]

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound serves as a non-cleavable linker for attaching potent cytotoxic drugs to monoclonal antibodies.[4] This approach allows for the targeted delivery of the therapeutic payload to cancer cells, minimizing off-target toxicity.[4]

  • Protein and Peptide Labeling: This linker can be used to attach a variety of labels, such as fluorescent dyes or biotin, to proteins and peptides. This is particularly useful for site-specific labeling of glycoproteins after mild oxidation of their carbohydrate moieties to generate aldehydes.[5][6]

  • PROTACs Synthesis: this compound can be employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[4]

  • Surface Modification: The hydroxyl group of this compound allows for its immobilization on various surfaces, which can then be used to capture aldehyde- or ketone-containing molecules.

Data Presentation

Comparative Stability of Bioconjugation Linkages

The choice of linker is critical for the stability and efficacy of a bioconjugate. The oxime bond formed by this compound offers significantly greater hydrolytic stability compared to other common linkages, particularly at physiological pH.[1][2]

Linkage TypeRelative Hydrolysis Rate (at pD 7.0)Half-life (t½) at pD 7.0Key Characteristics
Oxime 1 ~25 days [7]Highly stable, especially at neutral to basic pH. Acid-catalyzed hydrolysis. [2][8]
Semicarbazone160~3.75 hoursMore stable than hydrazones but less stable than oximes.
Acetylhydrazone300~2 hours[7]Moderately stable; stability can be influenced by substituents.
Methylhydrazone600~1 hourLess stable than oximes and acylhydrazones; prone to hydrolysis.[8]

Note: The relative hydrolysis rates are based on a study comparing isostructural conjugates.[8] The half-life for the oxime is an approximation based on the very slow hydrolysis rate reported at pD > 7.0.[7]

Reaction Conditions for Oxime Ligation
ParameterRecommended Range/ConditionNotes
pH 6.5 - 7.5[6]The reaction is fastest at a slightly acidic pH (around 4.5), but for many biological applications, a neutral pH is required to maintain the integrity of the biomolecule.[2]
Catalyst Aniline (optional, 10-100 mM)Aniline can significantly accelerate the rate of oxime formation, especially at neutral pH.[2] However, its potential toxicity should be considered for in vivo applications.
Temperature 4°C to Room TemperatureLower temperatures can be used to minimize degradation of sensitive biomolecules.
Reaction Time 2 - 24 hoursThe reaction time depends on the concentration of reactants, pH, and the presence of a catalyst.
Reactant Ratio 10-50 molar excess of this compoundA molar excess of the aminooxy linker is typically used to drive the reaction to completion.[5]

Experimental Protocols

Protocol 1: Site-Specific Antibody-Drug Conjugation via Glycan Oxidation

This protocol describes the site-specific conjugation of a cytotoxic drug to an antibody using this compound. The strategy involves the mild oxidation of the antibody's carbohydrate domains to generate aldehyde groups, followed by oxime ligation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium meta-periodate (NaIO₄)

  • Propylene glycol

  • This compound

  • Amine-reactive cytotoxic drug

  • Anhydrous DMSO

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

  • Desalting columns

Procedure:

  • Preparation of the Drug-Linker Construct:

    • Dissolve the amine-reactive cytotoxic drug and a molar excess of this compound in anhydrous DMSO.

    • Add a suitable coupling agent (e.g., EDC/NHS) to facilitate the formation of an amide bond between the drug and the alcohol group of the linker.

    • Incubate the reaction mixture at room temperature for 2-4 hours.

    • Purify the Aminooxy-PEG2-Drug construct using reverse-phase HPLC.

  • Antibody Oxidation:

    • Prepare a fresh solution of sodium meta-periodate in cold conjugation buffer.

    • Add the periodate solution to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.[6]

    • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.[3]

    • Immediately purify the oxidized antibody using a desalting column equilibrated with conjugation buffer.

  • Oxime Ligation:

    • Combine the oxidized antibody with a 20-50 molar excess of the purified Aminooxy-PEG2-Drug construct.

    • If desired, add aniline to a final concentration of 10 mM to catalyze the reaction.

    • Incubate the reaction at 4°C for 12-24 hours with gentle mixing.

  • Purification and Characterization of the ADC:

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess drug-linker.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Fluorescent Labeling of Cell Surface Glycoproteins

This protocol outlines a method for labeling cell surface glycoproteins on living cells using this compound and a fluorescent dye.

Materials:

  • Suspension or adherent cells

  • PBS (phosphate-buffered saline)

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • NHS-ester activated fluorescent dye

  • Aniline (optional)

  • Cell culture medium

Procedure:

  • Preparation of Aminooxy-PEG2-Fluorophore:

    • Dissolve this compound and a molar equivalent of the NHS-ester activated fluorescent dye in anhydrous DMSO.

    • Add a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.

    • Incubate at room temperature for 1-2 hours in the dark.

    • The resulting Aminooxy-PEG2-Fluorophore can be used directly or purified by HPLC.

  • Cell Preparation:

    • Wash the cells three times with ice-cold PBS to remove any interfering proteins from the culture medium.

    • Resuspend the cells in cold PBS at a concentration of 1-5 x 10⁶ cells/mL.

  • Oxidation of Cell Surface Sialic Acids:

    • Add a freshly prepared solution of sodium meta-periodate to the cell suspension to a final concentration of 1 mM.

    • Incubate the cells on ice for 15-30 minutes in the dark.[9]

    • Wash the cells twice with ice-cold PBS to remove excess periodate.

  • Oxime Ligation:

    • Resuspend the oxidized cells in cold PBS (pH 6.7-7.4).

    • Add the Aminooxy-PEG2-Fluorophore to a final concentration of 100-250 µM.[9]

    • If using a catalyst, add aniline to a final concentration of 10 mM.[9]

    • Incubate the cells on ice or at 4°C for 1-2 hours with gentle agitation.

  • Washing and Analysis:

    • Wash the cells three times with ice-cold PBS to remove unreacted labeling reagent.

    • The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

Visualizations

Signaling Pathways and Experimental Workflows

G Chemical Pathway of Oxime Ligation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminooxy_PEG2_Alcohol This compound H2N-O-(CH2)2-O-(CH2)2-OH Intermediate Hemiaminal Intermediate Aminooxy_PEG2_Alcohol->Intermediate + Aldehyde_Biomolecule Aldehyde-modified Biomolecule R-CHO Aldehyde_Biomolecule->Intermediate Oxime_Conjugate Stable Oxime Conjugate R-CH=N-O-(CH2)2-O-(CH2)2-OH Intermediate->Oxime_Conjugate - H2O

Caption: Chemical pathway of oxime ligation.

G Experimental Workflow for Site-Specific Antibody Conjugation Start Start Prepare_Antibody Prepare Antibody Solution Start->Prepare_Antibody Oxidize_Glycans Oxidize Antibody Glycans (NaIO4) Prepare_Antibody->Oxidize_Glycans Purify_Oxidized_Ab Purify Oxidized Antibody (Desalting) Oxidize_Glycans->Purify_Oxidized_Ab Oxime_Ligation Perform Oxime Ligation Purify_Oxidized_Ab->Oxime_Ligation Prepare_Drug_Linker Prepare Aminooxy-PEG2-Drug Prepare_Drug_Linker->Oxime_Ligation Purify_ADC Purify ADC (Chromatography) Oxime_Ligation->Purify_ADC Characterize_ADC Characterize ADC (DAR, etc.) Purify_ADC->Characterize_ADC End End Characterize_ADC->End

Caption: Workflow for site-specific antibody conjugation.

G Decision Tree for Bioconjugation Strategy Start Bioconjugation Goal Site_Specific Site-Specific Conjugation? Start->Site_Specific Glycan_Targeting Target Glycans? Site_Specific->Glycan_Targeting Yes Non_Specific Non-Specific Labeling (e.g., Lysine, Cysteine) Site_Specific->Non_Specific No Available_Groups Available Functional Groups? Other_Site_Specific Other Site-Specific Methods (e.g., engineered cysteines) Available_Groups->Other_Site_Specific Engineered Cys/aa Available_Groups->Non_Specific Lys/Cys Glycan_Targeting->Available_Groups No Oxime_Ligation Use Oxime Ligation (this compound) Glycan_Targeting->Oxime_Ligation Yes

Caption: Decision tree for bioconjugation strategy.

References

Application Notes and Protocols for Fluorescent Labeling using Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG2-alcohol is a bifunctional linker that serves as a valuable tool for the fluorescent labeling of biomolecules.[1][2][] It contains an aminooxy group and a hydroxyl group, separated by a two-unit polyethylene glycol (PEG) spacer.[2] The aminooxy group reacts specifically with aldehyde or ketone functionalities to form a stable oxime bond, a reaction highly favored in bioconjugation due to its high specificity and the stability of the resulting linkage.[1][4] This covalent bond is significantly more stable than hydrazone and imine bonds.[4] The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.[2] The terminal hydroxyl group offers a site for further chemical modification if required.[2]

These characteristics make this compound an ideal linker for attaching fluorescent dyes to various biomolecules, including glycoproteins, antibodies, and other proteins, for applications in cellular imaging, flow cytometry, and quantitative proteomics.[1] This document provides detailed application notes and protocols for utilizing this compound in fluorescent labeling experiments.

Key Features and Applications

  • Site-Specific Labeling: Enables the targeted labeling of biomolecules at aldehyde or ketone groups. These can be naturally occurring or, more commonly, introduced through gentle oxidation of carbohydrate moieties on glycoproteins.[4][5]

  • High Stability: Forms a highly stable oxime linkage, ensuring the integrity of the fluorescently labeled conjugate during experimental procedures and in biological systems.[4]

  • Enhanced Solubility: The hydrophilic PEG spacer improves the aqueous solubility of the labeled biomolecule, preventing aggregation and improving performance in biological assays.

  • Versatility: Applicable to a wide range of biomolecules and fluorescent probes, facilitating diverse research applications from cellular imaging to drug development.[1][]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Chemical Formula C4H11NO3[2]
Molecular Weight 121.1 g/mol [2]
Reactive Group Aminooxy (-O-NH2)[2]
Target Functional Group Aldehyde (-CHO), Ketone (C=O)[1]
Resulting Linkage Oxime (-O-N=C)[1][4]
Table 2: Comparative Stability of Linkages
Linkage TypeRelative Hydrolytic StabilityConditions for CleavageReference
Oxime Very HighStrong acidic conditions[4]
Hydrazone ModerateMild acidic conditions[4]
Imine (Schiff Base) LowNeutral to mild acidic pH[4]

Note: The stability of these linkages can be influenced by the specific molecular context.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Cell Surface Glycoproteins

This protocol details the site-specific fluorescent labeling of glycoproteins on the surface of living cells. The workflow involves the gentle oxidation of sialic acid residues to create aldehyde groups, followed by reaction with a fluorescent dye that has been pre-conjugated to this compound.

Materials:

  • Cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium meta-periodate (NaIO4)

  • This compound functionalized fluorescent dye (e.g., FITC-Aminooxy-PEG2-alcohol)

  • Aniline (optional, as a catalyst)

  • Quenching solution (e.g., 1 mM glycerol or ethylene glycol in PBS)

  • Flow cytometer or fluorescence microscope

Experimental Workflow Diagram:

Fluorescent_Labeling_Workflow cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling cluster_quenching Step 3: Quenching cluster_analysis Step 4: Analysis Oxidation Incubate cells with Sodium meta-periodate Labeling Add this compound functionalized dye Oxidation->Labeling Aldehyde generation Quenching Add quenching solution to stop the reaction Labeling->Quenching Oxime bond formation Analysis Analyze by Flow Cytometry or Fluorescence Microscopy Quenching->Analysis Washed & prepared cells

Caption: Workflow for fluorescent labeling of cell surface glycoproteins.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS (pH 7.4) to remove any residual media components.

    • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^7 cells/mL.

  • Generation of Aldehyde Groups (Oxidation):

    • Prepare a fresh solution of sodium meta-periodate in ice-cold PBS. A final concentration of 1 mM is recommended for gentle oxidation of sialic acids.

    • Add the sodium meta-periodate solution to the cell suspension.

    • Incubate on ice for 15-30 minutes in the dark. The incubation time may need to be optimized depending on the cell type and desired level of labeling.

  • Quenching of Periodate:

    • Wash the cells three times with ice-cold PBS to remove excess periodate.

    • Alternatively, add a quenching solution (e.g., 1 mM glycerol or ethylene glycol) and incubate for 5 minutes on ice.

  • Fluorescent Labeling:

    • Prepare a solution of the this compound functionalized fluorescent dye in PBS. The optimal concentration should be determined empirically but typically ranges from 100 to 500 µM.

    • For enhanced reaction kinetics, a freshly prepared solution of aniline in PBS can be added to the labeling reaction at a final concentration of 1-10 mM.[4]

    • Resuspend the oxidized cells in the labeling solution.

    • Incubate for 1-2 hours at room temperature or 4°C, protected from light. Incubation at 4°C can help to minimize endocytosis of the labeled glycoproteins.[4]

  • Washing and Analysis:

    • Wash the cells three times with ice-cold PBS to remove any unreacted fluorescent probe.

    • Resuspend the cells in an appropriate buffer for analysis.

    • Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the localization of the labeled glycoproteins.

Protocol 2: Labeling of Purified Glycoproteins

This protocol describes the labeling of a purified glycoprotein in solution.

Materials:

  • Purified glycoprotein in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO4)

  • This compound functionalized fluorescent dye

  • Desalting column or dialysis cassette for purification

Experimental Workflow Diagram:

Purified_Protein_Labeling_Workflow cluster_oxidation Step 1: Oxidation cluster_purification1 Step 2: Purification cluster_labeling Step 3: Labeling cluster_purification2 Step 4: Final Purification Oxidation Incubate purified glycoprotein with Sodium meta-periodate Purification1 Remove excess periodate via desalting column or dialysis Oxidation->Purification1 Labeling Incubate with this compound functionalized dye Purification1->Labeling Purification2 Remove unreacted dye via desalting column or dialysis Labeling->Purification2

Caption: Workflow for labeling purified glycoproteins.

Procedure:

  • Oxidation of the Glycoprotein:

    • Dissolve the purified glycoprotein in an appropriate buffer (e.g., PBS, pH 7.4).

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

    • Incubate the reaction for 30-60 minutes at 4°C in the dark.

  • Removal of Excess Periodate:

    • Remove the excess sodium meta-periodate and by-products by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Fluorescent Labeling:

    • Add the this compound functionalized fluorescent dye to the oxidized glycoprotein solution. A molar excess of the dye (e.g., 10- to 50-fold) is typically used to ensure efficient labeling.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Glycoprotein:

    • Remove the unreacted fluorescent dye using a desalting column or dialysis.

    • The purified, fluorescently labeled glycoprotein is now ready for downstream applications. The degree of labeling can be determined spectrophotometrically.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of a quantitative glycoproteomics experiment where this compound can be utilized for the enrichment and identification of glycoproteins from different cell states.

Glycoproteomics_Workflow cluster_sample Sample Preparation cluster_labeling Glycan Labeling cluster_processing Protein Processing & Enrichment cluster_analysis Analysis CellStateA Cell State A (e.g., Control) OxidationA Oxidize Cell Surface Glycans (State A) CellStateA->OxidationA CellStateB Cell State B (e.g., Treated) OxidationB Oxidize Cell Surface Glycans (State B) CellStateB->OxidationB LabelingA Label with Aminooxy-PEG2-Biotin (Isotope 1) OxidationA->LabelingA LabelingB Label with Aminooxy-PEG2-Biotin (Isotope 2) OxidationB->LabelingB Combine Combine Samples LabelingA->Combine LabelingB->Combine Lyse Cell Lysis & Proteolysis Combine->Lyse Enrichment Streptavidin Affinity Chromatography Lyse->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Quantitative glycoproteomics workflow using isotopic labeling.

This workflow enables the relative quantification of glycoprotein abundance between two cell states. By using isotopically distinct biotin tags conjugated via this compound, the labeled glycopeptides can be distinguished and quantified by mass spectrometry. This approach allows for the identification of changes in the cell surface glycoproteome in response to stimuli or disease.

Conclusion

This compound is a robust and versatile linker for the fluorescent labeling of biomolecules. Its ability to form a stable oxime bond with aldehydes and ketones, combined with the beneficial properties of the PEG spacer, makes it an excellent choice for a wide range of applications in biological research and drug development. The protocols and workflows provided here offer a starting point for researchers to implement this powerful tool in their own experiments. As with any labeling procedure, optimization of reaction conditions for specific applications is recommended to achieve the best results.

References

Application Notes and Protocols for Aminooxy-PEG2-alcohol in Biopolymer Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG2-alcohol is a bifunctional linker molecule widely utilized in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. This linker possesses two key functional groups: an aminooxy group and a hydroxyl group, connected by a short, hydrophilic diethylene glycol (PEG2) spacer.

The primary utility of this compound lies in its aminooxy group, which reacts specifically and efficiently with carbonyl groups (aldehydes and ketones) on target biomolecules to form a highly stable oxime bond.[1][2][3] This chemoselective ligation is a cornerstone of modern bioconjugation, enabling the precise attachment of payloads such as drugs, imaging agents, or other polymers to proteins, glycoproteins, and polysaccharides.[4] The resulting oxime linkage is significantly more stable than other common linkages like imines and hydrazones, a critical feature for in vivo applications.[1][5]

The terminal hydroxyl group offers a secondary point for modification, allowing for the attachment of other molecules or for further derivatization, adding to the linker's versatility.[6] This note provides detailed protocols for the use of this compound in creating biopolymer conjugates, data on the stability and efficiency of the resulting linkages, and methods for the characterization of the final products.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound is used as a non-cleavable linker to attach cytotoxic drugs to antibodies.[7][8] The high stability of the oxime bond ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity.

  • PROTACs: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[7]

  • PEGylation: The PEG spacer enhances the biocompatibility and stability of the resulting bioconjugate in biological fluids.[4][9]

  • Surface Modification: It can be used to modify the surface of drug delivery systems, improving their pharmacokinetic properties.[4][9]

Quantitative Data Summary

The efficiency and stability of the oxime bond formed using aminooxy linkers are critical for the performance of the resulting bioconjugates. The following tables summarize key quantitative data related to oxime ligation.

Table 1: Reaction Kinetics and Stability of Oxime Linkage

ParameterValueConditionsSignificanceReference
Equilibrium Constant (Keq) > 10⁸ M⁻¹Aqueous solutionIndicates a highly favorable and stable product formation.[10]
Second-Order Rate Constant 8.2 ± 1.0 M⁻¹s⁻¹pH 7, 100 mM aniline catalystDemonstrates reasonably fast reaction kinetics under catalytic conditions.[10]
Hydrolytic Stability 300-600 fold more stable than hydrazonesAqueous solutionHighlights the superior stability of the oxime bond for in vivo applications.[5]
Catalytic Rate Enhancement 120-fold faster with p-phenylenediaminepH 7, compared to uncatalyzed reactionShows the significant impact of catalysts on reaction speed at neutral pH.[11]
Catalytic Rate Enhancement 15-fold more efficient with m-phenylenediamineCompared to aniline catalystIdentifies a highly efficient catalyst for accelerating oxime ligation.[12][13]

Table 2: Typical Reaction Conditions and Yields

ParameterTypical ValueNotesReference
pH for Ligation 6.5 - 7.5Optimal for balancing reactivity and biomolecule stability. Acidic pH (4.5) can also be used.[1]
pH for Oxidation 5.5 (0.1 M Sodium Acetate)Efficient for the generation of aldehydes on glycoproteins using sodium meta-periodate.[1][14]
Molar Excess of Linker 50 molar equivalentsA starting point for optimization, dependent on the specific biomolecule and desired degree of labeling.[2][7]
Reaction Time 2 hours (aldehydes), 5-10 hours (ketones)With aniline catalysis at room temperature.[2]
Purity of Conjugate >90%Achievable with appropriate purification methods like size-exclusion chromatography.[15]
Click Modification Yield 84%Example of a subsequent reaction on an oxime-linked conjugate, demonstrating compatibility.[16]

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation

This protocol describes the mild oxidation of cis-diol groups in the carbohydrate moieties of glycoproteins to generate reactive aldehyde groups.

Materials:

  • Glycoprotein (e.g., IgG antibody)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[17]

  • Sodium meta-periodate (NaIO₄)

  • Ethylene glycol

  • Desalting column or ultrafiltration device for buffer exchange

Procedure:

  • Prepare Glycoprotein Solution: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 0.5-10 mg/mL.[17]

  • Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in Oxidation Buffer.[14]

  • Oxidation Reaction:

    • Protect the reaction from light by using an amber vial or wrapping the reaction tube in foil.[14]

    • Add an equal volume of the 20 mM periodate solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM.[14] Note: For selective oxidation of sialic acid residues, a final periodate concentration of 1 mM can be used.[14][17]

    • Incubate the reaction for 30 minutes at room temperature or on ice.[7][14]

  • Quench Reaction: Add ethylene glycol to a final concentration of 10-100 mM to quench the unreacted periodate. Incubate for 10 minutes at room temperature.[7]

  • Purification: Immediately remove the excess periodate and byproducts by buffer exchanging the oxidized glycoprotein into a suitable buffer for conjugation (e.g., PBS, pH 7.4) using a desalting column or an appropriate ultrafiltration device.[7] The oxidized glycoprotein is now ready for conjugation with this compound.

Protocol 2: Conjugation of this compound to an Aldehyde-Containing Biopolymer

This protocol details the oxime ligation reaction between an aldehyde-functionalized biopolymer and this compound.

Materials:

  • Aldehyde-functionalized biopolymer (from Protocol 1 or other methods)

  • This compound

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)

  • Aniline catalyst solution (optional, but recommended): 100 mM aniline in Conjugation Buffer. Note: Other catalysts like m-phenylenediamine or p-phenylenediamine can be more efficient.[11][12]

  • Anhydrous DMSO for dissolving the linker

  • Purification supplies (e.g., Sephadex G-25 column, ultrafiltration vials)

Procedure:

  • Prepare Linker Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 50 mM).

  • Prepare Reaction Mixture:

    • In a reaction tube, add the aldehyde-functionalized biopolymer in Conjugation Buffer.

    • Add the desired molar excess of the this compound stock solution to the biopolymer solution. A 50-fold molar excess is a common starting point.[2][7]

  • Catalysis (Optional): Add 1/10th volume of the 100 mM aniline catalyst solution to the reaction mixture.[7]

  • Incubation: Incubate the reaction at room temperature with gentle shaking for 2 hours (for aldehydes) or up to 10 hours (for ketones), protected from light.[2]

  • Purification: Purify the biopolymer conjugate from excess linker and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis/ultrafiltration against a suitable storage buffer (e.g., PBS).[7]

Protocol 3: Characterization of the Biopolymer Conjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE alongside the unconjugated biopolymer.

  • A successful conjugation will result in a shift in the molecular weight of the biopolymer, appearing as a higher molecular weight band on the gel. The banding pattern can also provide an indication of the homogeneity of the conjugate.[18]

2. Mass Spectrometry (LC-MS):

  • Liquid chromatography-mass spectrometry is a powerful tool to confirm the conjugation and determine the degree of labeling (DOL), which is the average number of linker molecules per biopolymer.[6][19]

  • The mass spectrum of the conjugate will show an increase in mass corresponding to the number of attached this compound molecules.

Protocol 4: Deprotection of Boc-Aminooxy-PEG2-alcohol (if applicable)

For more controlled, multi-step syntheses, a Boc-protected version of the linker may be used. The Boc group must be removed to reveal the reactive aminooxy group.

Materials:

  • Boc-Aminooxy-PEG2-alcohol conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of TFA (e.g., 10 equivalents) to the solution.[20]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.[20]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[20]

Visualizations

G cluster_oxidation Protocol 1: Glycoprotein Oxidation cluster_conjugation Protocol 2: Oxime Ligation Glycoprotein Glycoprotein (with cis-diols) NaIO4 Sodium meta-periodate (NaIO₄) Glycoprotein->NaIO4 pH 5.5, RT, 30 min Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehydes) NaIO4->Oxidized_Glycoprotein Oxidation Quench Ethylene Glycol (Quench) Oxidized_Glycoprotein->Quench Purify_Ox Purification (Desalting/UF) Quench->Purify_Ox Stop Reaction Conjugate_Mix Reaction Mixture Purify_Ox->Conjugate_Mix Input for Conjugation Linker This compound Linker->Conjugate_Mix Catalyst Aniline Catalyst (optional) Catalyst->Conjugate_Mix Purify_Conj Purification (SEC/UF) Conjugate_Mix->Purify_Conj pH 7.4, RT, 2h Final_Conjugate Biopolymer Conjugate (Stable Oxime Bond) Purify_Conj->Final_Conjugate

Caption: Experimental workflow for bioconjugation using this compound.

G Biopolymer Biopolymer-CHO (Aldehyde) Intermediate Schiff Base Intermediate Biopolymer->Intermediate Linker H₂N-O-PEG-OH (this compound) Linker->Intermediate Product Biopolymer-CH=N-O-PEG-OH (Oxime Conjugate) Intermediate->Product H2O H₂O Intermediate->H2O - H₂O Catalyst Aniline Catalyst->Intermediate Catalyzes dehydration

Caption: Reaction mechanism of aniline-catalyzed oxime ligation.

G Start Start: Boc-NH-O-R Acid Acid (TFA in DCM) Start->Acid Deprotected Deprotected: H₂N-O-R Acid->Deprotected Deprotection Byproducts Byproducts: (isobutylene + CO₂) Deprotected->Byproducts

References

Application Notes: PEGylation of Small Molecules via Oxime Ligation with Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For small molecule drugs, PEGylation can lead to enhanced aqueous solubility, prolonged systemic circulation time, reduced enzymatic degradation, and decreased immunogenicity.

One of the most effective and chemoselective methods for PEGylation is through the formation of an oxime bond. This reaction occurs between an aminooxy group and an aldehyde or ketone moiety. The use of a bifunctional linker like Aminooxy-PEG2-alcohol allows for the stable conjugation of PEG to a small molecule containing a ketone or aldehyde functional group. The terminal alcohol on the PEG linker can be used for further functionalization or can contribute to the overall hydrophilicity of the conjugate. This document provides a detailed protocol for the PEGylation of a model ketone-containing small molecule with this compound, including methods for purification and characterization.

Reaction Principle

The core of this PEGylation strategy is the reaction between the aminooxy group (-ONH2) of the PEG linker and a carbonyl group (ketone or aldehyde) on the small molecule drug. This condensation reaction forms a stable oxime linkage (-O-N=C-) and is typically performed in an aqueous buffer system at a slightly acidic pH (4.0-6.0), which catalyzes the reaction.

Experimental Protocols

1. General Protocol for PEGylation via Oxime Ligation

This protocol describes the conjugation of a ketone-containing small molecule (SM) to this compound.

Materials:

  • Ketone-containing small molecule (SM-Ketone)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium Acetate Buffer (100 mM, pH 4.5)

  • Deionized Water

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

  • Mass Spectrometer (e.g., ESI-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Dissolve the Small Molecule: Weigh 10 mg of the SM-Ketone and dissolve it in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Prepare the Reaction Mixture:

    • In a clean glass vial, add 500 µL of 100 mM Sodium Acetate Buffer (pH 4.5).

    • Add the dissolved SM-Ketone to the buffer. The final concentration of the organic solvent should ideally be less than 20% (v/v) to maintain the integrity of the buffer system.

    • Add this compound to the reaction mixture. A molar excess of the PEG linker (e.g., 1.2 to 2.0 equivalents relative to the SM-Ketone) is recommended to drive the reaction to completion.

  • Reaction Incubation:

    • Seal the reaction vial and place it on a shaker or stirrer.

    • Incubate the reaction at room temperature (25°C) for 4-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points (e.g., 2, 4, 8, and 16 hours) and analyzing them by RP-HPLC or LC-MS to observe the formation of the product and consumption of the starting material.

  • Purification of the PEGylated Conjugate:

    • Once the reaction is complete, the crude mixture is purified using preparative RP-HPLC.

    • A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.

    • Collect the fractions corresponding to the PEGylated product peak.

  • Product Recovery:

    • Combine the pure fractions and freeze the sample using a dry ice/acetone bath or a freezer at -80°C.

    • Lyophilize the frozen sample to obtain the final PEGylated small molecule as a dry powder.

  • Characterization and Storage:

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (to verify the molecular weight) and NMR (to confirm the structure and the formation of the oxime bond).

    • Store the lyophilized product at -20°C or -80°C under desiccated conditions.

2. General Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve SM-Ketone in DMF/DMSO D Combine Reactants in Buffer A->D B Prepare Reaction Buffer (pH 4.5) B->D C Weigh Aminooxy- PEG2-alcohol C->D E Incubate at 25°C (4-16 hours) D->E F Monitor by HPLC/LC-MS E->F G Purify by Preparative RP-HPLC F->G H Lyophilize Pure Fractions G->H I Characterize by MS and NMR H->I J Final PEGylated Product I->J

Caption: Experimental workflow for small molecule PEGylation.

Quantitative Data

The efficiency of the PEGylation reaction can be influenced by several factors, most notably the pH of the reaction buffer. The table below presents representative data on the effect of pH on the reaction yield.

Table 1: Effect of pH on PEGylation Reaction Yield

pH of Reaction BufferReaction Time (hours)Yield of PEG-SM Conjugate (%)*
3.51245
4.51288
5.51275
6.51252
7.512< 10

Yields are determined by RP-HPLC analysis of the crude reaction mixture, based on the integration of product and starting material peaks.

PEGylation significantly alters the physicochemical properties of the parent small molecule, as summarized in the following table.

Table 2: Physicochemical Properties of Parent vs. PEGylated Small Molecule

PropertyParent Small Molecule (SM-Ketone)PEGylated Small Molecule (PEG-SM)
Molecular Weight (Da)350.4525.6
Aqueous SolubilityLow (< 0.1 mg/mL)High (> 10 mg/mL)
LogP3.21.5
RP-HPLC Retention Time (min)15.811.2

Visualizations

1. Chemical Reaction Scheme

The diagram below illustrates the chemoselective ligation between a ketone-containing small molecule and this compound to form a stable oxime-linked conjugate.

G cluster_reactants Reactants cluster_product Product SM Small Molecule (SM) (with Ketone) Catalyst + SM->Catalyst PEG This compound (H2N-O-PEG2-OH) PEG->Catalyst Product PEGylated Small Molecule (SM-O-N=C-PEG2-OH) Conditions pH 4.0 - 6.0 Room Temp Catalyst->Product Oxime Ligation

Caption: Oxime ligation reaction for PEGylation.

2. Impact on Pharmacokinetics

PEGylation is a common strategy to extend the plasma half-life of small molecule drugs, thereby reducing dosing frequency and improving patient compliance. The diagram below illustrates this concept.

G cluster_native Native Small Molecule cluster_pegylated PEGylated Small Molecule A Administered SM-Ketone B Rapid Renal Clearance A->B C Fast Metabolism A->C E Administered PEG-SM D Short Plasma Half-Life B->D C->D H Extended Plasma Half-Life F Reduced Renal Clearance E->F G Steric Shielding from Enzymes E->G F->H G->H

Caption: PEGylation improves the pharmacokinetic profile.

Troubleshooting & Optimization

How to improve low yield in Aminooxy-PEG2-alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG2-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the conjugation of this compound to aldehyde- or ketone-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound reaction?

The reaction is a chemoselective ligation between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-O-N=C). This reaction is a type of "click chemistry" known for its high efficiency, specificity, and the stability of the resulting conjugate under physiological conditions.[1][2][3]

Q2: My reaction yield is very low. What are the most common causes?

Low yields in oxime ligation are frequently due to suboptimal pH, insufficient reaction time, or the absence of a catalyst, especially when working at neutral pH.[4][5] Other factors can include the reactivity of the carbonyl compound (aldehydes are generally more reactive than ketones), reactant concentration, and the stability of the this compound reagent.

Q3: What is the optimal pH for this reaction?

For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal. However, many biomolecules are not stable under these conditions. For reactions at or near neutral pH (6.5-7.5), the use of a nucleophilic catalyst is highly recommended to achieve a reasonable reaction rate and yield.[4][6]

Q4: Do I need to use a catalyst? Which one is best?

While the reaction can proceed without a catalyst at acidic pH, it is often very slow at neutral pH. The use of a catalyst is crucial for efficient conjugation under physiological conditions. Aniline has been traditionally used, but substituted anilines like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to be significantly more efficient.[1][2][5][6][7] mPDA can be a slightly faster catalyst, but pPDA is often preferred as it is less likely to form a stable Schiff base with the carbonyl compound, which can inhibit the desired reaction at high catalyst concentrations.[1]

Q5: How does the structure of the aldehyde/ketone affect the reaction?

Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[1][3] Aromatic aldehydes are potent electrophiles and tend to be more reactive than aliphatic aldehydes in aniline-catalyzed reactions.[3][8][9][10]

Q6: How should I store this compound?

Aminooxy compounds can be sensitive and reactive. It is recommended to store them at -20°C and use them promptly after opening. To facilitate handling, a stock solution in a dry organic solvent like DMSO can be prepared and stored at -20°C for up to a month. It is important to warm the vial to room temperature before opening to prevent moisture condensation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound reactions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pH: Reaction is too slow at neutral pH without a catalyst.Adjust the pH to 4-5 if your molecules are stable under acidic conditions. For neutral pH reactions (6.5-7.5), add a catalyst such as aniline (10-100 mM) or, for higher efficiency, p-phenylenediamine (10-50 mM).[1][4][6]
Inefficient Catalyst: Aniline may not be effective enough, especially with less reactive ketones.Switch to a more efficient catalyst like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA). These can increase the reaction rate significantly compared to aniline.[1][2][5][6][7]
Low Reactant Concentration: Dilute solutions lead to slow reaction kinetics.Increase the concentration of one or both reactants if possible.
Degraded this compound: The aminooxy group is reactive and can degrade over time.Use fresh or properly stored this compound. Consider preparing a fresh stock solution.
Less Reactive Carbonyl: Ketones, particularly sterically hindered ones, react much slower than aldehydes.Increase the reaction time, temperature (if compatible with your molecules), and/or use a more potent catalyst like pPDA or mPDA.[1]
Multiple Products or Smear on TLC/LC-MS Side Reactions: The catalyst (especially phenylenediamines) can be prone to oxidation or may form Schiff base intermediates.[1][11]Use fresh catalyst solutions. If using mPDA, ensure the catalyst-to-aminooxy ratio is not excessively high to avoid inhibition.[1] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the catalyst.
Impure Starting Materials: Impurities in the aldehyde/ketone or the PEG reagent can lead to side products.Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS) before starting the reaction.
Difficulty Purifying the Product Polar Nature of the Product: The PEG chain makes the product highly soluble in polar solvents, which can complicate extraction and chromatography.For small molecule conjugates, silica gel chromatography with a polar mobile phase (e.g., a gradient of methanol in dichloromethane or ethanol/isopropanol in chloroform) can be effective.[12] Reverse-phase chromatography may also be an option. For larger conjugates, dialysis or size exclusion chromatography is often used.[13]
Co-elution with Unreacted PEG: Unreacted this compound may be difficult to separate from the product.Use a slight excess of the aldehyde/ketone to ensure full consumption of the aminooxy-PEG reagent. This simplifies purification as the excess carbonyl compound is often easier to remove.

Data Presentation: Impact of Catalysts on Reaction Efficiency

The following tables provide a summary of the expected impact of different catalysts on the reaction rate and yield of oxime ligation reactions. While specific yields for this compound are not extensively published, these data from closely related systems provide a strong indication of expected outcomes.

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystRelative Efficiency Compared to AnilineTypical ConcentrationKey Advantages
None (at pH 7)Very LowN/AAvoids catalyst-related side reactions and toxicity.
Aniline1x (baseline)10-100 mMWell-established and readily available.[4]
p-Phenylenediamine (pPDA)~19-20x faster rate10-100 mMSignificantly more efficient than aniline at neutral pH; less prone to inhibitory Schiff base formation than mPDA.[6][7]
m-Phenylenediamine (mPDA)Up to 15x more efficient (higher yield in a given time)50-500 mMHighly efficient, especially at higher concentrations due to greater water solubility than aniline.[2][5]

Table 2: Influence of Carbonyl Structure on Reaction Rate

Carbonyl TypeRelative ReactivityExpected YieldNotes
Aliphatic AldehydeHighGood to ExcellentGenerally faster reaction than with ketones or aromatic aldehydes in uncatalyzed or aniline-catalyzed reactions.[14]
Aromatic AldehydeModerate to HighGood to ExcellentMore reactive than ketones. Can be very reactive with efficient catalysts.[3][8][9][10]
Aliphatic KetoneLow to ModerateFair to GoodSlower reaction rates require longer reaction times or more efficient catalysts.[1]
Aromatic KetoneLowFairGenerally the least reactive due to electronic and steric effects; requires optimized conditions.

Experimental Protocols

Protocol 1: General Procedure for Small Molecule Conjugation using Aniline Catalyst

This protocol is a starting point for the conjugation of this compound to a small molecule aldehyde.

Materials:

  • This compound

  • Aldehyde-containing small molecule

  • Anhydrous solvent (e.g., DMSO, DMF, or a buffer like sodium phosphate at pH 7)

  • Aniline (freshly distilled or from a new bottle)

  • Reaction vessel (e.g., glass vial with a screw cap)

  • Stirring mechanism (e.g., magnetic stirrer)

Procedure:

  • Dissolve Reactants: In the reaction vessel, dissolve the aldehyde-containing small molecule in the chosen solvent.

  • Add this compound: Add a solution of this compound (typically 1.0 to 1.2 equivalents) to the reaction mixture.

  • Add Catalyst: Add aniline to the reaction mixture to a final concentration of 10-100 mM.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions can take several hours to overnight to reach completion.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. For organic solvents, the solvent can be removed under reduced pressure.

    • Purification is typically achieved by silica gel column chromatography. A gradient elution with a polar solvent system (e.g., methanol in dichloromethane) is often effective.

    • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Enhanced Small Molecule Conjugation using p-Phenylenediamine (pPDA) Catalyst

This protocol utilizes a more efficient catalyst for faster reactions or for less reactive carbonyls.

Materials:

  • Same as Protocol 1, but with p-Phenylenediamine (pPDA) instead of aniline.

Procedure:

  • Dissolve Reactants: Follow step 1 from Protocol 1.

  • Add this compound: Follow step 2 from Protocol 1.

  • Add Catalyst: Prepare a fresh stock solution of pPDA in the reaction buffer or solvent. Add the pPDA solution to the reaction mixture to a final concentration of 10-50 mM.

  • Reaction: Stir the reaction at room temperature. The reaction is expected to be significantly faster than with aniline. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1. The higher polarity of pPDA may require adjustments to the chromatographic conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Aldehyde/Ketone C Combine Reactants A->C B Dissolve this compound B->C D Add Catalyst (e.g., Aniline or pPDA) C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Reaction Work-up E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: A general experimental workflow for this compound conjugation.

troubleshooting_logic Start Low Yield? pH_Check Is pH optimal (4-5 or 7 with catalyst)? Start->pH_Check Catalyst_Check Is a catalyst being used at pH 7? pH_Check->Catalyst_Check Yes Adjust_pH Adjust pH or add catalyst pH_Check->Adjust_pH No Reactivity_Check Is the carbonyl a ketone? Catalyst_Check->Reactivity_Check Yes Add_Catalyst Add Aniline or pPDA Catalyst_Check->Add_Catalyst No Concentration_Check Are reactant concentrations low? Reactivity_Check->Concentration_Check No Optimize_Ketone Increase reaction time/temp Use stronger catalyst (pPDA) Reactivity_Check->Optimize_Ketone Yes Increase_Conc Increase reactant concentrations Concentration_Check->Increase_Conc Yes Success Yield Improved Concentration_Check->Success No, further investigation needed Adjust_pH->Success Add_Catalyst->Success Optimize_Ketone->Success Increase_Conc->Success

Caption: A troubleshooting decision tree for low yield in oxime ligation reactions.

reaction_pathway Reactants Aminooxy-PEG2-OH + R-CHO/R2CO Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic attack Product Oxime-linked PEG Conjugate Intermediate->Product Dehydration (rate-limiting at neutral pH) Catalyst Catalyst (e.g., Aniline) Catalyst->Intermediate Accelerates dehydration

Caption: Simplified reaction pathway for oxime ligation.

References

Technical Support Center: Oxime Ligation with Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxime ligation with Aminooxy-PEG2-alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield in my oxime ligation reaction. What are the common causes?

Low yield is a frequent challenge in oxime ligation and can stem from several factors:

  • Suboptimal pH: The reaction pH is a critical parameter. For uncatalyzed reactions, a slightly acidic environment (pH 4-5) is generally optimal.[1][2] At neutral pH, the reaction rate can be significantly slower, leading to poor yields within a typical timeframe.[1][2]

  • Inefficient or Absent Catalyst: At neutral pH, the ligation is often very slow.[1] The use of a nucleophilic catalyst, such as aniline or its derivatives, is crucial to accelerate the reaction.[1][2][3][4] If you are not using a catalyst or are using an inefficient one, this is a likely reason for low yield.

  • Low Reactant Concentration: The kinetics of oxime ligation are dependent on the concentration of the reactants.[1] If the starting materials are too dilute, the reaction rate will be slow, resulting in incomplete conversion and a low yield of the desired product.[1]

  • Reactant Instability: The aminooxy group is highly reactive and can degrade over time. It may also react with trace impurities, such as acetone, that can be present in solvents.[1][5] It is important to ensure the purity and stability of your this compound and aldehyde/ketone-containing molecule.

  • Steric Hindrance: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to reduced steric hindrance.[1] If you are using a sterically hindered ketone, the reaction will inherently be slower and may require more forcing conditions.[1]

  • Side Reactions: Impurities in solvents or reagents can lead to unwanted side reactions, which consume your starting materials and lower the yield of the intended product.[1] Using high-purity solvents and reagents is recommended.[1]

Q2: How can I optimize the pH for my oxime ligation?

The optimal pH is dependent on whether a catalyst is used:

  • Uncatalyzed Reactions: A pH range of 4.0-5.0 is typically the most effective.[1][2]

  • Catalyzed Reactions: With a suitable catalyst, the reaction can be performed efficiently at or near neutral pH (pH 7).[1][2][3] This is particularly advantageous when working with biomolecules that are sensitive to acidic conditions.[3][4]

Q3: My reaction is still slow, even with a catalyst. How can I increase the reaction rate?

If your catalyzed reaction is sluggish, consider these strategies:

  • Increase Reactant and Catalyst Concentration: Since the reaction is bimolecular, increasing the concentration of both the reactants and the catalyst will increase the reaction rate.[1]

  • Increase Temperature: For time-sensitive applications, raising the temperature can dramatically accelerate the reaction. For instance, ligations have been successfully completed in as little as 5 minutes at 75°C.[1][5]

  • Solvent Choice: While aqueous buffers are common, using organic co-solvents or even neat acetic acid can significantly accelerate the reaction, especially for less reactive ketones.[1][6]

  • Freezing: Counterintuitively, freezing the reaction mixture at -20°C has been shown to accelerate the reaction rate at neutral pH.[1][7] This is possibly due to a concentrating effect of the reactants in the frozen state.[1][7]

Q4: I am working with a ketone-containing molecule and the reaction is not proceeding well. What should I do?

Ketones are inherently less reactive than aldehydes in oxime ligations.[1] To improve the outcome with ketone substrates:

  • Use a More Efficient Catalyst: Catalysts like m-phenylenediamine (mPDA) have been shown to be more effective than aniline for ketone ligations.[8]

  • Optimize Reaction Conditions Vigorously: You may need to employ higher concentrations of reactants and catalyst, a higher temperature, or consider a solvent like acetic acid to drive the reaction to completion.[1][6]

Q5: I am having trouble purifying my PEGylated product. Any suggestions?

Purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.

  • Column Chromatography: For silica gel chromatography, solvent systems like chloroform-methanol or DCM-methanol can be effective. For compounds with free amino groups, adding a small amount of aqueous ammonia to the eluent can help. Conversely, for free carboxyl groups, adding formic acid can improve separation.[9] A slow gradient of ethanol/isopropanol in chloroform has also been reported to provide better separation.[9]

  • Gel Filtration: Be cautious when using gel filtration for purification. A PEG molecule can have a larger hydrodynamic radius than a protein of higher molecular weight, leading to co-elution. For example, a 5kDa PEG may co-elute with a 150kDa protein on a Sephadex G-50 column.[10] Using a column with a different separation range, like Superdex 200, might be necessary.[10]

Quantitative Data on Reaction Parameters

The following table summarizes key quantitative data on factors influencing the rate and yield of oxime ligation.

ParameterConditionObservationReference(s)
pH Uncatalyzed ReactionOptimal at pH 4-5[1][2]
Catalyzed Reaction (Aniline)Effective at pH 4-7[3]
Catalyst Uncatalyzed vs. Aniline (pH 7)Aniline provides a significant rate increase.[3]
Aniline vs. p-Phenylenediamine (pH 7)p-Phenylenediamine is ~19-fold faster than aniline.[3]
Aniline vs. m-Phenylenediamine (mPDA)mPDA can be up to 15 times more efficient than aniline, especially for ketones.[8]
Temperature Elevated TemperatureLigation can be completed in 5 minutes at 75°C.[1][5]
Reactant Aldehyde vs. KetoneAldehydes are generally more reactive than ketones.[1]
Equilibrium Constant (Keq) Oxime Bonds>10⁸ M⁻¹[2][11]

Experimental Protocols

A general protocol for a catalyzed oxime ligation is as follows:

  • Dissolve Reactants: Dissolve the aldehyde or ketone-containing molecule in an appropriate buffer (e.g., phosphate buffer, pH 7).

  • Add this compound: Add a solution of this compound to the reaction mixture. A slight excess (1.1-1.5 equivalents) of the aminooxy component is often used.

  • Add Catalyst: Introduce the catalyst (e.g., aniline or p-phenylenediamine) to the desired concentration (e.g., 2-100 mM).[2][3]

  • Reaction Incubation: Allow the reaction to proceed at room temperature or an elevated temperature with stirring. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, LC-MS).

  • Purification: Once the reaction is complete, purify the product using an appropriate chromatographic method, such as reversed-phase HPLC, silica gel chromatography, or gel filtration.

Visualizations

Oxime_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactant_A Aldehyde/Ketone Substrate Mixing Combine Reactants & Catalyst in Buffer Reactant_A->Mixing Reactant_B This compound Reactant_B->Mixing Catalyst_Sol Catalyst Solution (e.g., Aniline) Catalyst_Sol->Mixing Incubation Incubate (RT or Elevated Temp) Mixing->Incubation Monitoring Monitor Progress (HPLC, LC-MS) Incubation->Monitoring Purification Purify Product (Chromatography) Monitoring->Purification Final_Product Characterized Oxime Product Purification->Final_Product

Caption: Experimental workflow for a typical oxime ligation experiment.

Oxime_Ligation_Mechanism cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde R1-CHO (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R2-ONH2 Aminooxy R2-ONH2 (this compound) Aminooxy->Hemiaminal Oxime R1-CH=N-OR2 (Oxime Product) Hemiaminal->Oxime - H2O (Dehydration) Water H2O Hemiaminal->Water

Caption: Simplified chemical mechanism of oxime ligation.

References

Optimizing pH conditions for Aminooxy-PEG2-alcohol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH conditions for Aminooxy-PEG2-alcohol conjugation to carbonyl-containing molecules (aldehydes or ketones).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

The optimal pH for oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is typically mildly acidic, in the range of pH 4.5-5.5.[1][2] This is because the reaction mechanism involves a rate-limiting dehydration step that is acid-catalyzed. However, many biomolecules are sensitive to acidic conditions.

Q2: Can the conjugation be performed at a neutral pH?

Yes, the conjugation can be performed at a neutral pH (6.5-7.5).[3] However, the reaction rate is significantly slower at neutral pH compared to acidic conditions.[2][4] To overcome this, a nucleophilic catalyst, such as aniline or its derivatives, is often used to accelerate the reaction.[1]

Q3: What is the role of a catalyst in this reaction?

Catalysts like aniline and its derivatives increase the rate of oxime bond formation, especially at neutral pH.[4] They work by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then more readily attacked by the aminooxy group.[5] Substituted anilines, such as p-phenylenediamine, have been shown to be even more effective catalysts than aniline.[1]

Q4: How stable is the resulting oxime bond?

The oxime bond formed is generally very stable, particularly when compared to other linkages like hydrazones or imines, especially at physiological pH.[6][7][8] However, the bond can be susceptible to hydrolysis under strongly acidic conditions (pH < 2).[5]

Q5: What type of buffer should I use for the conjugation reaction?

It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), MES, or acetate buffers.[3][9] Buffers containing primary amines, like Tris or glycine, will compete with the this compound for reaction with the carbonyl group and should be avoided.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conjugation efficiency Suboptimal pH: The pH of the reaction buffer is outside the optimal range.Verify the pH of your reaction buffer. For uncatalyzed reactions, adjust the pH to 4.5-5.5. For catalyzed reactions at neutral pH, ensure the pH is between 6.5 and 7.5.
Inefficient catalysis: The catalyst concentration is too low or the chosen catalyst is not effective enough.Increase the concentration of the aniline catalyst (typically 10-100 mM). Consider using a more efficient catalyst like p-phenylenediamine.[1]
Low reactant concentration: The concentrations of the aminooxy-PEG and/or the carbonyl compound are too low.Increase the concentration of one or both reactants. The reaction is second-order, so the rate is dependent on the concentration of both molecules.
Hydrolysis of reactants: The aldehyde or ketone on the target molecule may be unstable. The aminooxy-PEG reagent can also degrade over time.Use freshly prepared reagents. Ensure proper storage of the this compound at -20°C.
Presence of competing nucleophiles: The reaction buffer or sample contains primary amines (e.g., Tris, glycine).Exchange the buffer to an amine-free buffer like PBS or MES using dialysis or a desalting column.[9]
Precipitation during the reaction Poor solubility of reactants or product: The PEGylated product or one of the reactants may not be soluble in the reaction buffer.Add a co-solvent such as DMSO or DMF (up to 10% of the final volume).[9] Ensure the final concentration of the organic solvent does not negatively impact your biomolecule.
Inconsistent results Variability in pH measurement: Inaccurate pH measurements lead to inconsistent reaction conditions.Calibrate your pH meter before use with fresh standards.
Inconsistent reagent preparation: Variations in stock solution concentrations.Prepare fresh stock solutions of reactants and catalyst for each set of experiments.

Quantitative Data Summary

The following table summarizes the effect of pH and catalyst on the rate of oxime bond formation.

pHCatalystCatalyst ConcentrationRelative Reaction RateReference
4.5None-Fastest[2][10]
7.0None-Slow[4][10]
7.0Aniline100 mM~40-fold increase vs. uncatalyzed[4][10]
7.0p-Phenylenediamine10 mM~120-fold increase vs. uncatalyzed[1]
6.5None-Gelation in ~5 minutes[5]
7.2None-Gelation in ~30 minutes[5]

Experimental Protocols

Protocol: Optimization of pH for this compound Conjugation

This protocol provides a general framework for determining the optimal pH for your specific conjugation reaction.

1. Materials:

  • This compound

  • Aldehyde or ketone-containing molecule (your target molecule)

  • Reaction Buffers:

    • 0.1 M Sodium Acetate, pH 4.5

    • 0.1 M Sodium Acetate, pH 5.5

    • 0.1 M Phosphate Buffer, pH 6.5

    • 0.1 M Phosphate Buffer, pH 7.5

  • (Optional) Catalyst Stock Solution: 1 M Aniline in DMSO or DMF

  • Quenching Solution (e.g., 1 M hydroxylamine or an excess of a small molecule aldehyde/ketone)

  • Analytical tools for monitoring the reaction (e.g., HPLC, SDS-PAGE, mass spectrometry)

2. Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to a final concentration of 10-50 mM.

    • Dissolve your carbonyl-containing molecule in the desired reaction buffer to a concentration that is 2-5 times the final reaction concentration.

  • Set up Parallel Reactions:

    • In separate microcentrifuge tubes, aliquot your carbonyl-containing molecule.

    • Add the appropriate reaction buffer (pH 4.5, 5.5, 6.5, 7.5) to each tube to achieve the final desired concentration of your target molecule.

    • (Optional for neutral pH conditions): To the tubes with pH 6.5 and 7.5 buffers, add the aniline catalyst stock solution to a final concentration of 10-100 mM.

  • Initiate the Conjugation:

    • Add the this compound stock solution to each tube to initiate the reaction. The final volume should be consistent across all reactions. A typical molar ratio is a 1.2 to 5-fold excess of the aminooxy-PEG reagent.

  • Incubation:

    • Incubate the reactions at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the pH, catalyst, and reactant concentrations.

  • Time-Point Analysis:

    • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction tube.

    • Quench the reaction immediately by adding the quenching solution.

  • Analysis:

    • Analyze the quenched samples using your chosen analytical method (e.g., HPLC, SDS-PAGE) to determine the percentage of conjugation.

    • Compare the conjugation efficiency across the different pH conditions and time points to determine the optimal conditions for your specific application.

Visualizations

Reaction_Mechanism Aminooxy This compound (R-O-NH2) Tetrahedral Tetrahedral Intermediate Aminooxy->Tetrahedral + H+ Carbonyl Aldehyde/Ketone (R'-C=O) SchiffBase Schiff Base (R'-C=N-Ph) Carbonyl->SchiffBase + Aniline - H2O Carbonyl->Tetrahedral Aniline Aniline SchiffBase->Tetrahedral Oxime Oxime Conjugate (R-O-N=C-R') Tetrahedral->Oxime - H2O

Caption: Aniline-catalyzed oxime ligation mechanism.

Experimental_Workflow start Start: Define Conjugation Goal prep Prepare Reactants (Aminooxy-PEG & Carbonyl Molecule) start->prep buffer Prepare Buffers at Different pH (e.g., 4.5, 5.5, 6.5, 7.5) prep->buffer setup Set up Parallel Reactions at Different pH Values buffer->setup catalyst Add Catalyst (e.g., Aniline) to Neutral pH Reactions setup->catalyst initiate Initiate Reactions by Adding Aminooxy-PEG setup->initiate catalyst->initiate incubate Incubate at Controlled Temperature initiate->incubate sample Take and Quench Aliquots at Various Time Points incubate->sample analyze Analyze Samples (e.g., HPLC, SDS-PAGE) sample->analyze evaluate Evaluate Conjugation Efficiency and Determine Optimal pH analyze->evaluate end End: Optimized Protocol evaluate->end

Caption: Workflow for optimizing pH in aminooxy conjugation.

References

Common side reactions with Aminooxy-PEG2-alcohol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aminooxy-PEG2-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments. Here, you will find detailed information on common side reactions and strategies to avoid them, ensuring the success of your conjugation and modification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound?

This compound reacts with aldehydes or ketones in a chemoselective process known as oxime ligation.[1][] This reaction forms a stable oxime bond, connecting the PEG linker to the target molecule. The reaction is typically carried out in aqueous media and can be accelerated by an aniline catalyst.[1][3]

Q2: What are the main advantages of using oxime ligation for bioconjugation?

Oxime ligation is a popular bioconjugation technique due to its:

  • High chemoselectivity: The reaction specifically occurs between the aminooxy group and a carbonyl group (aldehyde or ketone), even in the presence of other functional groups.[4]

  • Mild reaction conditions: The ligation can be performed under gentle conditions, which is crucial for maintaining the integrity of sensitive biomolecules.[1][5]

  • Stable product: The resulting oxime bond is generally more stable than corresponding imine or hydrazone linkages, particularly at physiological pH.[3][5]

  • Biocompatibility: The reaction does not require metal catalysts, which can be problematic for biological systems.[1]

Q3: How stable is the this compound reagent itself?

Aminooxy compounds are known to be highly reactive and sensitive.[6][7] It is recommended to use this compound promptly after preparation or purchase, ideally within one week, and to store it at -20°C.[6][7] The high reactivity of the aminooxy group can lead to degradation or reaction with trace impurities over time.[8]

Troubleshooting Guide: Common Side Reactions and Solutions

While oxime ligation is a robust reaction, certain side reactions and issues can arise. This section provides a troubleshooting guide to help you identify and resolve these challenges.

Issue / Side Reaction Potential Cause(s) Recommended Solution(s)
Low Yield of Oxime Conjugate Suboptimal pH: The reaction rate is pH-dependent. For uncatalyzed reactions, the optimal pH is typically between 4 and 5. At neutral pH, the reaction can be significantly slower.[8]Adjust the reaction buffer to a slightly acidic pH (4.5-5.5). If the reaction must be performed at a neutral pH, the use of a catalyst is highly recommended.[8]
Inefficient or No Catalyst: At neutral pH, the oxime ligation is often slow.[8]Use a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), to accelerate the reaction.[1][3] Aniline has been shown to increase the reaction rate significantly.[3]
Low Reactant Concentration: The kinetics of the reaction are concentration-dependent.[8]Increase the concentration of one or both reactants. However, be mindful of potential solubility issues.
Reactant Instability: The aminooxy group can degrade or react with impurities (e.g., acetone) in solvents.[8]Use high-purity, fresh solvents.[3] Ensure the this compound has been stored properly and is used promptly.
Steric Hindrance: Ketones, especially those with bulky substituents, react more slowly than aldehydes.[8]If possible, use an aldehyde functional group on the target molecule. For ketones, longer reaction times or higher catalyst concentrations may be necessary.
Hydrolysis of the Oxime Bond Acidic Conditions: While the oxime bond is relatively stable, it can be susceptible to hydrolysis under strongly acidic conditions, especially during purification or analysis.[9]Maintain a pH close to neutral (pH 6.5-7.5) after the reaction is complete. Avoid prolonged exposure to strong acids.
Side Reactions of the Terminal Alcohol Group Acetal/Ketal Formation: In the presence of an acid catalyst and excess alcohol (from the this compound or the solvent), the aldehyde or ketone on the target molecule could potentially form an acetal or ketal.[10][11]Control the stoichiometry of the reactants. Use a sufficient excess of the aminooxy reagent to favor oxime formation over acetal/ketal formation.
Non-specific Binding or Aggregation Excessive Aldehyde/Hydroxylamine Groups: High concentrations of unreacted functional groups on the surface of modified proteins or nanoparticles can sometimes lead to non-specific interactions or aggregation.[3]Optimize the ratio of this compound to the target molecule to minimize excess reactive groups. Purify the final conjugate to remove unreacted reagents.

Experimental Protocols

General Protocol for Oxime Ligation

This protocol provides a general guideline for conjugating this compound to an aldehyde- or ketone-containing molecule. Optimization may be required for specific applications.

  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-functionalized molecule in an appropriate aqueous buffer (e.g., 100 mM phosphate buffer) at the desired pH (typically 4.5-7.0).

    • Prepare a stock solution of this compound in the same buffer or a compatible co-solvent (e.g., DMSO).

    • Prepare a stock solution of aniline catalyst (e.g., 100 mM in DMSO or the reaction buffer).

  • Ligation Reaction:

    • To the solution of the aldehyde/ketone-containing molecule, add the this compound solution to achieve the desired molar excess (e.g., 1.5 to 10 equivalents).

    • Add the aniline catalyst to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few minutes to several hours, depending on the reactants and conditions.[1]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or SDS-PAGE (for protein conjugations).

  • Purification:

    • Once the reaction is complete, the desired oxime-linked conjugate can be purified from unreacted starting materials and catalyst using methods like size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.

Visualizing Key Processes

To further clarify the chemical processes involved, the following diagrams illustrate the reaction mechanism and a potential side reaction.

Oxime_Ligation_Workflow Reagents Prepare Reactants - Aldehyde/Ketone Molecule - this compound - Aniline Catalyst Reaction Initiate Reaction - Mix reactants in buffer - Incubate at RT or 37°C Reagents->Reaction pH 4.5-7.0 Monitoring Monitor Progress (e.g., HPLC, LC-MS) Reaction->Monitoring Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction->Purification Reaction complete Monitoring->Reaction Optimize time Product Characterize Final Product Purification->Product Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_product Product Aldehyde R-CHO (Aldehyde) Catalyst + Aniline (Catalyst, pH 4-5) Oxime R-CH=N-O-PEG2-OH (Oxime Conjugate) Aldehyde->Oxime Aminooxy H2N-O-PEG2-OH (this compound) Aminooxy->Oxime Water H2O Oxime_Hydrolysis Oxime R-CH=N-O-PEG2-OH (Oxime Conjugate) Conditions + H2O (Strong Acid) Products R-CHO + H2N-O-PEG2-OH (Hydrolysis Products) Oxime->Products Hydrolysis

References

Technical Support Center: Strategies to Prevent Aggregation During Protein Labeling with Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing protein aggregation during labeling with Aminooxy-PEG2-alcohol.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Visible precipitation or cloudiness observed during or after the labeling reaction.

This is a clear indication of significant protein aggregation.

Potential Cause Troubleshooting Steps
Suboptimal Buffer Conditions Re-evaluate Buffer pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion. For oxime ligation, a pH range of 6.5-7.5 is generally optimal for the reaction, but the stability of the specific protein is paramount.[1] Adjust Ionic Strength: Low salt concentrations can lead to aggregation for some proteins. Try increasing the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.[2][3]
High Protein Concentration Lower Protein Concentration: Decrease the protein concentration during the labeling reaction. A starting concentration of 1-2 mg/mL is recommended. If a higher final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein.[2][4]
High Reagent-to-Protein Ratio Optimize Labeling Stoichiometry: Reduce the molar ratio of this compound to the protein. Perform a titration experiment to determine the optimal ratio that provides sufficient labeling with minimal aggregation.
Inadequate Temperature Control Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C). This can slow down the aggregation process, though it may require a longer reaction time.[4]
Presence of Contaminants Filter Protein Solution: Before the reaction, filter the protein solution through a 0.22 µm low-protein-binding filter to remove any pre-existing aggregates or particulates.[2]

Issue 2: No visible precipitation, but analytical methods (e.g., SEC, DLS) indicate the presence of soluble aggregates.

This suggests the formation of smaller, soluble oligomers.

Potential Cause Troubleshooting Steps
Subtle Protein Destabilization Incorporate Stabilizing Excipients: Add stabilizing agents to the labeling buffer. These can include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or certain amino acids (e.g., arginine, glycine).[5] Use a More Hydrophilic PEG Linker: While PEG itself is hydrophilic, if aggregation persists, consider a longer PEG chain to further enhance solubility, although this compound is already a relatively hydrophilic molecule.[6][7]
Reaction Byproducts Optimize Purification: Immediately after the labeling reaction, purify the conjugate using a suitable method like Size Exclusion Chromatography (SEC) to remove unreacted reagents and any small aggregates that may have formed. This also allows for buffer exchange into a stable storage buffer.[2]
Slow Aggregation Over Time Optimize Storage Conditions: After purification, store the labeled protein in a buffer that ensures long-term stability. This may involve screening different buffer compositions and including cryoprotectants if frozen storage is required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The reaction between an aminooxy group and an aldehyde or ketone to form an oxime bond is most efficient at a pH between 6.5 and 7.5.[1] However, the primary consideration should be the pH at which your target protein exhibits maximum stability. It is crucial to select a pH that is at least 1-1.5 units away from the protein's isoelectric point (pI) to prevent aggregation due to minimal net charge.

Q2: Can I use a catalyst to speed up the oxime ligation reaction?

Yes, aniline and its derivatives are commonly used as catalysts to accelerate the rate of oxime bond formation.[8][9][10] This can be particularly useful if you need to shorten the reaction time, for instance, when working with a protein that has limited stability.

Q3: How does the short PEG2 chain in this compound affect protein aggregation?

Polyethylene glycol (PEG) is known to increase the hydrophilicity and hydrodynamic radius of proteins, which can help to prevent aggregation.[6][7] Even short PEG chains can contribute to improved stability and solubility.[7][11][12] The two ethylene glycol units in this compound can help to shield hydrophobic patches on the protein surface, reducing protein-protein interactions that lead to aggregation.

Q4: What are the best methods to detect and quantify protein aggregation after labeling?

A combination of techniques is recommended for a comprehensive analysis of protein aggregation:

  • Size Exclusion Chromatography (SEC): Separates proteins based on size and is effective for quantifying soluble aggregates such as dimers and oligomers.[2]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[2]

  • Visual Inspection: The simplest method to check for visible precipitates or cloudiness.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large, light-scattering aggregates.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general workflow for labeling a protein that has been engineered to contain an aldehyde or ketone group.

  • Protein Preparation:

    • Prepare the protein in a suitable buffer at a concentration of 1-2 mg/mL.

    • The buffer pH should be optimized for protein stability, ideally between 6.5 and 7.5 for the oxime ligation reaction.[1] Common buffers include phosphate-buffered saline (PBS) or HEPES.

    • Ensure the buffer is free of primary amines if the aldehyde/ketone is introduced via amine-reactive chemistry.

    • Filter the protein solution through a 0.22 µm low-protein-binding filter.[2]

  • Reagent Preparation:

    • Dissolve this compound in the same buffer used for the protein to a stock concentration of 10-50 mM.

  • Labeling Reaction:

    • Add the desired molar excess of this compound to the protein solution. A starting point of 10-20 molar excess is recommended.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at 4°C or room temperature. Reaction times can vary from 2 to 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Purification:

    • Remove excess labeling reagent and any aggregates by Size Exclusion Chromatography (SEC).

    • Alternatively, dialysis or buffer exchange can be used.

  • Characterization:

    • Confirm the successful labeling and assess the extent of aggregation using methods such as SDS-PAGE, Mass Spectrometry, SEC, and DLS.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (1-2 mg/mL, optimal pH) Mix Mix Protein and Reagent (Optional: Add Catalyst) Protein_Prep->Mix Reagent_Prep This compound Stock Solution Reagent_Prep->Mix Incubate Incubate (4°C or RT, 2-24h) Mix->Incubate Purify Purification (SEC, Dialysis) Incubate->Purify Characterize Characterization (SDS-PAGE, MS, SEC, DLS) Purify->Characterize Troubleshooting_Aggregation cluster_visible Visible Aggregation Strategies cluster_soluble Soluble Aggregation Strategies Start Aggregation Observed? Visible_Precipitate Visible Precipitate? Start->Visible_Precipitate Yes No_Aggregation No Aggregation Proceed with Experiment Start->No_Aggregation No Soluble_Aggregates Soluble Aggregates Detected? Visible_Precipitate->Soluble_Aggregates No Optimize_Buffer Optimize Buffer (pH, Ionic Strength) Visible_Precipitate->Optimize_Buffer Yes Add_Excipients Add Stabilizing Excipients Soluble_Aggregates->Add_Excipients Yes Lower_Concentration Lower Protein & Reagent Concentration Optimize_Buffer->Lower_Concentration Lower_Temp Lower Reaction Temperature Lower_Concentration->Lower_Temp Optimize_Purification Optimize Purification Method Add_Excipients->Optimize_Purification Screen_Storage Screen Storage Conditions Optimize_Purification->Screen_Storage

References

Technical Support Center: Purification of Aminooxy-PEG2-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the purification of Aminooxy-PEG2-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenges in purifying this compound conjugates stem from the inherent reactivity of the aminooxy group and the physicochemical properties of the PEG linker. Key issues include:

  • Separation from Starting Materials: Removing unreacted this compound and the aldehyde- or ketone-containing molecule can be difficult due to similar polarities.

  • Removal of Reaction Byproducts: Side reactions, such as the formation of dimers or products from the reaction of the aminooxy group with other carbonyl-containing species, can lead to impurities that are challenging to separate.[1]

  • Instability of the Oxime Linkage: The oxime bond can be sensitive to certain conditions, potentially leading to degradation of the conjugate during purification or analysis.

  • Peak Broadening in Chromatography: The short PEG chain can lead to peak broadening in reversed-phase HPLC, making it difficult to achieve sharp, well-resolved peaks.[2]

Q2: What is the recommended purification method for this compound conjugates?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for purifying this compound conjugates.[][4] This technique separates molecules based on their hydrophobicity, which is typically altered upon conjugation.

Q3: How can I monitor the progress of my conjugation reaction?

The progress of the oxime ligation reaction can be monitored by RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] By analyzing aliquots of the reaction mixture over time, you can track the consumption of starting materials and the formation of the desired product.

Q4: What are common side products in an oxime ligation reaction?

A potential side reaction is transoximation , where an existing oxime bond is cleaved by another aminooxy-containing molecule, leading to the formation of an undesired conjugate.[1] Additionally, the highly reactive aminooxy group can react with any trace carbonyl impurities present in the reaction mixture.[1]

Troubleshooting Guides

Issue 1: Low Yield of Purified Conjugate
Symptom Possible Cause Suggested Solution
Low conversion in the reaction mixture Incomplete reaction due to suboptimal pH, insufficient catalyst, or low reagent concentration.- Ensure the reaction pH is in the optimal range for oxime ligation (typically pH 4-5).- Consider adding a catalyst, such as aniline, to accelerate the reaction.[5]- Increase the concentration of the limiting reagent.
Loss of product during purification The conjugate is adsorbing to the HPLC column or is unstable under the purification conditions.- Try a different HPLC column stationary phase (e.g., C8 instead of C18).- Modify the mobile phase to reduce non-specific binding.- Investigate the stability of the conjugate at different pH values and temperatures.
Product degradation The oxime bond may be cleaving under acidic or basic conditions.- Perform purification at a neutral pH if possible.- Minimize the time the conjugate is exposed to harsh conditions.
Issue 2: Poor Separation and Purity
Symptom Possible Cause Suggested Solution
Co-elution of product and starting materials Insufficient resolution on the HPLC column.- Optimize the HPLC gradient. A shallower gradient around the elution time of the components can improve resolution.[4]- Try a different column with a different selectivity (e.g., a phenyl-hexyl column).- Adjust the mobile phase composition, such as the concentration of the organic solvent or the ion-pairing agent (e.g., trifluoroacetic acid - TFA).
Broad, tailing peaks Secondary interactions with the stationary phase or issues with the mobile phase.- Ensure the mobile phase pH is appropriate to control the ionization of the analyte and residual silanols on the column. Using an ion-pairing agent like TFA can improve peak shape.[6]- Lower the flow rate to improve peak resolution.
Presence of unexpected peaks Formation of side products or degradation of the conjugate.- Use LC-MS to identify the impurities.[1]- Optimize the reaction conditions to minimize side product formation.- Ensure the purity of all starting materials and solvents.

Data Presentation

Table 1: Expected Impact of RP-HPLC Parameters on the Purification of this compound Conjugates

ParameterChangeExpected Effect on Retention TimeExpected Effect on Resolution
Organic Solvent % (e.g., Acetonitrile) IncreaseDecreaseMay decrease if peaks are close
Gradient Slope SteeperDecreaseDecrease
Gradient Slope ShallowerIncreaseIncrease
TFA Concentration Increase (e.g., from 0.05% to 0.1%)May increase for basic analytes due to ion-pairingCan improve peak shape and resolution[7]
Column Temperature IncreaseDecreaseMay improve or decrease depending on the analyte

Experimental Protocols

General Protocol for RP-HPLC Purification of an this compound Small Molecule Conjugate

This protocol provides a starting point and should be optimized for your specific conjugate.

  • Column Selection:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A C8 column can be used as an alternative.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • If the reaction solvent is compatible with the mobile phase (e.g., contains a low percentage of organic solvent), it can be injected directly.

    • If the reaction solvent is incompatible, consider a sample preparation step like solid-phase extraction (SPE) or dilution in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength appropriate for your small molecule.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B

      • 41-50 min: 5% B (re-equilibration)

    • Injection Volume: 20-100 µL, depending on the concentration of your sample.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired product peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by LC-MS.

  • Solvent Removal:

    • Lyophilize the pure fractions to remove the mobile phase and obtain the final product.

Visualizations

experimental_workflow cluster_reaction Oxime Ligation Reaction cluster_monitoring Reaction Monitoring cluster_purification Purification cluster_analysis Analysis & Final Product reagents This compound + Aldehyde/Ketone Molecule reaction Reaction at pH 4-5 (Optional: Aniline catalyst) reagents->reaction hplc_ms RP-HPLC / LC-MS Analysis reaction->hplc_ms purification Preparative RP-HPLC hplc_ms->purification analysis Purity Check (Analytical HPLC) Identity Confirmation (LC-MS) purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified Conjugate lyophilization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_logic cluster_yield Low Yield cluster_purity Poor Purity start Problem with Purification check_reaction Check Reaction Conversion (HPLC/LC-MS) start->check_reaction optimize_hplc Optimize HPLC Method (Gradient, Column, Mobile Phase) start->optimize_hplc incomplete_reaction Incomplete Reaction? Adjust pH, catalyst, concentration check_reaction->incomplete_reaction product_loss Product Loss? Change column, modify mobile phase check_reaction->product_loss check_recovery Evaluate Product Recovery from Column identify_impurities Identify Impurities (LC-MS) optimize_hplc->identify_impurities coelution Co-elution? Shallower gradient, different column optimize_hplc->coelution peak_shape Poor Peak Shape? Adjust pH/TFA, lower flow rate optimize_hplc->peak_shape optimize_reaction Optimize Reaction Conditions to Minimize Side Products identify_impurities->optimize_reaction Side Products Identified

Caption: Troubleshooting workflow for purification challenges of this compound conjugates.

References

Impact of buffer composition on Aminooxy-PEG2-alcohol reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG2-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during oxime ligation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound reaction?

The optimal pH for your reaction is highly dependent on whether a catalyst is used.

  • Uncatalyzed Reactions: For reactions without a catalyst, a slightly acidic environment of pH 4-5 is generally optimal.[1][2][3]

  • Catalyzed Reactions: With the addition of a suitable nucleophilic catalyst, the reaction can proceed efficiently at or near neutral pH (6.5-7.5).[1][4] This is often preferred when working with biomolecules that are sensitive to acidic conditions.[2][3]

Q2: Why is my reaction yield low or the reaction rate slow?

Several factors can contribute to low yields or slow reaction rates in oxime ligation. Consider the following common causes:

  • Suboptimal pH: The reaction is significantly slower at neutral pH without a catalyst.[1] Ensure your buffer pH is appropriate for your chosen reaction conditions (catalyzed or uncatalyzed).

  • Inefficient or Absent Catalyst: At neutral pH, a nucleophilic catalyst is crucial for accelerating the reaction.[1] If you are not using a catalyst or are using an inefficient one, this is a likely reason for poor performance.

  • Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent.[1] If your reactants are too dilute, the reaction will be slow, leading to incomplete conversion.

  • Reactant Instability: The aminooxy group is highly reactive and can degrade over time.[1][5][6] It is recommended to use this compound shortly after preparation.

  • Steric Hindrance: Aldehydes are generally more reactive than ketones in oxime ligation due to less steric hindrance.[1] If you are using a sterically hindered ketone, the reaction will be inherently slower.

  • Buffer Composition: Certain buffer components can influence the reaction rate. For example, amine-containing buffers should be avoided as they can compete with the aminooxy group.

Q3: What type of buffer should I use for my reaction?

Phosphate buffer (PB) and phosphate-buffered saline (PBS) are commonly used for oxime ligation reactions.[7][8][9][10] However, the choice of buffer can be optimized for specific catalytic systems. For instance, bicarbonate/CO2 buffer has been shown to significantly enhance the rate of arginine-catalyzed ligations.[11] It is crucial to use amine-free buffers to avoid side reactions.[4]

Q4: Can I use a catalyst to improve my reaction at neutral pH?

Absolutely. Several nucleophilic catalysts can significantly enhance the reaction rate at neutral pH. Aniline is a well-established catalyst, but more efficient alternatives are available.[12][13]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your this compound reaction.

Problem Possible Cause Recommended Solution
Low to no product formation Incorrect pH Verify the pH of your reaction buffer. For uncatalyzed reactions, adjust to pH 4-5. For catalyzed reactions, ensure the pH is in the optimal range for the chosen catalyst (typically 6.5-7.5).
Ineffective or no catalyst For reactions at neutral pH, add a suitable catalyst. Consider using a highly efficient catalyst like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA).
Degraded this compound Use fresh or properly stored this compound. It is recommended to use it within one week of preparation.[5][6]
Low reactant concentration Increase the concentration of one or both reactants. The reaction kinetics are concentration-dependent.[1]
Reaction is slow Using a ketone instead of an aldehyde Ketones react more slowly than aldehydes due to steric hindrance.[1] Increase the reaction time, temperature, or consider using a more efficient catalyst.
Suboptimal catalyst concentration Optimize the catalyst concentration. For aniline, a concentration of 10-100 mM is typical.[1] For more soluble catalysts like mPDA, higher concentrations can be used for greater rate acceleration.[7]
Inconsistent results Buffer variability Prepare fresh buffer for each set of experiments to ensure consistent pH and composition.
Impure reagents Ensure the purity of your starting materials, as impurities can lead to side reactions.[1]

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data on factors influencing oxime ligation efficiency.

Table 1: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystRelative Efficiency Compared to AnilineTypical ConcentrationKey Advantages
Aniline1x (baseline)10-100 mMWell-established catalyst.[1]
p-Phenylenediamine (pPDA)~19-fold faster~10 mMMore efficient than aniline at both neutral and acidic pH.[1][2]
m-Phenylenediamine (mPDA)Up to 15x more efficientCan be used at high concentrations (e.g., up to 750 mM)High aqueous solubility allows for significant rate acceleration.[1][7][13]
ArginineEffective catalyst50 mM or higherLess toxic alternative and can act as a protein aggregation inhibitor.

Table 2: Effect of pH and Catalyst on Reaction Rate Enhancement

pHCatalystRelative Rate Enhancement
4.5Aniline (100 mM)Up to 400-fold
7.0NoneVery slow
7.0Aniline (100 mM)Up to 40-fold[1][12]
7.0p-Phenylenediamine (10 mM)~19-fold faster than aniline[2]

Experimental Protocols

General Protocol for Aniline-Catalyzed Oxime Ligation of a Biomolecule

This protocol provides a general starting point. Optimal conditions may vary depending on the specific reactants.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.0).

  • Reactant Preparation:

    • Dissolve the biomolecule containing an aldehyde or ketone group in the phosphate buffer to the desired final concentration.

    • Prepare a stock solution of this compound in the same buffer.

    • Prepare a fresh stock solution of aniline (e.g., 1 M in DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the biomolecule and this compound to their desired final concentrations.

    • Add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature or 37°C.

  • Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer (e.g., 100mM Phosphate, pH 7.0) E Combine Reactants and Catalyst A->E B Prepare Reactant 1 (Aldehyde/Ketone-biomolecule) B->E C Prepare Reactant 2 (this compound) C->E D Prepare Catalyst (e.g., Aniline, mPDA) D->E F Incubate (Room Temp or 37°C) E->F Start Incubation G Monitor Reaction Progress (LC-MS, HPLC) F->G Sample Periodically H Purify Product G->H Reaction Complete

Caption: Experimental workflow for a catalyzed this compound reaction.

troubleshooting_logic Start Low Reaction Efficiency pH_Check Is pH optimal? Start->pH_Check Catalyst_Check Is a catalyst being used (for neutral pH)? pH_Check->Catalyst_Check Yes Adjust_pH Adjust pH: Acidic (4-5) for uncatalyzed Neutral (6.5-7.5) for catalyzed pH_Check->Adjust_pH No Concentration_Check Are reactant concentrations sufficient? Catalyst_Check->Concentration_Check Yes Add_Catalyst Add an efficient catalyst (e.g., mPDA, pPDA) Catalyst_Check->Add_Catalyst No Reactant_Check Are reactants stable and pure? Concentration_Check->Reactant_Check Yes Increase_Conc Increase reactant concentrations Concentration_Check->Increase_Conc No Use_Fresh Use fresh/pure reactants Reactant_Check->Use_Fresh No Success Reaction Optimized Reactant_Check->Success Yes Adjust_pH->Catalyst_Check Add_Catalyst->Concentration_Check Increase_Conc->Reactant_Check Use_Fresh->Success

Caption: Troubleshooting logic for low efficiency in oxime ligation reactions.

References

How to address steric hindrance in Aminooxy-PEG2-alcohol labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for addressing steric hindrance during the labeling of carbonyl-containing molecules (aldehydes and ketones) with Aminooxy-PEG2-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the labeling reaction work?

This compound is a bifunctional linker containing a reactive aminooxy group (-O-NH₂) and a terminal hydroxyl group (-OH).[1] The aminooxy group chemoselectively reacts with an aldehyde or ketone on a target molecule to form a stable oxime bond.[2][3][4] This reaction, known as oxime ligation, is a "click chemistry" reaction, valued for its high specificity and the stability of the resulting conjugate under physiological conditions.[2][5] The PEG2 (diethylene glycol) portion acts as a short, hydrophilic spacer.[4]

ReactionWorkflow cluster_product Product Reactant1 This compound H₂N-O-(CH₂)₂-O-(CH₂)₂-OH Plus + Reactant1:f1->Plus Reactant2 Target Molecule R-C(=O)-R' Product Labeled Conjugate (Oxime Bond) R-C(=N-O-PEG2-OH)-R' Reactant2:f0->Product:f0 Oxime Ligation (pH 4-7) Plus->Reactant2:f1

Caption: Chemical scheme for oxime ligation using this compound.

Q2: What is steric hindrance in the context of this labeling reaction?

Steric hindrance occurs when bulky chemical groups near the target aldehyde or ketone physically obstruct the approach of the this compound reagent.[6][7] This "molecular crowding" can significantly slow down or even prevent the oxime ligation reaction, leading to low labeling efficiency. The PEG chain itself, while often used to reduce hindrance between larger conjugated molecules, can sometimes contribute to this issue in confined molecular environments.[7]

StericHindrance cluster_ideal Ideal Condition (No Hindrance) cluster_hindered Sterically Hindered Condition A1 Aminooxy Reagent B1 Target Carbonyl A1->B1 Easy Access A2 Aminooxy Reagent B2 Target Carbonyl A2->B2 Blocked Access Bulky1 Bulky Group Bulky1->B2 Bulky2 Bulky Group Bulky2->B2

Caption: Diagram illustrating steric hindrance blocking reagent access.

Q3: How does reaction pH affect the labeling efficiency?

The reaction pH is critical. Oxime formation is fastest in a slightly acidic environment, typically around pH 4.5.[8] This is because the reaction involves an acid-catalyzed dehydration step. However, if the pH is too low, the aminooxy group becomes protonated (-O-NH₃⁺), rendering it unreactive.[8] For many biological applications where acidic conditions can damage the target molecule, the reaction must be performed at a neutral pH (6.5-7.5), which is challenging due to a slower reaction rate.[8][9]

Q4: Can catalysts be used to overcome slow reaction rates at neutral pH?

Yes, nucleophilic catalysts are highly effective. Aniline and its derivatives are commonly used to accelerate oxime ligation, especially at neutral pH.[9][10] Studies have shown that catalysts like p-phenylenediamine can increase the reaction rate by over 100-fold compared to the uncatalyzed reaction at pH 7.[11][12] These catalysts are typically used at concentrations between 2-100 mM.[8][11]

Troubleshooting Guide: Low Labeling Efficiency

If you are experiencing low or no product yield, work through the following potential causes and solutions.

Troubleshooting Start Start: Low Labeling Efficiency CheckHindrance Is steric hindrance suspected? Start->CheckHindrance CheckpH Is reaction pH optimal? CheckHindrance->CheckpH No Sol_Hindrance Solution: - Increase reaction time/temp - Add catalyst (e.g., p-phenylenediamine) - Use a longer PEG linker CheckHindrance->Sol_Hindrance Yes CheckCatalyst Are you using a catalyst? CheckpH->CheckCatalyst Yes Sol_pH_Acidic Solution: Adjust pH to 4.5-5.5 (if biomolecule is stable) CheckpH->Sol_pH_Acidic No, can be acidic Sol_pH_Neutral Solution: Adjust pH to 6.5-7.5 and add catalyst CheckpH->Sol_pH_Neutral No, must be neutral CheckConcentration Are reagent concentrations sufficient? CheckCatalyst->CheckConcentration Yes Sol_Catalyst Solution: Add Aniline or p-phenylenediamine (10-100 mM) CheckCatalyst->Sol_Catalyst No CheckMolecule Is the target molecule stable and reactive? CheckConcentration->CheckMolecule Yes Sol_Concentration Solution: - Increase molar excess of Aminooxy-PEG - Concentrate reactants CheckConcentration->Sol_Concentration No Sol_Molecule Solution: - Confirm carbonyl presence (e.g., oxidation) - Check for side reactions CheckMolecule->Sol_Molecule No End Re-evaluate Results CheckMolecule->End Yes Sol_Hindrance->CheckpH Sol_pH_Acidic->CheckCatalyst Sol_pH_Neutral->CheckCatalyst Sol_Catalyst->CheckConcentration Sol_Concentration->CheckMolecule Sol_Molecule->End

Caption: Troubleshooting workflow for low-efficiency aminooxy labeling.

Data & Protocols

Catalyst Performance in Oxime Ligation

The choice of catalyst can dramatically impact reaction rates, especially under physiological conditions.

CatalystpHConcentration (mM)Typical Rate Enhancement (vs. Uncatalyzed)Reference
None7.0N/A1x (Baseline)[11]
Aniline7.010-100~6-40x[8][10][11]
Aniline4.5100Up to 400x[8]
p-phenylenediamine7.02-10~120x[11][12]
m-phenylenediamine7.0500~2.5x (with ketones)[13]
Experimental Protocols

Protocol 1: General Labeling of an Aldehyde-Containing Protein

This protocol provides a starting point for labeling a protein that already contains, or has been modified to contain, accessible aldehyde groups.

  • Protein Preparation:

    • Prepare the protein solution in an amine-free buffer (e.g., phosphate buffer) at a concentration of 3-15 mg/mL (20-100 µM).[14]

    • If starting with a glycoprotein, generate aldehyde groups by oxidizing the carbohydrate moieties. To do this, add sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM in an acidic buffer (e.g., 0.1 M sodium acetate, pH 5.5).[9][14] Incubate for 15-30 minutes on ice.

    • Quench the oxidation reaction by adding ethylene glycol to a final concentration of ~20 mM.

    • If necessary, perform a buffer exchange into a neutral reaction buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or ultrafiltration.[9]

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in an anhydrous solvent like DMSO to create a 50 mM stock solution.[9]

    • Prepare a 1 M aniline or p-phenylenediamine catalyst stock solution in the reaction buffer.

  • Labeling Reaction:

    • To the prepared protein solution, add the this compound stock solution to achieve a final 20- to 50-fold molar excess over the protein.[3]

    • Add the catalyst stock solution to achieve a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. For sterically hindered sites, longer incubation times (up to 24 hours) may be necessary.

  • Purification:

    • Remove excess, unreacted this compound and catalyst using size-exclusion chromatography (SEC) or dialysis.[7]

  • Analysis:

    • Confirm successful conjugation and assess purity via SDS-PAGE, mass spectrometry (MALDI-MS or LC-MS), or HPLC.[3][7]

Protocol 2: Optimizing Catalyst Concentration for a Hindered System

If steric hindrance is suspected, optimizing the catalyst concentration is a key step.

  • Setup Parallel Reactions: Prepare identical aliquots of your labeling reaction as described in Protocol 1 (Steps 1 & 2).

  • Create a Catalyst Gradient: Add varying final concentrations of your chosen catalyst (e.g., p-phenylenediamine) to each aliquot. A good range to test would be 0 mM, 2 mM, 10 mM, 50 mM, and 100 mM.

  • Incubation and Time Points: Incubate all reactions under the same conditions (temperature and time). Withdraw small samples from each reaction at several time points (e.g., 1 hr, 4 hr, 12 hr, 24 hr).

  • Quench and Analyze: Immediately quench the reaction in the withdrawn samples (e.g., by flash freezing or adding a quenching buffer). Analyze the extent of labeling for each sample by SDS-PAGE with densitometry or by LC-MS.[13]

  • Evaluate Results: Plot the percentage of labeled product versus time for each catalyst concentration. This will reveal the optimal catalyst level that provides the fastest and most complete reaction for your specific system.

References

Characterizing and resolving incomplete Aminooxy-PEG2-alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG2-alcohol reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the reaction of this compound with aldehydes or ketones to form an oxime linkage.

Q1: Why is my oxime ligation reaction resulting in a low yield?

Several factors can contribute to a low yield in an oxime ligation reaction. The most common culprits are suboptimal pH, inefficient catalysis, low reactant concentrations, reactant instability, and steric hindrance.[1]

  • Suboptimal pH: The reaction between an aminooxy group and a carbonyl group is pH-dependent. For uncatalyzed reactions, a slightly acidic environment (pH 4-5) is generally optimal.[1][2][3] At neutral pH, the reaction rate can be significantly slower, leading to incomplete conversion.[1][2]

  • Inefficient or No Catalyst: At neutral pH, the use of a nucleophilic catalyst is often crucial to accelerate the reaction.[1][2] Aniline and its derivatives, such as p-phenylenediamine, are effective catalysts.[2][4][5] The absence of a catalyst or the use of an inefficient one is a primary reason for low yields.[1]

  • Low Reactant Concentration: The kinetics of oxime ligation are dependent on the concentration of the reactants.[1] If the concentrations of your this compound and carbonyl-containing molecule are too low, the reaction will proceed slowly, resulting in an incomplete reaction and low yield.[1]

  • Reactant Instability: Aminooxy compounds can be highly reactive and sensitive.[6][7] It is recommended to use this compound immediately upon receipt.[6][7] The aminooxy group can degrade over time or react with impurities, such as acetone, that may be present in solvents.[1]

  • Steric Hindrance: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance around the carbonyl group.[1] If you are working with a ketone, you may experience slower reaction rates and lower yields.

Q2: How can I monitor the progress of my this compound reaction?

Monitoring the reaction progress is essential for optimization and determining the reaction endpoint. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring PEGylation reactions.[8]

    • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a molecule, SEC can be used to distinguish the PEGylated product from the unreacted protein or other starting materials.[][10]

    • Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can be used to separate the PEGylated product from unreacted starting materials and byproducts.[]

  • Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (HPLC-MS) provides detailed information about the reaction products, including their molecular weight and the degree of PEGylation.[11]

  • Charged Aerosol Detection (CAD): Since PEG and PEGylation reagents may lack a chromophore for UV detection, a charged aerosol detector can be used with HPLC to quantify all nonvolatile analytes.[12]

Q3: My reaction is slow even with a catalyst. What can I do to increase the reaction rate?

If your catalyzed reaction is still sluggish, consider the following strategies:

  • Increase Reactant and Catalyst Concentration: As a bimolecular reaction, increasing the concentration of both the reactants and the catalyst will increase the reaction rate.[1]

  • Increase Temperature: For time-sensitive applications, increasing the reaction temperature can significantly accelerate the ligation. For instance, reactions have been reported to reach completion in as little as 5 minutes at 75°C.[1][4][5]

  • Optimize Solvent Conditions: While aqueous buffers are common, the use of organic co-solvents can sometimes enhance reaction rates.[1]

  • Consider a More Efficient Catalyst: For particularly challenging ligations, such as those involving ketones, a more efficient catalyst like p-phenylenediamine may be beneficial.[2]

Q4: How do I remove unreacted this compound and other byproducts from my final product?

Purification is a critical step to obtain a homogenous PEGylated product. Several techniques are available:

  • Size-Exclusion Chromatography (SEC): This is a very effective method for removing low-molecular-weight byproducts, unreacted PEG, and native proteins from the larger PEGylated product.[][10]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change in charge can be exploited to separate the PEGylated product from the unreacted protein using IEX.[]

  • Ultrafiltration: This technique can be used in a two-stage process. The first stage can remove unreacted protein and small byproducts, while the second stage can remove unreacted PEG.[13]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful supplementary purification method.[]

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data to aid in the optimization of your this compound reactions.

Table 1: Influence of pH on Oxime Ligation

pH RangeReaction RateNotes
4-5Optimal (uncatalyzed)Balances fast dehydration of the hemiaminal intermediate with minimal protonation of the aminooxy nucleophile.[1][2][3]
6.5-7.5Slow (uncatalyzed)Often requires a catalyst for efficient reaction.[1][2][14]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystRelative Rate Enhancement (vs. uncatalyzed)Typical Concentration
AnilineUp to 40-fold10 mM
p-PhenylenediamineUp to 120-fold (19-fold faster than aniline)2-10 mM

Note: Rate enhancements are dependent on specific reactants and conditions.[2][15]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

  • Prepare Reactants:

    • Dissolve the carbonyl-containing molecule in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5, or phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).[14] It is recommended to use this reagent immediately.[6][7]

  • Reaction Setup:

    • Add the this compound solution to the solution of the carbonyl-containing molecule. A molar excess of the PEG reagent is often used.

    • If using a catalyst (recommended for neutral pH), add the catalyst (e.g., aniline or p-phenylenediamine) to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle stirring.

    • Monitor the reaction progress using an appropriate analytical technique such as HPLC.

  • Purification:

    • Once the reaction is complete, purify the PEGylated product using a suitable method like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted reagents and byproducts.[][10]

Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)

  • System Preparation:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Injection and Analysis:

    • Inject the prepared sample onto the SEC column.

    • Monitor the elution profile using a UV detector (if applicable) and/or a charged aerosol detector.[12]

    • The PEGylated product, having a larger hydrodynamic radius, will elute earlier than the unreacted starting materials.[]

Visual Guides

The following diagrams illustrate key concepts and workflows related to this compound reactions.

Oxime_Ligation_Pathway Aminooxy This compound (H2N-O-R1) Intermediate Hemiaminal Intermediate Aminooxy->Intermediate + Carbonyl Aldehyde/Ketone (R2-C=O) Carbonyl->Intermediate + Product Oxime Product (R2-C=N-O-R1) Intermediate->Product - H2O Catalyst Catalyst (e.g., Aniline) Catalyst->Intermediate Accelerates

Caption: Mechanism of oxime ligation.

Experimental_Workflow Start Start: Prepare Reactants Reaction Perform Oxime Ligation Start->Reaction Monitoring Monitor Reaction Progress (e.g., HPLC) Reaction->Monitoring Decision Reaction Complete? Monitoring->Decision Decision->Reaction No Purification Purify Product (e.g., SEC, IEX) Decision->Purification Yes Characterization Characterize Final Product (e.g., MS, HPLC) Purification->Characterization End End: Purified Product Characterization->End

Caption: General experimental workflow.

Troubleshooting_Guide Start Low Reaction Yield? Check_pH Is pH optimal (4-5 uncatalyzed, or neutral with catalyst)? Start->Check_pH Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Catalyst Using an efficient catalyst at neutral pH? Check_pH->Check_Catalyst Yes Success Improved Yield Adjust_pH->Success Add_Catalyst Add/change catalyst (e.g., p-phenylenediamine) Check_Catalyst->Add_Catalyst No Check_Concentration Are reactant concentrations sufficient? Check_Catalyst->Check_Concentration Yes Add_Catalyst->Success Increase_Concentration Increase reactant/catalyst concentration Check_Concentration->Increase_Concentration No Check_Reagents Are reagents fresh and pure? Check_Concentration->Check_Reagents Yes Increase_Concentration->Success Use_New_Reagents Use fresh this compound Check_Reagents->Use_New_Reagents No Check_Reagents->Success Yes Use_New_Reagents->Success

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Confirming Aminooxy-PEG2-alcohol Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of biomolecule conjugation is a critical step in the development of novel therapeutics and diagnostics. The covalent attachment of an Aminooxy-PEG2-alcohol linker to a target molecule, typically through a stable oxime bond with an aldehyde or ketone group, requires rigorous analytical validation. This guide provides a comparative overview of the primary analytical methods used to confirm this conjugation, complete with experimental protocols and supporting data to aid in method selection and implementation.

Executive Summary of Analytical Techniques

The confirmation of this compound conjugation relies on a suite of analytical techniques, each providing unique insights into the success of the reaction and the purity of the final product. The primary methods employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Analytical MethodInformation ProvidedKey AdvantagesKey Limitations
Mass Spectrometry (MS) Molecular weight of the conjugate, confirmation of covalent bond formation, degree of PEGylation, identification of conjugation sites.High sensitivity and accuracy for mass determination. Can identify specific sites of conjugation through peptide mapping.Polydispersity of larger PEGs can complicate spectra. Ionization suppression effects can occur.
¹H NMR Spectroscopy Confirmation of covalent bond formation through chemical shift changes. Quantification of conjugation efficiency and degree of PEGylation.Non-destructive. Provides detailed structural information. Can be quantitative.Lower sensitivity compared to MS. Signal overlap can be an issue with complex molecules.
HPLC Separation of conjugated from unconjugated species. Purity assessment. Quantification of reaction components.High resolving power for complex mixtures. Well-established and robust. Can be coupled with other detectors (e.g., MS, ELSD).Does not directly provide structural information. Method development can be time-consuming.

Comparative Analysis of Key Performance Metrics

MetricMass Spectrometry¹H NMR SpectroscopyHPLC
Sensitivity High (picomole to femtomole)Low to Moderate (nanomole to micromole)Moderate to High (nanomole to picomole)
Resolution High (isotopic resolution possible)High (for resolving distinct proton signals)High (for separating different species)
Quantitative Accuracy Semi-quantitative to quantitative (with standards)QuantitativeHighly quantitative (with standards)
Throughput Moderate to HighLow to ModerateHigh
Cost (Instrument) HighHighModerate

Experimental Workflows and Logical Relationships

A systematic approach is essential for the comprehensive characterization of an this compound conjugate. The following diagram illustrates a typical workflow, starting from the conjugation reaction to the final confirmation.

Experimental Workflow for Conjugation Confirmation A Conjugation Reaction: Molecule + this compound B Initial Reaction Check: TLC / Crude MS A->B Reaction Mixture C Purification of Conjugate B->C Proceed if reaction is promising D HPLC Analysis: - Purity Assessment - Separation of Conjugate C->D Purified Sample E Mass Spectrometry Analysis: - Molecular Weight Confirmation - Degree of PEGylation C->E Purified Sample F NMR Spectroscopy Analysis: - Structural Confirmation - Conjugation Efficiency C->F Purified Sample G Comprehensive Characterization Report D->G E->G F->G

Caption: A logical workflow for the synthesis, purification, and multi-technique characterization of an this compound conjugate.

Key Experimental Protocols

Mass Spectrometry: Confirmation of Conjugate Mass

Mass spectrometry is a cornerstone technique for confirming the successful covalent attachment of the this compound linker by verifying the expected molecular weight increase of the target molecule.

Protocol: MALDI-TOF Mass Spectrometry

  • Sample Preparation :

    • Dissolve the purified conjugate in a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA in water) to a final concentration of 1 mg/mL.

    • Prepare a matrix solution (e.g., 10 mg/mL sinapinic acid or α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA).

    • Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).

  • Spotting :

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition :

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear or reflector mode, depending on the mass of the conjugate.

    • Calibrate the instrument using appropriate standards.

  • Data Analysis :

    • Identify the peak corresponding to the molecular ion of the conjugate. The mass should be equal to the mass of the starting molecule plus the mass of the this compound linker (121.14 Da) minus the mass of water (18.02 Da) lost during oxime bond formation.

¹H NMR Spectroscopy: Structural Verification and Quantification

¹H NMR spectroscopy provides detailed structural information, confirming the formation of the oxime bond and allowing for the quantification of conjugation efficiency.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation :

    • Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).

    • Add an internal standard with a known concentration if quantification is desired.

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis :

    • Identify the characteristic proton signals of the PEG linker, typically in the range of 3.5-4.5 ppm.

    • Look for the disappearance of the aldehyde proton signal (around 9-10 ppm) of the starting molecule and the appearance of the oxime proton signal (around 7-8 ppm).

    • To determine the degree of PEGylation, compare the integration of a characteristic proton signal from the PEG linker to a well-resolved proton signal from the parent molecule with a known number of protons.[1][2]

HPLC: Purity Assessment and Separation

HPLC is essential for separating the conjugated product from unreacted starting materials and other impurities, thereby assessing the purity of the final product.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions :

    • Column : C4 or C18 reversed-phase column (e.g., Jupiter 300 C4, 5 µm, 300 Å).[3]

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate : 1 mL/min.

    • Detection : UV absorbance at 220 nm and 280 nm.

    • Column Temperature : 45 °C.[3]

  • Sample Preparation :

    • Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Injection and Analysis :

    • Inject 10-20 µL of the sample.

    • Analyze the chromatogram to identify peaks corresponding to the unconjugated molecule, the this compound, and the final conjugate. The conjugate will typically have a different retention time than the starting materials.

Protocol: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is useful for separating the larger PEGylated conjugate from smaller unreacted components.[]

  • Mobile Phase Preparation :

    • A phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4).

  • Chromatographic Conditions :

    • Column : A suitable SEC column for the expected molecular weight range of the conjugate.

    • Flow Rate : An isocratic flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).

    • Detection : UV absorbance at 280 nm.

  • Analysis :

    • The PEGylated conjugate will elute earlier than the unconjugated protein due to its larger size.[5]

Conclusion

A multi-faceted analytical approach is imperative for the robust confirmation of this compound conjugation. Mass spectrometry provides definitive evidence of covalent modification and molecular weight, while ¹H NMR offers structural confirmation and quantitative insights into conjugation efficiency. HPLC is indispensable for assessing purity and separating the desired product from reaction components. By employing these methods in a complementary fashion, researchers can ensure the quality, consistency, and reliability of their bioconjugates, paving the way for successful downstream applications in research and drug development.

References

Determining Drug-to-Antibody Ratio: A Mass Spectrometry-Based Comparison Featuring Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of Antibody-Drug Conjugates (ADCs), profoundly influencing their efficacy and safety profiles. Accurate and robust analytical methods for DAR determination are therefore paramount throughout the ADC development pipeline. This guide provides a comparative overview of mass spectrometry-based methods for DAR analysis, with a special focus on ADCs generated using site-specific conjugation via Aminooxy-PEG2-alcohol and oxime ligation. We will delve into detailed experimental protocols, present comparative data, and explore alternative methodologies.

The Role of this compound in Site-Specific ADC Conjugation

This compound is a bifunctional linker that plays a key role in the generation of homogeneous ADCs. Its aminooxy group reacts specifically with a carbonyl group (an aldehyde or ketone) introduced into the antibody backbone, forming a stable oxime linkage. This "click chemistry" approach allows for precise control over the conjugation site and stoichiometry, leading to ADCs with a uniform DAR.

One common strategy to introduce a carbonyl group for oxime ligation is the incorporation of the unnatural amino acid p-acetylphenylalanine (pAcPhe) into the antibody sequence at a specific site through genetic engineering. The ketone group on pAcPhe serves as a chemical handle for conjugation with a linker like this compound, which in turn is attached to the cytotoxic payload.

Mass Spectrometry for DAR Determination: A Comparative Analysis

Mass spectrometry (MS) has emerged as a powerful and versatile tool for the characterization of ADCs, offering high resolution and mass accuracy to differentiate various drug-loaded species.[1] When coupled with liquid chromatography (LC), it provides a robust platform for DAR determination. Here, we compare two primary LC-MS approaches for analyzing ADCs prepared with this compound: Native Size-Exclusion Chromatography-Mass Spectrometry (Native SEC-MS) and Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) of the reduced ADC. We also compare these MS-based methods with the more traditional Hydrophobic Interaction Chromatography (HIC).

Data Presentation: Quantitative Comparison of DAR Determination Methods
Analytical MethodPrincipleSample TreatmentThroughputKey AdvantagesKey LimitationsTypical Average DAR Variation (vs. Reference)
Native SEC-MS Separation by size under non-denaturing conditions followed by mass determination of the intact ADC.Minimal, buffer exchange to volatile salts (e.g., ammonium acetate).[2]High- Preserves the native structure of the ADC.- Provides direct measurement of the intact ADC mass and distribution of drug-loaded species.[3]- High resolution allows for accurate mass measurement and DAR calculation.- May not resolve different positional isomers.- Requires specialized instrumentation for high mass detection.± 0.1 DAR units[3]
RPLC-MS (Reduced) Separation of light and heavy chains under denaturing conditions, followed by mass determination of each chain.Reduction of interchain disulfide bonds (e.g., with DTT).[4]Medium- Provides information on the drug distribution on light and heavy chains.- Compatible with standard LC-MS instrumentation.- Indirect measurement of the intact ADC's DAR.- Denaturing conditions can lead to loss of non-covalently bound species.± 0.2 DAR units
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the ADC species. The more drugs attached, the more hydrophobic the ADC.None, analysis in non-denaturing buffer.Medium- Orthogonal method to MS.- Good resolution of different drug-loaded species.[5]- Indirect detection (UV), requiring assumptions about extinction coefficients.- Not directly compatible with MS due to non-volatile salts.Reference Method

Experimental Protocols

Protocol 1: Site-Specific ADC Generation via Oxime Ligation with this compound

This protocol describes the conjugation of an this compound-payload to an antibody containing a p-acetylphenylalanine (pAcPhe) residue.

Materials:

  • Antibody with incorporated pAcPhe (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound functionalized with the desired payload

  • Aniline (catalyst)

  • Acetate buffer (0.1 M, pH 4.5)

  • Desalting columns (e.g., PD-10)

Procedure:

  • Buffer Exchange: Exchange the antibody into acetate buffer (0.1 M, pH 4.5) using a desalting column. Adjust the antibody concentration to 1-5 mg/mL.

  • Ligation Reaction: Add the this compound-payload to the antibody solution at a 10-20 fold molar excess. Add aniline to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 16-24 hours with gentle agitation.

  • Purification: Remove the excess payload-linker and other reagents by size-exclusion chromatography (SEC) or using desalting columns, exchanging the buffer back to a formulation buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the purified ADC by Native SEC-MS to determine the average DAR and assess the homogeneity of the conjugate.

Protocol 2: DAR Determination by Native Size-Exclusion Chromatography-Mass Spectrometry (Native SEC-MS)

This protocol is suitable for the analysis of the intact, site-specifically conjugated ADC.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of high mass detection.

  • Size-Exclusion Chromatography (SEC) column suitable for monoclonal antibodies.

LC Conditions:

  • Mobile Phase: 100 mM Ammonium Acetate, pH 6.9[2]

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 25-30 °C

  • Injection Volume: 1-5 µg of ADC

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: 150 - 200 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 350 °C

  • Mass Range: m/z 1000 - 10,000[2]

Data Analysis:

  • Deconvolution: The raw mass spectrum, which shows a series of multiply charged ions for each DAR species, is deconvoluted using software such as MaxEnt1 or similar algorithms to obtain the zero-charge mass spectrum. This spectrum will show distinct peaks corresponding to the unconjugated antibody (DAR 0), and the antibody conjugated with one (DAR 1), two (DAR 2), and so on, drug-linker moieties.

  • DAR Calculation: The average DAR is calculated from the deconvoluted spectrum using the following formula:

    Average DAR = Σ (Intensity of each DAR species × Number of drugs for that species) / Σ (Intensity of all DAR species) [3]

    For a site-specific ADC with two conjugation sites, the expected major species would be DAR 2.

Protocol 3: DAR Determination by Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) of Reduced ADC

This protocol provides information on the drug load on the individual light and heavy chains.

Sample Preparation:

  • Reduction: To approximately 100 µg of the ADC (at 1 mg/mL), add dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubation: Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.

LC Conditions:

  • Column: Reversed-phase column suitable for proteins (e.g., C4)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from ~20% to 80% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 60-80 °C

MS Conditions:

  • Ionization Mode: ESI+

  • Standard parameters for protein analysis.

Data Analysis:

  • Deconvolution: Deconvolute the mass spectra corresponding to the light chain and heavy chain peaks in the chromatogram to determine their respective masses.

  • DAR Calculation: The number of drugs on each chain is determined by the mass shift from the unconjugated chain. The average DAR of the intact ADC is then calculated based on the relative abundance of the conjugated and unconjugated chains.

Mandatory Visualizations

ADC_Conjugation_Workflow cluster_antibody Antibody Engineering cluster_linker Linker-Payload Synthesis cluster_conjugation Site-Specific Conjugation mAb Monoclonal Antibody (with pAcPhe) reaction Oxime Ligation mAb->reaction linker This compound payload Cytotoxic Payload linker->payload Conjugation linker_payload Aminooxy-Linker-Payload linker_payload->reaction ADC Homogeneous ADC reaction->ADC DAR_Analysis_Workflow cluster_native Native SEC-MS cluster_rplc RPLC-MS (Reduced) cluster_data Data Analysis ADC_Sample ADC Sample SEC Size-Exclusion Chromatography ADC_Sample->SEC Reduction Reduction (DTT) ADC_Sample->Reduction NativeMS Native Mass Spectrometry (Intact Mass) SEC->NativeMS Deconvolution Deconvolution of Spectra NativeMS->Deconvolution RPLC Reversed-Phase LC (Chain Separation) Reduction->RPLC MS Mass Spectrometry (Chain Mass) RPLC->MS MS->Deconvolution DAR_Calc Average DAR Calculation Deconvolution->DAR_Calc

References

The Stability Showdown: Oxime Linkages vs. The Field in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linkage chemistry is a critical decision in the design of bioconjugates, directly impacting their stability, efficacy, and safety. An ideal linker must be robust enough to withstand the physiological conditions of systemic circulation, preventing premature payload release, yet allow for controlled cleavage or maintain integrity at the target site. This guide provides an objective comparison of the stability of oxime linkages against other prevalent bioconjugation chemistries—hydrazone, thioether, and amide bonds—supported by experimental data and detailed methodologies.

The oxime linkage, formed by the reaction of an aminooxy group with an aldehyde or ketone, has gained prominence due to its notable stability. However, a thorough evaluation of its performance relative to other widely used linkages is essential for informed decision-making in bioconjugate design.

Quantitative Comparison of Covalent Bond Stability

The hydrolytic stability of a covalent bond is a key determinant of its suitability for in vivo applications. The following table summarizes available quantitative data on the stability of oxime, hydrazone, thioether (maleimide-thiol adduct), and amide bonds. It is important to note that direct comparisons can be challenging as stability is highly dependent on the specific molecular context and experimental conditions.

Linkage TypeFormed BondHalf-life (t½)Rate Constant (k)ConditionsKey Stability Characteristics
Oxime C=N-O~12 days8.0 x 10⁻⁷ s⁻¹pD 7.0Significantly more stable than hydrazones; hydrolysis is acid-catalyzed and slow at neutral pH.[1]
Hydrazone C=N-NH~2 hours (acetylhydrazone)9.6 x 10⁻⁵ s⁻¹pD 7.0Stability is influenced by substituents and pH; generally less stable than oximes.[1]
Thioether (Maleimide-thiol)Succinimidyl ThioetherHours to days (un-stabilized)VariesPhysiological pH, 37°CSusceptible to retro-Michael reaction leading to deconjugation; can be stabilized by hydrolysis of the succinimide ring or use of next-generation maleimides.[2][3][4]
Amide CO-NH~7 years (estimated)~3.2 x 10⁻¹¹ s⁻¹pH 7, 25°CExceptionally stable to hydrolysis under physiological conditions.[5]

Disclaimer: The data presented is compiled from various sources and should be considered illustrative. Direct comparison requires identical experimental conditions.

In-Depth Linkage Analysis

Oxime Linkage: The oxime bond is characterized by its significant stability in aqueous environments and at physiological pH compared to analogous linkages like hydrazones.[6] This robustness makes it a favorable option for bioconjugates requiring long circulation times. The formation of oximes is a chemoselective reaction, though it can be slow at neutral pH without a catalyst.[6]

Hydrazone Linkage: Hydrazone bonds are generally more labile than oximes, particularly under acidic conditions.[7] This pH-dependent instability can be exploited for controlled drug release in the acidic microenvironment of tumors or within endosomes and lysosomes. However, their lower stability in circulation can lead to premature drug release and potential off-target toxicity.

Thioether Linkage (from Maleimide-Thiol Reaction): The Michael addition reaction between a maleimide and a thiol is a widely used bioconjugation strategy due to its speed and specificity for cysteine residues. However, the resulting succinimidyl thioether linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the bloodstream.[2] This can lead to payload exchange and loss of the bioconjugate's integrity. Strategies to mitigate this instability include hydrolysis of the succinimide ring or the use of next-generation maleimides that form more stable linkages.[3][4]

Amide Linkage: Amide bonds are exceptionally stable under physiological conditions, with an estimated half-life of years.[5] This makes them an excellent choice for applications requiring a permanent linkage. However, the formation of amide bonds often requires harsher conditions or the use of coupling agents, which can be detrimental to sensitive biomolecules.

Mandatory Visualizations

To visually represent the discussed chemical linkages and a typical experimental workflow for stability assessment, the following diagrams have been generated using Graphviz (DOT language).

Caption: Chemical structures of common bioconjugation linkages.

G cluster_prep Sample Preparation cluster_incubation Stability Assay cluster_analysis Analysis cluster_data Data Interpretation prep Prepare bioconjugates with different linkages incubate Incubate bioconjugates in human plasma at 37°C prep->incubate timepoint Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72h) incubate->timepoint quench Quench reaction and precipitate plasma proteins timepoint->quench centrifuge Centrifuge to remove precipitated proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze quantify Quantify intact bioconjugate and released payload analyze->quantify calculate Calculate half-life (t½) and degradation rate quantify->calculate compare Compare stability of different linkages calculate->compare

Caption: Experimental workflow for comparing bioconjugate stability.

Experimental Protocols

Accurate assessment of linker stability is paramount in the development of bioconjugates. The following is a detailed methodology for assessing bioconjugate stability in plasma.

Protocol: Determination of Bioconjugate Stability in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for comparing the stability of different bioconjugate linkages in a physiologically relevant matrix.

Objective: To measure the rate of degradation or payload release of a bioconjugate in human plasma over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Bioconjugates with different linkages (e.g., oxime, stabilized thioether, amide)

  • Human plasma (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (a stable, non-endogenous molecule with similar properties to the payload)

  • Protein precipitation solution (e.g., ACN with 1% FA)

  • Microcentrifuge tubes

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Bioconjugate Stock Solutions:

    • Prepare stock solutions of each bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the bioconjugate stock solution into the pre-warmed plasma to a final concentration of, for example, 100 µg/mL.

    • Gently mix and immediately take a time point zero (T=0) aliquot.

    • Incubate the remaining plasma-bioconjugate mixture at 37°C.

    • Collect aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48, 72, and 168 hours).

  • Sample Processing:

    • For each aliquot, transfer a known volume (e.g., 50 µL) to a clean microcentrifuge tube.

    • Add the internal standard.

    • Add 3-4 volumes of ice-cold protein precipitation solution (e.g., 150-200 µL of ACN with 1% FA).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method to detect and quantify the intact bioconjugate (if feasible) and/or the released payload.

    • Use appropriate chromatography (e.g., reversed-phase or size-exclusion) to separate the analyte of interest from other components.

    • Optimize mass spectrometry parameters for the detection of the parent and fragment ions of the analyte and internal standard.

    • Generate a standard curve for the payload in processed plasma to enable accurate quantification.

  • Data Analysis:

    • Quantify the concentration of the intact bioconjugate or released payload at each time point.

    • Plot the concentration of the intact bioconjugate versus time.

    • Calculate the half-life (t½) of the bioconjugate by fitting the data to an appropriate kinetic model (e.g., first-order decay).

    • Compare the half-lives of the bioconjugates with different linkages to determine their relative stability.

Conclusion

The choice of a bioconjugation linkage is a critical parameter that can dictate the success or failure of a biotherapeutic. While oxime linkages offer a significant stability advantage over traditional hydrazones, making them suitable for applications requiring long in vivo circulation, they are not as inert as amide bonds. Thioether linkages derived from maleimides, while popular for their ease of formation, require careful consideration and potential modification to ensure adequate stability for in vivo use. Ultimately, the optimal linkage chemistry depends on the specific requirements of the bioconjugate, including its intended mechanism of action, desired pharmacokinetic profile, and the nature of the biomolecule and payload. A thorough understanding of the stability of different linkages, supported by robust experimental data, is essential for the rational design of effective and safe bioconjugates.

References

A Head-to-Head Comparison: Aminooxy-PEG2-alcohol vs. Maleimide Chemistry for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic conjugation of molecules to proteins is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced imaging agents, and novel research tools. The choice of conjugation chemistry is paramount, directly impacting the homogeneity, stability, and ultimately, the efficacy and safety of the final product. This guide provides an objective comparison of two widely used bioconjugation strategies: aminooxy chemistry, specifically utilizing Aminooxy-PEG2-alcohol, and maleimide chemistry. We will delve into their mechanisms, compare their performance based on available data, and provide detailed experimental protocols.

At a Glance: Key Differences

FeatureThis compound ChemistryMaleimide Chemistry
Target Residue Aldehydes or ketonesThiols (Sulfhydryls) on Cysteine Residues
Site-Specificity High (can be introduced site-specifically)Moderate to High (targets less abundant cysteines)
Linkage Formed Oxime bondThiosuccinimide thioether bond
Linkage Stability Highly stableSusceptible to retro-Michael reaction and thiol exchange
Reaction pH Mildly acidic to neutral (pH 4.5-7.5)Neutral (pH 6.5-7.5)
Need for Protein Modification Often requires introduction of a carbonyl groupOften requires reduction of native disulfides

Mechanism of Action

Aminooxy Chemistry: The Power of the Oxime Bond

Aminooxy chemistry relies on the reaction between an aminooxy group (-O-NH2) and a carbonyl group (an aldehyde or a ketone) to form a highly stable oxime linkage.[1] This reaction is a type of ligation, often referred to as "click chemistry" due to its high efficiency and specificity under mild, aqueous conditions.[2]

For protein conjugation, the target protein often needs to be modified to introduce a carbonyl group. A common method for glycoproteins is the mild oxidation of carbohydrate moieties using sodium periodate to generate aldehydes.[3] Alternatively, aldehyde or ketone functionalities can be introduced at specific sites through genetic engineering. The this compound reagent then reacts with this carbonyl group, forming the stable oxime bond. The inclusion of a short polyethylene glycol (PEG2) spacer can improve the solubility and reduce potential steric hindrance of the conjugate.

Maleimide Chemistry: Targeting Cysteine's Thiol Group

Maleimide chemistry targets the sulfhydryl (thiol) group of cysteine residues.[4] Cysteine is a relatively low-abundance amino acid, which allows for more selective conjugation compared to targeting more common residues like lysine.[5] The reaction is a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable thiosuccinimide thioether bond.[6]

This reaction is highly efficient and proceeds rapidly at neutral pH (6.5-7.5).[7] To make cysteine residues available for conjugation, it is often necessary to first reduce existing disulfide bonds within the protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7]

Performance Comparison: A Data-Driven Analysis

ParameterThis compound ChemistryMaleimide Chemistry
Conjugation Efficiency Often described as high-yielding or quantitative under optimal conditions.[8] Can achieve drug-to-antibody ratios (DARs) of 1.3 to 1.9 on oxidized antibodies.[9]Yields can be high, with reports of ~70% to over 85% for mono-PEGylated products on engineered proteins.[4][10] For antibodies, maleimide-thiol ratios of 5:1 to 16:1 have been used.[11]
Linkage Stability Highly Stable: The oxime bond is significantly more stable to hydrolysis than hydrazone linkages.[1] One study found the rate constant for oxime hydrolysis to be nearly 1000-fold lower than for simple hydrazones.[9]Potentially Labile: The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like glutathione.[12][13] The half-life of maleimide conjugates can range from hours to days depending on the specific molecule and conditions.[5]
Reaction Kinetics Reaction can be slow at neutral pH but is accelerated under mildly acidic conditions (pH 4-5) and with catalysts like aniline.[8][14] With catalysis, reactions can be completed in minutes.[14]The reaction is generally fast at neutral pH, often complete within 1-2 hours at room temperature.[7]
Specificity & Homogeneity High: By controlling the introduction of the carbonyl group, highly homogeneous conjugates can be produced.[9]Moderate to High: While more specific than lysine conjugation, targeting native cysteines from reduced disulfides can lead to a heterogeneous mixture of products. Site-specifically engineered cysteines can produce highly homogeneous conjugates.[15]

Experimental Protocols

This compound Conjugation to a Glycoprotein

This protocol is a generalized procedure and may require optimization for specific proteins.

Materials:

  • Glycoprotein to be labeled

  • This compound

  • 10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • Sodium periodate (NaIO₄)

  • Aniline (optional, as a catalyst)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction solvent (e.g., PBS, DMSO)

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Oxidation of Carbohydrates:

    • Add 1/10th volume of 10X Reaction Buffer to the protein solution.

    • Add 1/10th volume of freshly prepared sodium periodate solution (e.g., 100 mM in water).

    • Incubate for 30 minutes on ice in the dark.

    • Quench the reaction by adding an excess of a diol (e.g., glycerol).

    • Remove excess reagents by buffer exchange (e.g., dialysis or desalting column) into a neutral buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add a molar excess (e.g., 20-50 fold) of the this compound solution to the oxidized protein.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification:

    • Purify the conjugate from excess reagents using size-exclusion chromatography or another suitable method.

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling (DOL) and confirm conjugation (e.g., via SDS-PAGE, mass spectrometry).

Maleimide Conjugation to a Cysteine-Containing Protein

This protocol is a generalized procedure and may require optimization for specific proteins.

Materials:

  • Cysteine-containing protein

  • Maleimide-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.0-7.5, degassed)

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction solvent (e.g., DMSO or DMF for the maleimide reagent)

Procedure:

  • Protein Preparation: Dissolve the protein in degassed reaction buffer at a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional):

    • If targeting cysteines involved in disulfide bonds, add a 10-50 fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF.

    • Add a 10-20 fold molar excess of the maleimide solution to the protein solution while gently stirring.[7]

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.

  • Quenching:

    • Add a molar excess of a free thiol (e.g., cysteine) to quench any unreacted maleimide.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography or another suitable method.

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling (DOL) and confirm conjugation (e.g., via SDS-PAGE, mass spectrometry).

Visualizing the Workflows and Mechanisms

Aminooxy_Conjugation_Workflow cluster_prep Protein Preparation cluster_conj Conjugation cluster_purify Purification & Analysis Protein_Solution Glycoprotein in Buffer Oxidation Add NaIO4 (30 min, on ice) Protein_Solution->Oxidation Quench Quench with Diol Oxidation->Quench Buffer_Exchange Buffer Exchange (pH 7.4) Quench->Buffer_Exchange Add_Aminooxy Add this compound (2-4h, RT) Buffer_Exchange->Add_Aminooxy Purification Purification (SEC) Add_Aminooxy->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: Experimental workflow for aminooxy conjugation.

Maleimide_Conjugation_Workflow cluster_prep Protein Preparation cluster_conj Conjugation cluster_purify Purification & Analysis Protein_Solution Protein in Degassed Buffer Reduction Add TCEP (optional) (30-60 min, RT) Protein_Solution->Reduction Add_Maleimide Add Maleimide Reagent (1-2h, RT) Reduction->Add_Maleimide Quench Quench with Cysteine Add_Maleimide->Quench Purification Purification (SEC) Quench->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: Experimental workflow for maleimide conjugation.

Reaction_Mechanisms cluster_aminooxy Aminooxy Chemistry cluster_maleimide Maleimide Chemistry Protein_Aldehyde Protein-CHO Oxime_Product Protein-CH=N-O-PEG-R Protein_Aldehyde->Oxime_Product + Aminooxy_PEG H2N-O-PEG-R Aminooxy_PEG->Oxime_Product Protein_Thiol Protein-SH Thioether_Product Protein-S-Thiosuccinimide-R Protein_Thiol->Thioether_Product + Maleimide_Reagent Maleimide-R Maleimide_Reagent->Thioether_Product

Caption: Reaction mechanisms for aminooxy and maleimide conjugation.

Conclusion and Recommendations

Both this compound and maleimide chemistries are powerful tools for protein conjugation, each with distinct advantages and disadvantages.

This compound chemistry is the preferred method when:

  • Linkage stability is paramount: The oxime bond is exceptionally stable, making it ideal for applications requiring long-term stability in vivo.

  • High site-specificity and homogeneity are critical: The ability to introduce a carbonyl group at a specific site allows for the production of well-defined, homogeneous conjugates.

  • The target protein is a glycoprotein that can be easily oxidized.

Maleimide chemistry is a suitable choice when:

  • Rapid conjugation is required: The reaction is generally faster than uncatalyzed aminooxy ligation.

  • The protein has accessible cysteine residues, either naturally or through engineering.

  • Potential instability of the thiosuccinimide linkage is acceptable or can be mitigated, for example, in applications with shorter in vivo half-lives or through the use of next-generation maleimides designed for increased stability.

Ultimately, the optimal choice of conjugation chemistry depends on the specific protein, the nature of the molecule to be conjugated, and the intended application of the final product. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate method to achieve their desired bioconjugate with the required purity, stability, and functionality.

References

A Comparative Guide to Crosslinker Chemistry: Aminooxy-PEG2-alcohol vs. NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that profoundly impacts the stability, efficacy, and specificity of bioconjugates. This guide provides an objective comparison of two popular crosslinking chemistries: Aminooxy-PEG2-alcohol, which forms oxime bonds, and N-hydroxysuccinimide (NHS) esters, which form amide bonds. We will delve into their respective reaction mechanisms, stability, and specificity, supported by experimental data and detailed protocols to aid in making an informed choice for your specific application.

Introduction to Crosslinking Chemistries

This compound belongs to a class of alkoxyamine-containing reagents that react with carbonyl groups (aldehydes or ketones) to form a highly stable oxime linkage.[1][2][3] This bioorthogonal reaction is known for its high chemoselectivity, proceeding efficiently under mild aqueous conditions.[4][5] The inclusion of a short polyethylene glycol (PEG) spacer enhances aqueous solubility.

NHS esters are one of the most common types of amine-reactive crosslinkers.[6][7] They react with primary amino groups, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[8][] The reaction is typically carried out in a slightly basic pH environment.[10]

Head-to-Head Comparison: Performance and Properties

FeatureThis compound (Oxime Ligation)NHS Ester (Amide Bond Formation)
Target Functional Group Aldehydes and KetonesPrimary Amines
Resulting Linkage Oxime BondAmide Bond
Reaction pH 6.5 - 7.5 (Optimal)[1]7.0 - 9.0 (Optimal 8.3-8.5)[7][10]
Chemoselectivity High: Reacts specifically with carbonyls, avoiding common functional groups in proteins.[4][5]Moderate: Primarily reacts with primary amines, but side reactions with serine, threonine, and tyrosine have been reported.[11][12]
Linkage Stability Very High: Oxime bonds are significantly more stable to hydrolysis than hydrazones and imines.[1][5][13]High: Amide bonds are generally stable.
Hydrolytic Stability of Reagent Aminooxy compounds are reactive and sensitive; immediate use is recommended.[14]Susceptible to hydrolysis, especially at higher pH, which competes with the primary reaction. Half-life can be as short as 10 minutes at pH 8.6.[7][15]
Catalyst Often accelerated by catalysts like aniline.[4][5]Generally does not require a catalyst.
Bioorthogonality High: The reaction partners are generally absent in biological systems, minimizing off-target reactions.[4]Low: Primary amines are abundant on the surface of proteins.

Reaction Mechanisms and Workflows

The fundamental difference in their reaction targets dictates the overall workflow for bioconjugation. Aminooxy chemistry often requires the introduction of a carbonyl group onto one of the molecules, whereas NHS ester chemistry directly targets naturally occurring amines.

This compound Reaction Pathway

The reaction between an aminooxy group and an aldehyde to form a stable oxime bond is a cornerstone of bioorthogonal chemistry.

Aminooxy_Reaction cluster_reactants Reactants cluster_product Product MoleculeA Molecule-CHO (Aldehyde) Conjugate Molecule-CH=N-O-PEG2-Alcohol (Oxime Linkage) MoleculeA->Conjugate + MoleculeB H2N-O-PEG2-Alcohol (this compound) MoleculeB->Conjugate pH 6.5-7.5 (Aniline catalyst)

Caption: Reaction of an aldehyde with this compound to form a stable oxime bond.

NHS Ester Reaction Pathway

NHS esters react with primary amines through nucleophilic acyl substitution to create a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products MoleculeA Molecule-NHS (NHS Ester) Conjugate Molecule-CO-NH-Protein (Amide Bond) MoleculeA->Conjugate + MoleculeB Protein-NH2 (Primary Amine) MoleculeB->Conjugate pH 7.0-9.0 Byproduct NHS Experimental_Workflow cluster_aminooxy This compound Workflow cluster_nhs NHS Ester Workflow A1 Oxidize Antibody Sugars (e.g., with sodium periodate) to generate aldehydes A2 Buffer Exchange to pH 6.5-7.5 A1->A2 A3 Add this compound and catalyst (e.g., aniline) A2->A3 A4 Incubate A3->A4 A5 Purify Conjugate A4->A5 N1 Buffer Exchange Antibody to amine-free buffer, pH 8.3-8.5 N3 Add NHS Ester solution to Antibody solution N1->N3 N2 Dissolve NHS Ester in anhydrous DMSO or DMF N2->N3 N4 Incubate N3->N4 N5 Quench Reaction (optional) (e.g., with Tris or glycine) N4->N5 N6 Purify Conjugate N5->N6

References

A Comparative Guide to Bioconjugation: Click Chemistry vs. Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic linking of molecules to biological systems—a process known as bioconjugation—is a cornerstone of modern biomedical research and therapeutic development. The choice of ligation chemistry is paramount, directly influencing the efficiency, stability, and biocompatibility of the resulting conjugate. This guide provides an in-depth, objective comparison of two powerful bioconjugation techniques: click chemistry and oxime ligation, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Performance Metrics

FeatureClick Chemistry (CuAAC/SPAAC)Oxime Ligation
Reaction Kinetics Very Fast (10 to 10⁶ M⁻¹s⁻¹)[1][2]Moderate to Fast (10⁻³ to 10³ M⁻¹s⁻¹)[3][4]
Yield High to Quantitative[5][6]High, Equilibrium-driven
Linkage Stability Highly Stable Triazole Ring[7][8]Hydrolytically Stable Oxime Bond[9][10][11]
Biocompatibility SPAAC is highly bioorthogonal. CuAAC requires copper, which can be toxic.[12][13]Generally biocompatible; requires no metal catalyst.[12][14]
Reaction Conditions Mild, aqueous conditions.[2][6]Mild, aqueous conditions, often optimal at slightly acidic pH (4.5).[9]
Key Reactants Azides and AlkynesAldehydes/Ketones and Aminooxy groups

In-Depth Comparison

Reaction Kinetics

The speed of a bioconjugation reaction is critical, especially when working with sensitive biomolecules at low concentrations.

  • Click Chemistry : This family of reactions is renowned for its rapid kinetics.[6] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exhibits second-order rate constants ranging from 10 to 10⁴ M⁻¹s⁻¹.[2] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which circumvents the need for a toxic copper catalyst, and Inverse Electron Demand Diels-Alder (IEDDA) reactions can be even faster, with rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][2] This allows for efficient labeling at micromolar concentrations.[1]

  • Oxime Ligation : The kinetics of oxime ligation are generally slower than click chemistry but can be significantly enhanced.[3] Uncatalyzed reactions at neutral pH are slow; however, the reaction is acid-catalyzed and proceeds more quickly at a pH of approximately 4.5.[9] The use of catalysts, such as aniline and its derivatives (e.g., m-phenylenediamine), can dramatically accelerate the reaction at neutral pH, with rate constants reaching 10¹ to 10³ M⁻¹s⁻¹.[3][4][15]

Linkage Stability

The stability of the newly formed covalent bond is crucial for the integrity of the bioconjugate, particularly for in vivo applications.

  • Click Chemistry : The triazole ring formed in CuAAC and SPAAC reactions is exceptionally stable to hydrolysis and enzymatic degradation.[7][8] This inertness makes it an ideal linkage for applications requiring long-term stability in biological environments.

  • Oxime Ligation : The oxime bond is significantly more stable than related C=N bonds like hydrazones.[9][10][11] Studies have shown that the half-life for hydrolysis of an oxime is approximately 1000-fold longer than that of a simple hydrazone under acidic conditions.[10][11] While reversible under very acidic conditions, the oxime linkage is considered stable under most physiological conditions.[16]

Biocompatibility and Bioorthogonality

A key requirement for bioconjugation is that the reaction must not interfere with native biological processes.

  • Click Chemistry : SPAAC is considered highly bioorthogonal as it does not require a metal catalyst and the azide and strained alkyne functional groups are abiotic.[12] CuAAC, while highly efficient, has the drawback of requiring a copper(I) catalyst, which can be toxic to cells and organisms.[12][13] However, the development of chelating ligands like THPTA and BTTAA has helped to mitigate this cytotoxicity by stabilizing the copper catalyst and reducing the formation of reactive oxygen species.[8]

  • Oxime Ligation : This reaction is generally considered bioorthogonal as it does not require a metal catalyst.[14] The reacting functional groups, aldehydes/ketones and aminooxy moieties, are rare in biological systems, minimizing off-target reactions.[12][17] However, aldehyde groups can be susceptible to oxidation or other side reactions.[1]

Visualizing the Chemistries

G cluster_oxime Oxime Ligation Oxime_Aldehyde Aldehyde / Ketone Oxime_Product Oxime Oxime_Aldehyde->Oxime_Product + Oxime_Aminooxy Aminooxy Oxime_Aminooxy->Oxime_Product Catalyst_Aniline Aniline (optional catalyst) Catalyst_Aniline->Oxime_Product

Experimental Workflow

The following diagram illustrates a general workflow for a bioconjugation experiment, applicable to both click chemistry and oxime ligation with minor modifications.

G A 1. Introduce Handles (e.g., Azide/Alkyne or Aldehyde/Aminooxy) into Biomolecule and Payload B 2. Purification of Functionalized Molecules A->B C 3. Ligation Reaction (Click or Oxime) B->C D 4. Purification of Bioconjugate C->D E 5. Characterization (e.g., MS, HPLC, SDS-PAGE) D->E

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling a biomolecule containing an alkyne with an azide-functionalized payload.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized payload stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)[18]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[19]

  • Degassing equipment (e.g., nitrogen or argon gas)

Methodology:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-functionalized payload. The final concentration of the limiting reactant is typically in the µM to low mM range.

  • Add the ligand solution to the reaction mixture. A common ratio is 2-5 equivalents of ligand per equivalent of copper.

  • Add the CuSO₄ solution. The final copper concentration typically ranges from 50 µM to 1 mM.

  • Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[19]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Use a 3- to 10-fold excess of ascorbate over copper.[20]

  • Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Purify the resulting bioconjugate using a suitable method such as size exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified antibody to a drug-linker containing a strained alkyne (e.g., DBCO).[21]

Materials:

  • Azide-conjugated antibody in a suitable buffer (e.g., PBS, pH 7.4)[21]

  • Strained alkyne-drug linker (e.g., DBCO-drug) stock solution (e.g., 10-30 mM in DMSO)[21]

  • Desalting column[21]

Methodology:

  • To the purified azide-conjugated antibody solution, add the stock solution of the strained alkyne-drug linker. A typical protocol might use 5-10 equivalents of the linker relative to the antibody. The final reaction mixture may contain a small percentage of an organic co-solvent like DMSO (e.g., 5%) to aid solubility.[21]

  • Incubate the reaction mixture at room temperature for 2-12 hours. Some protocols suggest incubation at 4°C for longer periods (e.g., overnight).[21]

  • Monitor the reaction progress using techniques like LC-MS or SDS-PAGE.

  • Once the reaction is complete, remove the excess, unreacted drug-linker using a desalting column or size exclusion chromatography.[21]

  • Concentrate the final antibody-drug conjugate (ADC) using a suitable protein concentrator.[21]

Protocol 3: Aniline-Catalyzed Oxime Ligation

This protocol provides a general method for conjugating an aminooxy-modified peptide to an aldehyde-containing molecule.

Materials:

  • Aminooxy-functionalized peptide in a suitable buffer (e.g., 0.3 M Sodium Phosphate, pH 7)[4]

  • Aldehyde-containing molecule stock solution (e.g., in water or DMSO)

  • Aniline stock solution (e.g., 1 M in a suitable solvent, for a final concentration of 10-100 mM)[22]

Methodology:

  • In a microcentrifuge tube, dissolve the aminooxy-functionalized peptide and the aldehyde-containing molecule in the reaction buffer to the desired final concentrations (e.g., 100 µM each).[4]

  • Add the aniline catalyst to the reaction mixture to the desired final concentration (e.g., 100 mM).[4]

  • Incubate the reaction at room temperature. The reaction time can vary from minutes to several hours depending on the reactivity of the substrates and the catalyst concentration.[23][24]

  • Monitor the formation of the oxime product by RP-HPLC or LC-MS.[4]

  • Upon completion, quench the reaction if necessary (e.g., by adding an excess of a simple aldehyde or aminooxy compound).

  • Purify the final oxime-linked conjugate using RP-HPLC or other suitable chromatographic techniques.

Conclusion

Both click chemistry and oxime ligation are powerful and versatile tools for bioconjugation, each with its own set of advantages.

  • Choose Click Chemistry (specifically SPAAC or IEDDA) when extremely fast kinetics and a virtually unbreakable linkage are required, and when working in complex biological systems where bioorthogonality is paramount. CuAAC is an excellent choice for in vitro applications where speed and yield are critical and the potential for copper-induced damage can be managed.

  • Choose Oxime Ligation when a metal-free conjugation is essential, and the reaction can be performed under controlled pH or with a catalyst to achieve desirable rates. Its high stability and the bioorthogonal nature of its reactants make it a robust method for a wide range of applications, including the development of antibody-drug conjugates.

The selection between these two chemistries will ultimately depend on the specific requirements of the application, including the nature of the biomolecules involved, the desired stability of the conjugate, and the biological context in which the conjugation will be performed.

References

Validating the Site-Specificity of Aminooxy-PEG2-Alcohol Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the precise, site-specific labeling of proteins is paramount for the development of next-generation therapeutics, diagnostics, and research tools. Aminooxy-PEG2-alcohol has emerged as a valuable reagent for achieving such specificity due to its highly selective reaction with aldehyde or ketone groups. This guide provides a comprehensive overview of the validation of this compound labeling site-specificity, compares this methodology with alternative techniques, and offers detailed experimental protocols for researchers in drug development and related scientific fields.

The core principle of this compound labeling lies in the formation of a stable oxime bond between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) on the target protein.[][2][3][4][5] This reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with other functional groups present in the protein. The site-specificity of this labeling strategy is therefore dictated by the precise introduction of the reactive aldehyde or ketone handle onto the protein of interest.

A powerful and widely used method for introducing a site-specific aldehyde group is through the use of the formylglycine-generating enzyme (FGE).[6][7][8][9][10] FGE recognizes a specific consensus sequence (typically CxPxR) engineered into the protein's amino acid chain and converts the cysteine residue within this tag into formylglycine (fGly), which contains a reactive aldehyde group.[9][10] This enzymatic approach ensures that the subsequent aminooxy-based labeling occurs at a predetermined location.

Comparison of Site-Specific Protein Labeling Technologies

The selection of a protein labeling strategy depends on various factors, including the nature of the protein, the desired label, and the experimental context. Below is a comparison of this compound labeling (via FGE) with other common site-specific labeling techniques.

FeatureThis compound (with FGE)SNAP-tag®HaloTag®Sortase A
Mechanism Oxime ligation with an enzymatically introduced aldehydeCovalent labeling of a suicide enzyme tag with a benzylguanine substrateCovalent labeling of a dehalogenase tag with a chloroalkane substrateEnzymatic ligation of a peptide tag with a substrate containing a triglycine motif
Specificity High, determined by the FGE recognition sequenceHigh, specific to the SNAP-tag sequenceHigh, specific to the HaloTag sequenceHigh, determined by the sortase recognition sequence (LPXTG)
Tag Size Small peptide tag (e.g., 6 amino acids)~20 kDa protein tag~33 kDa protein tagSmall peptide tag (e.g., 5 amino acids)
Labeling Conditions Mild, physiological pHMild, physiological pHMild, physiological pHMild, physiological pH, requires Ca2+
Label Diversity High, any molecule with an aminooxy group can be usedModerate, limited to benzylguanine derivativesModerate, limited to chloroalkane derivativesHigh, any molecule with an N-terminal triglycine motif can be used
Key Advantage Small tag size minimizes protein perturbationFast and specific labeling kineticsFast and specific labeling kineticsCan be used for N- or C-terminal and internal labeling
Key Disadvantage Requires co-expression of FGELarge tag may affect protein functionLarge tag may affect protein functionReversibility of the reaction can be a concern

Experimental Protocols

Site-Specific Aldehyde Tagging using Formylglycine-Generating Enzyme (FGE)

This protocol describes the co-expression of a target protein containing an FGE recognition sequence with FGE in mammalian cells to generate a site-specific aldehyde tag.

Materials:

  • Expression vectors for the target protein (containing a CxPxR consensus sequence) and FGE.

  • Mammalian cell line (e.g., HEK293).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Lysis buffer (e.g., RIPA buffer).

  • Protein purification resin (e.g., Ni-NTA for His-tagged proteins).

Procedure:

  • Co-transfect the mammalian host cells with the expression vectors for the target protein and FGE using a suitable transfection reagent.

  • Culture the cells for 48-72 hours to allow for protein expression and modification.

  • Harvest the cells and lyse them using an appropriate lysis buffer.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Purify the aldehyde-tagged target protein from the lysate using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).

  • Verify the purity and concentration of the purified protein using SDS-PAGE and a protein assay (e.g., BCA).

Labeling of Aldehyde-Tagged Protein with this compound

This protocol outlines the procedure for labeling the purified aldehyde-tagged protein with this compound.

Materials:

  • Purified aldehyde-tagged protein.

  • This compound.

  • Labeling buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0).

  • Aniline (as a catalyst, optional).

  • Desalting column or dialysis cassette.

Procedure:

  • Dissolve the this compound in the labeling buffer to a final concentration of 10-50 mM.

  • Add a 50-100 fold molar excess of the this compound solution to the purified aldehyde-tagged protein.

  • If desired, add aniline to a final concentration of 10 mM to catalyze the reaction.[4]

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Remove the excess, unreacted this compound and catalyst using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Confirm the successful labeling by techniques such as SDS-PAGE (which may show a slight shift in molecular weight) and mass spectrometry.

Validation of Labeling Site-Specificity by Mass Spectrometry

This protocol provides a general workflow for confirming the site-specificity of the this compound labeling using a bottom-up proteomics approach.

Materials:

  • Labeled protein.

  • Unlabeled (aldehyde-tagged) protein as a control.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

  • LC-MS/MS system.

  • Protein sequence database analysis software.

Procedure:

  • Reduction and Alkylation:

    • Denature the labeled and unlabeled protein samples.

    • Reduce the disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate the free cysteine residues by adding IAA and incubating in the dark.

  • Tryptic Digestion:

    • Digest the proteins into smaller peptides by adding trypsin and incubating overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixtures with formic acid.

    • Analyze the peptide mixtures using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.

    • Identify the peptide containing the original FGE recognition sequence.

    • In the labeled sample, look for a mass shift on this peptide corresponding to the mass of the this compound label minus a water molecule (due to the condensation reaction).

    • The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of modification on the formylglycine residue.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental process and underlying mechanisms, the following diagrams have been generated using the Graphviz DOT language.

FGE_Pathway cluster_ER Endoplasmic Reticulum cluster_labeling In Vitro Labeling Cys Cysteine in CxPxR motif FGE Formylglycine-Generating Enzyme (FGE) Cys->FGE recognizes fGly Formylglycine (fGly) with Aldehyde Group FGE->fGly oxidizes Aminooxy_PEG This compound fGly->Aminooxy_PEG reacts with Oxime_bond Stable Oxime Bond Aminooxy_PEG->Oxime_bond forms

Caption: FGE-mediated conversion of Cysteine to Formylglycine and subsequent labeling.

Experimental_Workflow start Start: Co-transfection of Target Protein and FGE vectors expression Protein Expression and in vivo Aldehyde Tagging start->expression purification Purification of Aldehyde-Tagged Protein expression->purification labeling Labeling with This compound purification->labeling cleanup Removal of Excess Reagents labeling->cleanup validation Validation by Mass Spectrometry cleanup->validation digestion Protein Digestion (Trypsin) validation->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis and Site-of-Modification Confirmation lcms->analysis end End: Site-Specifically Labeled Protein analysis->end

Caption: Experimental workflow for this compound labeling and validation.

Comparison_Diagram cluster_aminooxy This compound Labeling cluster_snap SNAP-tag® cluster_sortase Sortase A main_topic Site-Specific Protein Labeling aminooxy_mechanism Mechanism: Oxime Ligation main_topic->aminooxy_mechanism snap_mechanism Mechanism: Enzyme-Substrate main_topic->snap_mechanism sortase_mechanism Mechanism: Enzymatic Ligation main_topic->sortase_mechanism aminooxy_tag Tag: Small Peptide (FGE site) aminooxy_mechanism->aminooxy_tag aminooxy_adv Advantage: Minimal Protein Perturbation aminooxy_tag->aminooxy_adv snap_tag Tag: ~20 kDa Protein snap_mechanism->snap_tag snap_adv Advantage: Fast Kinetics snap_tag->snap_adv sortase_tag Tag: Small Peptide (LPXTG) sortase_mechanism->sortase_tag sortase_adv Advantage: N/C-terminal & Internal Labeling sortase_tag->sortase_adv

References

A Researcher's Guide to Functional Assays for Aminooxy-PEG2-Alcohol Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise assessment of biologically active conjugates is paramount. Aminooxy-PEG2-alcohol serves as a versatile bifunctional linker, enabling the conjugation of molecules to proteins or other biomolecules through a stable oxime bond. This guide provides a comparative analysis of functional assays to assess the activity of these conjugates, with a primary focus on their application in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We present detailed experimental protocols, comparative data on alternative linker technologies, and visual workflows to aid in experimental design and data interpretation.

Comparing the Functional Performance of Bioconjugate Linkers

The choice of linker technology is a critical determinant of the efficacy and safety of a bioconjugate. While direct head-to-head comparisons are often dependent on the specific antibody, payload, and target, structure-activity relationship (SAR) studies provide valuable insights into the performance of different linker strategies.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different Linkers

The following table summarizes quantitative data for prominent PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology. The data illustrates how the choice of E3 ligase ligand and linker architecture can influence degradation potency (DC50) and maximal degradation (Dmax).

Compound NameWarhead (Target)E3 Ligase LigandDegradation Potency (DC50)Target SelectivityCell Line
dBET1 (+)-JQ1 (BETs)Thalidomide (CRBN)~100 nMBRD2, BRD3, BRD4MV4;11
ARV-825 OTX015 (BETs)Pomalidomide (CRBN)<1 nMBRD2, BRD3, BRD4RS4;11
MZ1 (+)-JQ1 (BETs)VHL-1 (VHL)~2-20 nMPreferential for BRD4HeLa, 22Rv1
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported

Data compiled from multiple sources. DC50 values can vary based on cell line and treatment duration.[1][2]

Table 2: Comparative In Vivo Performance of Different Linker Technologies for Exatecan-Based ADCs

This table compares a novel "Exolinker" technology with the clinically validated linker used in Trastuzumab Deruxtecan (T-DXd). Both ADCs utilize a form of the topoisomerase inhibitor exatecan as the payload.

Linker TechnologyKey Physicochemical PropertiesPlasma Stability (DAR Retention)In Vivo Efficacy (NCI-N87 Xenograft Model)
GGFG-Linker (T-DXd) Standard dipeptide linkerDAR decreased by ~50% within 7 daysSignificant tumor inhibition
Exolinker Repositioned cleavable peptide with hydrophilic glutamic acidSuperior DAR retention over 7 daysComparable tumor inhibition to T-DXd

Data from a comparative study of exatecan-based antibody-drug conjugates.[3][4]

Key Functional Assays and Experimental Protocols

The following sections detail the methodologies for essential functional assays to characterize the biological activity of ADC and PROTAC conjugates.

Assays for Antibody-Drug Conjugates (ADCs)

ADCs function by targeting a specific antigen on cancer cells, internalizing, and releasing a cytotoxic payload. The following assays are crucial for evaluating their efficacy.

This assay determines the potency of the ADC in killing cancer cells in culture. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Plate target cells (e.g., HER2-positive for a HER2-targeted ADC) and control (antigen-negative) cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a relevant control ADC, and the free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 3 to 6 days to allow the ADC to exert its cytotoxic effect.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Generate dose-response curves by plotting cell viability against the logarithm of the ADC concentration and calculate the IC50 value.

G cluster_workflow ADC Cytotoxicity Assay Workflow A Seed Antigen-Positive and Negative Cells B Treat with Serial Dilutions of ADC A->B C Incubate for 72-120 hours B->C D Add MTT Reagent (Incubate 2-4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Value F->G

ADC Cytotoxicity Assay Workflow

This assay measures the uptake of the ADC by target cells, a prerequisite for the intracellular release of the payload.

Experimental Protocol (Using pH-sensitive Dyes and Flow Cytometry):

  • ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye that exhibits low fluorescence at neutral pH but becomes highly fluorescent in the acidic environment of endosomes and lysosomes.

  • Cell Treatment: Treat antigen-positive and antigen-negative cells with the fluorescently labeled ADC for various time points.

  • Cell Preparation: After incubation, wash the cells to remove unbound ADC and detach them using a non-enzymatic cell dissociation solution.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The increase in fluorescence intensity corresponds to the amount of internalized ADC.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate and extent of internalization.

This assay evaluates the ability of the payload released from the target cell to kill neighboring antigen-negative "bystander" cells, which is a crucial property for treating heterogeneous tumors.

Experimental Protocol (Co-culture Method):

  • Cell Preparation: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP) or a luciferase reporter.

  • Co-culture Seeding: Seed a mixed population of antigen-positive and labeled antigen-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for a duration sufficient to allow for ADC internalization, payload release, and diffusion (typically 72-120 hours).

  • Viability Assessment: Measure the viability of the labeled antigen-negative cells using flow cytometry (detecting the loss of the fluorescent marker in dead cells) or by measuring luminescence if a luciferase reporter is used.

  • Data Analysis: Quantify the percentage of dead bystander cells at each ADC concentration to assess the potency of the bystander effect.

Assays for PROTACs

PROTACs induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The following assays are fundamental to evaluating their performance.

This is the primary assay to directly measure the extent and kinetics of target protein degradation.

Experimental Protocol (Western Blotting):

  • Cell Culture and Treatment: Seed cells in 6- or 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a desired time period (typically 4-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

G cluster_workflow PROTAC Protein Degradation Workflow (Western Blot) A Treat Cells with PROTAC Dilutions B Lyse Cells and Quantify Protein A->B C SDS-PAGE and Western Transfer B->C D Immunoblot for Target and Loading Control C->D E Detect with HRP-conjugated Secondary Antibody D->E F Quantify Band Intensity (Densitometry) E->F G Calculate DC50 and Dmax F->G

PROTAC Protein Degradation Workflow

These assays confirm that the PROTAC is functioning by mediating the interaction between the target protein and the E3 ligase.

Experimental Protocol (Co-Immunoprecipitation):

  • Cell Treatment: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a gentle lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or a tag on the E3 ligase, coupled to magnetic or agarose beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound protein complexes.

  • Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of the target protein, the E3 ligase, and other components of the ubiquitin machinery. The presence of the E3 ligase in the sample where the target protein was immunoprecipitated (and vice-versa) confirms the formation of the ternary complex.

Signaling Pathways and Mechanisms of Action

Understanding the biological context in which these conjugates operate is crucial for interpreting functional assay data.

HER2 Signaling Pathway and ADC Intervention

Many ADCs target the HER2 receptor, which is overexpressed in various cancers. Upon binding, the ADC is internalized, leading to the release of the cytotoxic payload, which can then induce cell death. The ADC also blocks downstream signaling pathways, further contributing to its anti-tumor effect.

G cluster_her2 HER2 Signaling Pathway cluster_downstream Downstream Signaling HER2_ADC HER2-Targeted ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding Internalization Internalization & Lysosomal Trafficking HER2->Internalization PI3K PI3K/AKT Pathway HER2->PI3K Blocked by ADC RAS RAS/MAPK Pathway HER2->RAS Blocked by ADC Payload_Release Payload Release Internalization->Payload_Release DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage Cell_Growth Cell Proliferation & Survival PI3K->Cell_Growth RAS->Cell_Growth G cluster_protac PROTAC Mechanism of Action (BRD4 Degradation) cluster_ternary Ternary Complex Formation PROTAC BRD4 PROTAC BRD4 BRD4 Protein PROTAC->BRD4 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits Ubiquitination Poly-ubiquitination of BRD4 BRD4->Ubiquitination E3_Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Downstream Inhibition of c-MYC Transcription Degradation->Downstream

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not merely a passive spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties and its ability to form a productive ternary complex (POI-PROTAC-E3 ligase).[3][4]

Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design.[1][5] Their inherent hydrophilicity, biocompatibility, and tunable length offer a powerful tool to optimize PROTAC performance.[6][7] This guide provides a comparative analysis of different length PEG linkers in PROTACs, supported by experimental data, detailed protocols, and visualizations to inform rational degrader design.

Core Principles: The Multifaceted Role of PEG Linkers

PEG linkers, composed of repeating ethylene glycol units, impart a unique balance of flexibility and hydrophilicity to the PROTAC molecule.[1][8] These characteristics are crucial for overcoming common challenges in PROTAC development, such as poor solubility and limited cell permeability that often arise from their large and lipophilic nature.[1]

  • Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments. This increased solubility is vital for formulation, handling, and improving pharmacokinetic profiles.[1]

  • Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact structure that can more easily traverse the cell membrane. However, excessive PEGylation can decrease cellular uptake, necessitating an empirical optimization of the number of PEG units for each system.[1]

  • Ternary Complex Geometry: The linker's length is a paramount factor directly influencing the formation and stability of the ternary complex, which is the prerequisite for ubiquitination and degradation.[3][9] A linker that is too short can cause steric hindrance, while an excessively long one may lead to an unstable or non-productive complex, failing to position the E3 ligase correctly for ubiquitin transfer.[7][10][11]

Comparative Analysis of PROTAC Performance by PEG Linker Length

The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[2][12] Systematic variation of the PEG chain length is a critical step in the optimization of a PROTAC's degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

The following table summarizes quantitative data from studies on PROTACs targeting various proteins, illustrating the profound impact of linker length.

Target ProteinE3 LigaseLinker Composition/Length (atoms)DC50DmaxCell LineReference
Estrogen Receptor α (ERα) VHL12-atom chain~100 nM>90%MCF-7[13]
VHL16-atom chain~10 nM>95%MCF-7[13]
VHL19-atom chain~100 nM>90%MCF-7[13]
VHL21-atom chain>1 µM<50%MCF-7[13]
TANK-binding kinase 1 (TBK1) VHL< 12 atomsNo degradation observed--[11][12]
VHL12 to 29 atomsSubmicromolar--[12]
VHL21-atom chain3 nM96%-[12]
VHL29-atom chain292 nM76%-[12]
Bruton's tyrosine kinase (BTK) CRBN2 PEG unitsImpaired Potency-Ramos[12]
CRBN≥ 4 PEG units1-40 nM-Ramos[12]
Bromodomain-containing protein 4 (BRD4) CRBN0 PEG units< 0.5 µM-H661[12]
CRBN1-2 PEG units> 5 µMReduced PotencyH661[12]
CRBN4-5 PEG units< 0.5 µM-H661[12]

Note: The "atom" count in the linker includes atoms from both PEG and other structural components of the linker chain.

This data clearly demonstrates a "Goldilocks" effect, where an optimal linker length exists for maximal degradation. For ERα, a 16-atom linker was significantly more potent than shorter or longer versions.[13] Similarly, TBK1 degradation was only observed once the linker reached a minimum length of 12 atoms, with potency decreasing again at 29 atoms.[12] Interestingly, for BRD4, both very short (0 PEG) and longer (4-5 PEG) linkers were effective, while intermediate lengths were not, highlighting that the structure-activity relationship can be non-linear and must be determined on a case-by-case basis.[12]

Visualizing Key Concepts and Processes

Diagrams generated using Graphviz (DOT language) help illustrate the fundamental mechanisms and workflows in PROTAC development.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub_POI Poly-ubiquitinated POI E3_bound->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Design 1. PROTAC Design (Vary PEG Length) Synthesis 2. Chemical Synthesis Design->Synthesis Cell_Treatment 3. Cell Line Treatment Synthesis->Cell_Treatment Lysis 4. Cell Lysis & Protein Extraction Cell_Treatment->Lysis Quantification 5. Protein Quantification Lysis->Quantification e.g., Western Blot, HTRF Data_Analysis 6. Data Analysis (DC50 / Dmax) Quantification->Data_Analysis

Caption: A typical workflow for evaluating PROTACs.

Linker_Logic cluster_length Linker Length cluster_outcome Outcome Too_Short Too Short Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal Optimal Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Too_Long Too Long Inefficient_Complex Unstable or Non-productive Complex Too_Long->Inefficient_Complex No_Degradation No/Poor Degradation Steric_Hindrance->No_Degradation Efficient_Degradation Efficient Degradation Stable_Complex->Efficient_Degradation Inefficient_Complex->No_Degradation

Caption: Logical relationship of linker length to efficacy.

Experimental Protocols

Reproducible and detailed experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Western Blot for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7, Ramos) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs with different linker lengths or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the data to determine DC50 and Dmax values.[7]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the cytotoxic effect of protein degradation.

  • Cell Plating and Treatment: Seed cells in a 96-well plate. After 24 hours, treat with a range of PROTAC concentrations for a desired period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Recording: Measure the luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the PROTAC concentration to determine the concentration that inhibits cell growth by 50% (IC50 or GI50).

Conclusion and Future Directions

The length of the PEG linker is a critical, tunable parameter that profoundly influences a PROTAC's efficacy.[6][8] The experimental data unequivocally show that linker optimization is paramount for achieving potent and selective protein degradation.[6] While empirical testing of various linker lengths remains a cornerstone of development, the "trial and error" approach is gradually being supplemented by more rational, structure-guided strategies.[1][12] Advances in computational modeling and structural biology will continue to illuminate the complex interplay between the linker, the POI, and the E3 ligase, paving the way for the de novo design of PROTACs with superior potency, selectivity, and drug-like properties.[1][9]

References

Safety Operating Guide

Navigating the Disposal of Aminooxy-PEG2-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Aminooxy-PEG2-alcohol. This document outlines critical safety protocols, waste management procedures, and immediate response actions to ensure a secure laboratory environment.

This compound is a bifunctional linker molecule integral to bioconjugation, drug delivery systems, and various research applications. While its polyethylene glycol (PEG) component generally presents low hazard, the reactive aminooxy group necessitates careful handling and adherence to specific disposal protocols to mitigate potential risks. This guide provides a procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Core Safety and Handling Precautions

Prior to initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound, particularly during waste consolidation and disposal, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Key Chemical Incompatibilities:

Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is to manage the waste stream in a manner that ensures safety and environmental protection. Direct disposal of untreated this compound into standard laboratory drains or as general waste is strictly prohibited.

1. Waste Characterization and Segregation:

All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be classified as chemical waste. This waste must be segregated from general laboratory, biohazardous, and radioactive waste streams to prevent accidental reactions and ensure proper disposal.

2. Waste Collection and Containment:

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and vials, should be collected in a separate, sealed, and clearly labeled hazardous waste container.

3. Labeling:

All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its contents. Follow your institution's specific labeling requirements.

4. Storage:

Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

5. Final Disposal:

The ultimate disposal of this compound waste should be conducted through a licensed chemical destruction facility, likely via controlled incineration.[1] Always consult and adhere to your local, state, and federal regulations regarding hazardous waste disposal.[2]

Spill and Leak Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Immediately evacuate the affected area and notify your supervisor and the appropriate EHS personnel.

  • Secure the Area: Restrict access to the spill location.

  • Cleanup (if trained):

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed, labeled hazardous waste container.

    • For small solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully collect the material and place it in a sealed, labeled hazardous waste container.

    • Do not attempt to clean up large spills unless you are trained and equipped to do so.

Quantitative Data Summary

While specific quantitative hazard data for this compound is not extensively documented in publicly available sources, the following table summarizes general information for related compounds and handling principles.

ParameterValue/RecommendationSource
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coatGeneral Laboratory Practice
Waste Classification Hazardous Chemical Waste[3]
Recommended Disposal Method Controlled incineration via a licensed facility[1]
Spill Cleanup Absorb with inert material; avoid dust generationGeneral Laboratory Practice

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generated (Unused chemical, contaminated labware, solutions) B Segregate as Hazardous Chemical Waste A->B Characterize C Collect in Labeled, Sealed Container (Liquid vs. Solid Waste) B->C Contain D Store in Designated Secondary Containment Area C->D Store Safely E Arrange for Pickup by EHS or Licensed Contractor D->E Schedule F Dispose via Approved Waste Disposal Plant (e.g., Incineration) E->F Transport

References

Personal protective equipment for handling Aminooxy-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

Aminooxy-PEG2-alcohol is a functionalized polyethylene glycol (PEG) derivative used in bioconjugation and drug development.[1][2] While specific hazard data is limited, its chemical structure suggests that it should be handled with care to avoid potential skin and eye irritation, and to minimize inhalation or ingestion. Aminooxy compounds can be reactive and sensitive, and it is recommended to use them promptly upon receipt, ideally within one week.[2]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical line of defense when handling chemicals with unknown toxicological profiles. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Receiving and Unpacking - Chemical-resistant gloves (e.g., Nitrile) - Safety glasses with side shields - Laboratory coat
Weighing and Solution Preparation (in a chemical fume hood) - Double-gloving with chemical-resistant gloves (e.g., Nitrile) - Chemical splash goggles or a full-face shield[3] - Laboratory coat (fully buttoned) - Respiratory protection (e.g., N95 or higher) may be warranted if handling powder outside of a containment system.
Conducting Reactions and Transfers (in a chemical fume hood) - Chemical-resistant gloves (e.g., Nitrile)[4] - Chemical splash goggles[4] - Laboratory coat (fully buttoned)
Purification (e.g., chromatography in a chemical fume hood) - Chemical-resistant gloves (e.g., Nitrile)[4] - Chemical splash goggles[4] - Laboratory coat (fully buttoned)
Spill Cleanup and Waste Handling - Heavy-duty, chemical-resistant gloves (e.g., thicker Nitrile or Neoprene) - Chemical splash goggles and a face shield - Chemical-resistant apron or coveralls over a laboratory coat

Operational Plan: Step-by-Step Guidance

A systematic workflow is essential to minimize exposure and ensure safety during the handling of this compound.

1. Preparation and Pre-Handling:

  • Ensure that a current, state-of-the-art eyewash station and safety shower are readily accessible.

  • Verify that the chemical fume hood is functioning correctly.

  • Line the work area within the fume hood with disposable, absorbent bench paper.

  • Assemble all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Always handle this compound within a certified chemical fume hood.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Use appropriate, clean laboratory glassware and equipment.

  • Keep all containers with this compound tightly sealed when not in use.

  • Avoid the formation of dust and aerosols.

3. Post-Handling and Cleanup:

  • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Thoroughly wash hands with soap and water after handling is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Both aqueous and organic waste streams containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix incompatible waste streams.

  • Empty Containers: "Empty" containers may retain chemical residue. Triple-rinse containers with a suitable solvent, collecting the rinsate as hazardous liquid waste. Dispose of the rinsed containers as directed by your institution's waste management guidelines.

Experimental Workflow for Safe Handling of this compound

G prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Conduct Reaction / Transfer handle_dissolve->handle_react cleanup_decon Decontaminate Surfaces & Glassware handle_react->cleanup_decon disp_solid Collect Solid Waste handle_react->disp_solid disp_liquid Collect Liquid Waste handle_react->disp_liquid cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_decon->disp_liquid disp_container Manage Empty Containers cleanup_decon->disp_container

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.